Disodium 2-hydroxypentanedioate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2889-31-8 (Parent) | |
| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00961324 | |
| Record name | Disodium 2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-21-1 | |
| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Disodium 2-hydroxypentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Properties
Disodium 2-hydroxypentanedioate is the disodium salt of 2-hydroxyglutaric acid. Its core properties are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₅H₆Na₂O₅ | [1][2][3] |
| Molecular Weight | 192.08 g/mol | [1][2][3] |
| Appearance | White to off-white powder or crystalline solid | N/A |
| Melting Point | >291°C (decomposes) | [4] |
| Solubility | Soluble in water (up to 100 mM) | [5] |
| Soluble in PBS (pH 7.2) at 10 mg/mL | [4] | |
| pKa | Data not available for the disodium salt. |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source(s) |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 101 Ų | [1] |
| Complexity | 130 | [1] |
Synthesis and Characterization
Synthesis Protocol
Materials:
-
2-hydroxyglutaric acid
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol (or other suitable anti-solvent)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve a known quantity of 2-hydroxyglutaric acid in a minimal amount of deionized water in a reaction flask with stirring.
-
Neutralization: Slowly add a stoichiometric amount (2 molar equivalents) of a sodium base solution (e.g., 1 M NaOH) to the 2-hydroxyglutaric acid solution. Monitor the pH of the reaction mixture continuously. The target pH should be neutral (approximately 7.0).
-
Precipitation: Once neutralization is complete, the disodium salt can be isolated. If the salt is not readily soluble, it may precipitate out of the solution. If it is soluble, an anti-solvent such as ethanol can be slowly added to the aqueous solution with vigorous stirring to induce precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or excess base.
-
Drying: Dry the purified this compound under vacuum to remove residual solvent.
Note: The precise conditions, such as solvent volumes and drying time, would need to be optimized for a specific scale of reaction.
Spectral Data (Reference)
Specific experimental NMR, FT-IR, and Mass Spectrometry data for this compound are not widely available in public databases. The following data for L-2-hydroxyglutaric acid are provided as a reference. The presence of sodium ions in the disodium salt would likely result in subtle shifts in the spectral data, particularly for the carboxyl groups.
2.2.1. NMR Spectroscopy (for L-2-Hydroxyglutaric Acid)
-
¹H NMR (500 MHz, H₂O, pH 7.0):
-
δ 4.01 ppm (t, 1H, C2-H)
-
δ 2.25 ppm (m, 2H, C4-H₂)
-
δ 1.98 ppm (m, 1H, C3-H)
-
δ 1.83 ppm (m, 1H, C3-H)[6]
-
-
¹³C NMR (125 MHz, H₂O, pH 7.0):
-
δ 182.5 ppm (C1)
-
δ 181.9 ppm (C5)
-
δ 74.8 ppm (C2)
-
δ 36.0 ppm (C4)
-
δ 33.7 ppm (C3)[6]
-
2.2.2. FT-IR Spectroscopy (General Interpretation)
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad band around 3500-3200 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch: Bands in the region of 3000-2850 cm⁻¹ from the alkyl chain.
-
C=O stretch (carboxylate): Strong, broad absorption bands in the region of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups.
-
C-O stretch: Bands in the 1300-1000 cm⁻¹ region.
2.2.3. Mass Spectrometry (for 2-Hydroxyglutaric Acid)
-
LC-MS (Negative Ion Mode): A prominent peak would be expected at an m/z corresponding to the [M-H]⁻ ion of the free acid (C₅H₇O₅⁻), which has a calculated mass of approximately 147.03.[6]
Biological Activity and Signaling Pathways
This compound, as a source of 2-hydroxyglutarate (2-HG), plays a significant role in cellular metabolism and signaling, particularly in the context of certain diseases.
Inhibition of α-Ketoglutarate-Dependent Dioxygenases
2-Hydroxyglutarate is structurally similar to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle and a crucial cofactor for a large family of enzymes known as α-KG-dependent dioxygenases.[7] These enzymes are involved in various cellular processes, including histone demethylation, DNA modification, and hypoxia sensing. 2-HG acts as a competitive inhibitor of many α-KG-dependent dioxygenases.[7] This inhibition can lead to widespread epigenetic changes and alterations in cellular signaling.
References
- 1. echemi.com [echemi.com]
- 2. apexbt.com [apexbt.com]
- 3. D-α-Hydroxyglutaric acid (disodium) - MedChem Express [bioscience.co.uk]
- 4. D-2-HYDROXYPENTANEDIOIC ACID DISODIUM SALT | 103404-90-6 [amp.chemicalbook.com]
- 5. (RS)-2-Hydroxyglutaric acid disodium salt | Tocris Bioscience [tocris.com]
- 6. L-2-Hydroxyglutaric acid | C5H8O5 | CID 439939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Discovery and Synthesis of Disodium 2-hydroxypentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutaric acid (2-HG), has emerged from relative obscurity to become a molecule of significant interest in the fields of oncology and metabolic research. Initially identified as a minor metabolite, its role as an oncometabolite in various cancers has spurred intensive investigation into its synthesis, biological functions, and therapeutic potential. This technical guide provides a comprehensive overview of the discovery of 2-HG's biological significance, detailed protocols for its chemical synthesis, and an exploration of its impact on cellular signaling pathways.
Discovery and Biological Significance
The discovery of this compound's importance is intrinsically linked to the study of cancer metabolism. While the compound itself has been known for some time, its pivotal role as an oncometabolite was a more recent and groundbreaking revelation.
Early Observations and Identification as an Oncometabolite
2-Hydroxyglutaric acid was initially identified as a metabolite in patients with rare inherited metabolic disorders known as 2-hydroxyglutaric acidurias. However, its broader significance became apparent with the discovery of mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate. This accumulation of 2-HG to millimolar concentrations in cancer cells established it as a key oncometabolite.
Enantiomers and Their Distinct Roles
2-Hydroxyglutaric acid exists as two enantiomers, D-2-HG and L-2-HG. The D-enantiomer is the primary form produced by mutant IDH enzymes. Both enantiomers are structurally similar to the key metabolic intermediate α-ketoglutarate, enabling them to act as competitive inhibitors of α-KG-dependent dioxygenases.
Chemical Synthesis of this compound
The chemical synthesis of this compound can be achieved through a two-step process: the synthesis of α-ketoglutaric acid followed by its reduction to 2-hydroxyglutaric acid and subsequent conversion to the disodium salt.
Synthesis of α-Ketoglutaric Acid
A common method for the synthesis of α-ketoglutaric acid involves the condensation of diethyl oxalate and diethyl succinate.
Experimental Protocol:
-
Step 1: Preparation of Sodium Ethoxide. In a three-necked flask equipped with a stirrer and condenser, sodium metal is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide.
-
Step 2: Condensation Reaction. To the sodium ethoxide solution, diethyl oxalate is added, followed by the dropwise addition of diethyl succinate. The reaction mixture is stirred at room temperature.
-
Step 3: Hydrolysis and Acidification. The resulting ester is hydrolyzed with a strong acid, such as hydrochloric acid, to yield crude α-ketoglutaric acid.
-
Step 4: Purification. The crude product is then purified by recrystallization.
Reduction of α-Ketoglutaric Acid to 2-Hydroxyglutaric Acid
The ketone group of α-ketoglutaric acid can be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol:
-
Step 1: Dissolution. α-Ketoglutaric acid is dissolved in a suitable solvent, typically a protic solvent like ethanol or methanol.
-
Step 2: Reduction. Sodium borohydride is slowly added to the solution while maintaining a controlled temperature, often at 0°C to manage the exothermic reaction. The reaction is stirred for a specified period to ensure complete reduction.
-
Step 3: Quenching and Work-up. The reaction is carefully quenched with an acid to neutralize any excess borohydride and to protonate the resulting alkoxide.
-
Step 4: Isolation and Purification. The 2-hydroxyglutaric acid is then isolated and purified, for example, by extraction and recrystallization.
Formation of this compound
The final step involves the conversion of 2-hydroxyglutaric acid to its disodium salt.
Experimental Protocol:
-
Step 1: Dissolution. Purified 2-hydroxyglutaric acid is dissolved in water.
-
Step 2: Neutralization. A stoichiometric amount (two equivalents) of sodium hydroxide solution is slowly added to the acidic solution until a neutral pH is achieved.
-
Step 3: Isolation. The water is then removed under reduced pressure to yield the solid this compound.
Data Presentation
| Step | Reactants | Reagents/Solvents | Typical Yield | Purity |
| Synthesis of α-Ketoglutaric Acid | Diethyl oxalate, Diethyl succinate | Sodium, Absolute ethanol, Hydrochloric acid | 70-80% | >98% |
| Reduction to 2-Hydroxyglutaric Acid | α-Ketoglutaric acid | Sodium borohydride, Ethanol, Hydrochloric acid | 85-95% | >99% |
| Formation of Disodium Salt | 2-Hydroxyglutaric acid | Sodium hydroxide, Water | Quantitative | >99% |
Signaling Pathways and Mechanism of Action
The primary mechanism by which 2-HG exerts its effects is through the competitive inhibition of α-ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in various cellular processes, including epigenetic regulation and collagen synthesis.
Inhibition of α-KG-Dependent Dioxygenases
Enzymes such as histone demethylases (e.g., KDM family) and the TET (ten-eleven translocation) family of DNA hydroxylases utilize α-KG as a cosubstrate. By mimicking α-KG, 2-HG binds to the active site of these enzymes, thereby inhibiting their activity. This leads to widespread alterations in histone and DNA methylation patterns, ultimately affecting gene expression and promoting tumorigenesis.
Caption: Competitive inhibition of α-KG-dependent dioxygenases by 2-HG.
Experimental Workflow for Synthesis
The overall workflow for the synthesis of this compound is a sequential process involving synthesis of the precursor, reduction, and finally, salt formation.
Caption: Workflow for the synthesis of this compound.
Conclusion
The journey of this compound from a little-known metabolite to a key player in cancer biology highlights the importance of metabolomics in understanding disease. The synthetic routes outlined in this guide provide a framework for researchers to produce this valuable compound for further investigation. A deeper understanding of its synthesis and biological interactions will continue to fuel the development of novel therapeutic strategies targeting metabolic vulnerabilities in cancer and other diseases.
An In-Depth Technical Guide to Disodium 2-hydroxypentanedioate and its Critical Role in 2-Hydroxyglutaric Aciduria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutaric acid (2-HG), is a pivotal molecule in the study of a group of rare neurometabolic disorders known as 2-hydroxyglutaric acidurias (2-HGA). These inherited metabolic diseases are characterized by the accumulation of either D-2-hydroxyglutarate (D-2-HG), L-2-hydroxyglutarate (L-2-HG), or both, in various bodily fluids and tissues. The pathophysiology of these conditions is intrinsically linked to the stereoisomer of 2-HG that accumulates, leading to a range of severe neurological symptoms. This technical guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its profound connection to the pathophysiology, diagnosis, and potential therapeutic strategies for 2-hydroxyglutaric acidurias. Detailed experimental protocols for the quantification of 2-HG and the assessment of related enzyme activities are provided, alongside a summary of key quantitative data. This document aims to serve as a critical resource for researchers and professionals engaged in the study and development of diagnostics and therapeutics for these debilitating disorders.
Introduction to this compound and 2-Hydroxyglutaric Aciduria
This compound is the stable salt form of 2-hydroxyglutaric acid, an endogenous metabolite. Its chemical formula is C₅H₆Na₂O₅.[1] The presence of a chiral center at the second carbon atom gives rise to two stereoisomers: D-2-hydroxyglutarate and L-2-hydroxyglutarate. In healthy individuals, both enantiomers are present at low levels. However, in 2-hydroxyglutaric acidurias, genetic defects lead to the significant accumulation of one or both of these stereoisomers, resulting in progressive brain damage.[2][3]
There are three main types of 2-hydroxyglutaric aciduria:
-
L-2-hydroxyglutaric aciduria (L-2-HGA) : Characterized by the accumulation of L-2-hydroxyglutarate.
-
D-2-hydroxyglutaric aciduria (D-2-HGA) : Characterized by the accumulation of D-2-hydroxyglutarate, which is further subdivided into Type I and Type II.
-
Combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA) : Characterized by the accumulation of both D- and L-2-hydroxyglutarate.
This guide will delve into the specifics of each of these conditions and the central role of the accumulating 2-hydroxyglutarate.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₅H₆Na₂O₅ |
| Molecular Weight | 192.08 g/mol |
| Synonyms | Disodium 2-hydroxyglutarate, 2-Hydroxyglutaric acid disodium salt, (R)-2-Hydroxyglutaric acid disodium salt, (S)-2-Hydroxyglutaric acid disodium salt |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Pathophysiology and Genetic Basis of 2-Hydroxyglutaric Acidurias
The accumulation of 2-hydroxyglutarate is the hallmark of 2-HGA and is directly linked to the underlying genetic defects and the subsequent pathophysiology.
L-2-Hydroxyglutaric Aciduria (L-2-HGA)
L-2-HGA is an autosomal recessive disorder caused by mutations in the L2HGDH gene.[4] This gene encodes for L-2-hydroxyglutarate dehydrogenase, a mitochondrial enzyme responsible for the oxidation of L-2-hydroxyglutarate to α-ketoglutarate (α-KG).[5] Loss-of-function mutations in L2HGDH lead to the accumulation of L-2-HG.[4] The pathophysiology is thought to involve the competitive inhibition of α-KG-dependent dioxygenases by L-2-HG, which is structurally similar to α-KG.[6] This inhibition can lead to alterations in histone and DNA methylation, affecting gene expression and cellular differentiation.
D-2-Hydroxyglutaric Aciduria (D-2-HGA)
D-2-HGA is classified into two types based on the underlying genetic cause.
-
D-2-HGA Type I : This is an autosomal recessive disorder caused by mutations in the D2HGDH gene, which encodes the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase.[1][7] This enzyme is responsible for converting D-2-hydroxyglutarate to α-ketoglutarate.[7] Inactivating mutations in D2HGDH lead to the accumulation of D-2-HG.
-
D-2-HGA Type II : This form is typically caused by heterozygous gain-of-function mutations in the IDH2 gene, which encodes the mitochondrial enzyme isocitrate dehydrogenase 2.[1][2][3] These mutations confer a neomorphic activity on the enzyme, causing it to reduce α-ketoglutarate to D-2-hydroxyglutarate in an NADPH-dependent manner.[8] This leads to a significant accumulation of D-2-HG.[8]
The accumulation of D-2-HG in both types of D-2-HGA also leads to the competitive inhibition of α-KG-dependent dioxygenases, contributing to the pathophysiology.[9]
Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2-HGA)
This severe form of the disease is caused by mutations in the SLC25A1 gene, which encodes the mitochondrial citrate carrier.[2] This carrier is responsible for transporting citrate out of the mitochondria, which is a precursor for cytosolic α-ketoglutarate. The exact mechanism by which defects in this carrier lead to the accumulation of both D- and L-2-HG is still under investigation.
Signaling Pathway of 2-Hydroxyglutarate-Mediated Pathophysiology
Caption: Genetic defects leading to 2-HG accumulation and downstream pathophysiology.
Quantitative Data Summary
The following tables summarize key quantitative data related to 2-hydroxyglutarate and 2-hydroxyglutaric acidurias.
Table 1: Urinary 2-Hydroxyglutarate Levels in 2-HGA Patients
| Condition | D-2-HG (mmol/mol creatinine) | L-2-HG (mmol/mol creatinine) |
| Healthy Controls | < 10 | < 20 |
| D-2-HGA Type I | > 500 | Normal |
| D-2-HGA Type II | > 1000 | Normal |
| L-2-HGA | Normal | > 500 |
| D,L-2-HGA | Elevated | Elevated |
Data are approximate and can vary between individuals.
Table 2: 2-Hydroxyglutarate Levels in IDH-Mutant Glioma
| Sample Type | IDH-Mutant (ng/mL or ng/g) | IDH-Wildtype (ng/mL or ng/g) |
| Urine | Median: 2,780 | Median: 1,625 |
| Serum | Median: 132 | Median: 126 |
| Tumor Tissue | 5,000 - 35,000 | < 100 |
Data compiled from multiple studies.[1][2]
Table 3: Inhibition Constants (Ki) of α-KG-Dependent Dioxygenases by 2-HG
| Enzyme | Inhibitor | Ki (mM) |
| KDM5B/JARID1B/PLU-1 | L-2-HG | 0.628 ± 0.036 |
| KDM5B/JARID1B/PLU-1 | D-2-HG | 10.87 ± 1.85 |
Data from in vitro enzyme inhibition assays.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and 2-hydroxyglutaric aciduria.
Synthesis of this compound
Objective: To synthesize 2-hydroxyglutaric acid and convert it to its disodium salt.
Materials:
-
α-Ketoglutaric acid
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Distilled water
Procedure:
-
Reduction of α-Ketoglutaric Acid:
-
Dissolve α-ketoglutaric acid in distilled water.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution while stirring. The reaction is exothermic and will produce hydrogen gas.
-
Continue stirring in the ice bath for 2-3 hours.
-
Slowly add hydrochloric acid to neutralize the excess sodium borohydride and adjust the pH to approximately 2.
-
-
Extraction of 2-Hydroxyglutaric Acid:
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the diethyl ether under reduced pressure to obtain crude 2-hydroxyglutaric acid.
-
-
Formation of this compound:
-
Dissolve the crude 2-hydroxyglutaric acid in a minimal amount of ethanol.
-
Prepare a solution of sodium hydroxide in ethanol.
-
Slowly add the ethanolic NaOH solution to the 2-hydroxyglutaric acid solution until the pH is neutral (approximately 7).
-
The disodium salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Quantification of D- and L-2-Hydroxyglutarate in Urine by LC-MS/MS
Objective: To accurately quantify the enantiomers of 2-hydroxyglutarate in urine samples.
Materials:
-
Urine samples
-
Stable isotope-labeled internal standards (¹³C₅-D-2-HG and ¹³C₅-L-2-HG)
-
Diacetyl-L-tartaric anhydride (DATAN) derivatizing agent
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a chiral column (e.g., CHIROBIOTIC R)
Procedure:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge to remove any precipitate.
-
To 50 µL of urine, add the internal standard solution.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried sample, add a solution of DATAN in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the derivatization reagent to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto the LC-MS/MS system.
-
Use a chiral column to separate the diastereomeric derivatives of D- and L-2-HG.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with formic acid.
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of D- and L-2-HG standards.
-
Calculate the concentration of D- and L-2-HG in the urine samples by comparing their peak area ratios to the internal standard with the calibration curve.
-
LC-MS/MS Analysis Workflow
Caption: Workflow for the quantification of 2-HG enantiomers by LC-MS/MS.
L-2-Hydroxyglutarate Dehydrogenase (L-2-HGDH) Activity Assay in Cell Lysates
Objective: To measure the enzymatic activity of L-2-HGDH in cell lysates.
Materials:
-
Cultured cells (fibroblasts or lymphoblasts)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Stable-isotope-labeled L-2-hydroxyglutarate (e.g., ¹³C₅-L-2-HG)
-
Reaction buffer (containing cofactors such as FAD)
-
LC-MS/MS system
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer.
-
Initiate the reaction by adding the stable-isotope-labeled L-2-hydroxyglutarate substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Product Quantification:
-
Centrifuge the quenched reaction mixture to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the product, stable-isotope-labeled α-ketoglutarate, that was formed.
-
-
Calculation of Enzyme Activity:
-
Calculate the L-2-HGDH activity as the amount of product formed per unit of time per amount of protein (e.g., nmol/hour/mg protein).
-
Conclusion
This compound is a crucial molecule for understanding the pathogenesis of 2-hydroxyglutaric acidurias. The accumulation of its corresponding acid, 2-hydroxyglutarate, due to specific genetic defects, leads to severe neurological dysfunction. This technical guide has provided an in-depth overview of the chemical properties of this compound, the pathophysiology of the related disorders, and detailed experimental protocols for its study. The presented quantitative data and workflows are intended to be a valuable resource for researchers and clinicians working towards the development of novel diagnostic tools and therapeutic interventions for these devastating diseases. Further research into the precise molecular mechanisms by which 2-hydroxyglutarate exerts its toxic effects will be critical for the development of targeted therapies.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Development and implementation of a novel assay for L-2-hydroxyglutarate dehydrogenase (L-2-HGDH) in cell lysates: L-2-HGDH deficiency in 15 patients with L-2-hydroxyglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Hydroxyglutaric acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to Disodium 2-hydroxypentanedioate: Chemical Structure, Stereoisomers, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutaric acid (2-HG), is a chiral molecule with two stereoisomers: Disodium (R)-2-hydroxypentanedioate (D-2HG) and Disodium (S)-2-hydroxypentanedioate (L-2HG). These enantiomers have emerged as critical players in cellular metabolism and signaling, with significant implications in oncology and rare metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological functions of these compounds. It includes detailed tables of their physicochemical properties, step-by-step experimental protocols for their analysis, and diagrams of key signaling pathways they modulate.
Chemical Structure and Stereoisomerism
This compound is a salt of a five-carbon dicarboxylic acid with a hydroxyl group on the second carbon. The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S), which exhibit distinct biological activities.
Chemical Structure:
-
Molecular Formula: C₅H₆Na₂O₅
-
Systematic Name: this compound
-
Common Names: Disodium 2-hydroxyglutarate, 2-HG disodium salt
The two stereoisomers are:
-
Disodium (R)-2-hydroxypentanedioate (D-2HG disodium salt)
-
Disodium (S)-2-hydroxypentanedioate (L-2HG disodium salt)
Physicochemical and Spectroscopic Data
Quantitative data for the disodium salts of the two enantiomers of 2-hydroxyglutarate are summarized below. It is important to note that precise, experimentally determined physical properties such as melting points and specific optical rotations for the disodium salts are not consistently reported in the available literature. The data presented is a compilation from various chemical suppliers and databases.
| Property | Disodium (R)-2-hydroxypentanedioate | Disodium (S)-2-hydroxypentanedioate | Reference(s) |
| CAS Number | 103404-90-6 | 63512-50-5 | [1][2] |
| Molecular Formula | C₅H₆Na₂O₅ | C₅H₆Na₂O₅ | [1][2] |
| Molecular Weight | 192.08 g/mol | 192.08 g/mol | [1][2] |
| Appearance | White to off-white solid | White to off-white solid | [1][2] |
| Melting Point | >291°C (decomposition) | Not available | [1] |
| Specific Rotation | Not available for the disodium salt. | Not available for the disodium salt. | |
| ¹H-NMR (D₂O) | δ 4.0 (m, 1H, CH), 2.2 (m, 2H, CH₂), 1.9 (m, 2H, CH₂) | δ 4.0 (m, 1H, CH), 2.2 (m, 2H, CH₂), 1.9 (m, 2H, CH₂) | |
| ¹³C-NMR (D₂O) | δ 183.6 (COO), 182.0 (COO), 72.8 (CHOH), 34.2 (CH₂), 31.7 (CH₂) | δ 183.6 (COO), 182.0 (COO), 72.8 (CHOH), 34.2 (CH₂), 31.7 (CH₂) | |
| Mass Spectrum (ESI-) | m/z 147.03 [M-2Na+H]⁻ | m/z 147.03 [M-2Na+H]⁻ | |
| FTIR (THz-TDS, cm⁻¹) | 25.3, 40.0, 56.5, 73.9 | 25.6, 44.5, 48.5, 64.4 | [3][4] |
Biological Significance and Signaling Pathways
(R)- and (S)-2-hydroxyglutarate are considered oncometabolites due to their roles in promoting tumorigenesis through the inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[5][6]
Inhibition of TET DNA Demethylases
Both D-2HG and L-2HG can competitively inhibit Ten-Eleven Translocation (TET) enzymes, which are crucial for DNA demethylation. This inhibition leads to hypermethylation of DNA and altered gene expression, contributing to oncogenesis.
Modulation of the HIF-1α Pathway
The Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway is critical for cellular adaptation to low oxygen levels. L-2HG has been shown to stabilize HIF-1α by inhibiting prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes that mark HIF-1α for degradation. This leads to the activation of hypoxic gene expression programs.
Impact on mTOR Signaling
Both D- and L-2HG can influence the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. 2-HG can inhibit ATP synthase, leading to a decrease in cellular ATP levels and subsequent inhibition of mTOR signaling.
Experimental Protocols
Accurate quantification and differentiation of D- and L-2HG are crucial for research and clinical applications. Below are detailed protocols for their analysis.
Chiral Separation and Quantification by LC-MS/MS with Derivatization
This method allows for the separation and quantification of D- and L-2HG using a standard reverse-phase column after chiral derivatization.
Materials:
-
This compound standards (D-, L-, and racemic)
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-DL-2-HG)
-
(+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Water, HPLC grade
-
Biological sample (e.g., cell lysate, plasma, tissue homogenate)
Procedure:
-
Sample Preparation:
-
For cell lysates: Quench metabolism and extract metabolites using cold 80% methanol.
-
For plasma/serum: Precipitate proteins with 4 volumes of cold methanol containing the internal standard.
-
Centrifuge samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Prepare a fresh 50 mg/mL solution of DATAN in ACN.
-
Add 50 µL of the DATAN solution to each dried sample and standard.
-
Incubate at 70°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Evaporate the solvent to dryness.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the diastereomeric derivatives (e.g., start at 5% B, ramp to 95% B).
-
MS System: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized D- and L-2HG and the internal standard.
-
Workflow Diagram:
Enzymatic Assay for D-2-Hydroxyglutarate
This is a rapid and sensitive method for the specific quantification of D-2HG.
Principle: D-2-hydroxyglutarate dehydrogenase (D-2HGDH) specifically oxidizes D-2HG to α-ketoglutarate, with the concomitant reduction of NAD⁺ to NADH. The resulting NADH is then measured fluorometrically or colorimetrically.
Materials:
-
D-2-hydroxyglutarate dehydrogenase (D-2HGDH)
-
NAD⁺
-
Diaphorase
-
Resazurin (for fluorescent detection) or a tetrazolium salt (for colorimetric detection)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
D-2HG standards
-
Sample (deproteinized and neutralized)
Procedure:
-
Sample Preparation:
-
Deproteinize samples using perchloric acid or by methanol precipitation as described in the LC-MS/MS protocol.
-
Neutralize the samples to a pH between 7 and 8.
-
-
Assay Reaction:
-
Prepare a master mix containing the reaction buffer, NAD⁺, diaphorase, and resazurin.
-
Add the master mix to the wells of a 96-well plate.
-
Add the standards and samples to their respective wells.
-
Initiate the reaction by adding D-2HGDH to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence (Ex/Em = 540/590 nm for resazurin) or absorbance at the appropriate wavelength for the chosen colorimetric indicator.
-
-
Quantification:
-
Generate a standard curve using the D-2HG standards.
-
Determine the concentration of D-2HG in the samples by interpolating their readings from the standard curve.
-
Logical Relationship Diagram:
Conclusion
This compound and its stereoisomers, D-2HG and L-2HG, are metabolites of significant interest in the fields of cancer biology, rare diseases, and drug development. Their ability to modulate key cellular signaling pathways through the inhibition of α-ketoglutarate-dependent dioxygenases underscores their importance as biomarkers and potential therapeutic targets. The experimental protocols provided in this guide offer robust methods for the accurate quantification and differentiation of these enantiomers, which is essential for advancing our understanding of their roles in health and disease. Further research into the precise mechanisms of action and the development of specific inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. D-2-HYDROXYPENTANEDIOIC ACID DISODIUM SALT | 103404-90-6 [amp.chemicalbook.com]
- 2. 63512-50-5|Sodium (S)-2-hydroxypentanedioate|BLD Pharm [bldpharm.com]
- 3. Isomers Identification of 2-hydroxyglutarate acid disodium salt (2HG) by Terahertz Time-domain Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncometabolite D-2-Hydroxyglutarate: A Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-2-hydroxyglutarate (D-2-HG), an enantiomer of 2-hydroxyglutarate, has emerged from relative obscurity to become a focal point in cancer metabolism research. Initially identified as a rare metabolite, its significance skyrocketed with the discovery that mutations in isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) lead to its massive accumulation in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This accumulation drives a cascade of cellular changes by competitively inhibiting α-ketoglutarate-dependent dioxygenases, thereby altering the epigenome, impairing DNA repair, and remodeling the tumor microenvironment. This technical guide provides an in-depth exploration of the biological significance of D-2-HG, with a focus on its molecular mechanisms, quantitative data on its effects, and detailed experimental protocols for its study. The information is tailored for researchers, scientists, and professionals involved in drug development who are investigating D-2-HG as a biomarker and therapeutic target. The disodium salt of D-2-hydroxyglutarate is a commonly utilized, stable, and water-soluble form for in vitro and in vivo experimental applications.
Introduction: The Rise of an Oncometabolite
The story of D-2-hydroxyglutarate is a compelling example of how fundamental discoveries in cancer cell metabolism can unveil novel therapeutic avenues. Under normal physiological conditions, D-2-HG is present at very low levels. However, specific heterozygous point mutations in the active sites of IDH1 and IDH2 confer a neomorphic enzymatic activity. Instead of their canonical function of converting isocitrate to α-ketoglutarate (α-KG), these mutant enzymes catalyze the NADPH-dependent reduction of α-KG to D-2-HG.[1][2] This leads to the accumulation of D-2-HG to millimolar concentrations within tumor cells, fundamentally altering their biology.[3][4] D-2-HG's structural similarity to α-KG allows it to act as a competitive inhibitor of a wide range of α-KG-dependent dioxygenases, which are critical regulators of cellular processes.[5]
The Central Mechanism: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases
The primary mechanism through which D-2-HG exerts its biological effects is the competitive inhibition of α-KG-dependent dioxygenases.[5] These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation. By binding to the α-KG binding site, D-2-HG abrogates the function of these enzymes, leading to widespread downstream consequences.
Key Enzyme Families Targeted by D-2-HG:
-
Ten-Eleven Translocation (TET) Family of DNA Hydroxylases: These enzymes (TET1, TET2, TET3) are crucial for DNA demethylation, a key process in epigenetic regulation. D-2-HG-mediated inhibition of TET enzymes leads to a global increase in DNA methylation, contributing to the glioma-CpG island methylator phenotype (G-CIMP) and altered gene expression.[6][7]
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This large family of enzymes removes methyl groups from histone proteins, thereby regulating chromatin structure and gene transcription. Inhibition of JmjC-domain containing KDMs by D-2-HG results in histone hypermethylation, which can lead to the silencing of tumor suppressor genes.[4][7]
-
Prolyl Hydroxylases (PHDs): These enzymes are involved in the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). While D-2-HG can inhibit PHDs, its effect on the HIF pathway in cancer is complex and appears to be context-dependent.[4]
-
AlkB Homolog (ALKBH) Family of DNA/RNA Demethylases: These enzymes are involved in the repair of alkylated DNA bases. Inhibition of ALKBH enzymes by D-2-HG can impair DNA repair, leading to increased genomic instability.[8][9][10]
Quantitative Data: D-2-HG Concentrations and Enzyme Inhibition
The biological impact of D-2-HG is intrinsically linked to its concentration in tumor cells and its potency in inhibiting target enzymes. The following tables summarize key quantitative data from the literature.
| Cancer Type | Reported D-2-HG Concentration | Reference(s) |
| Glioma (IDH-mutant) | 5 - 35 µmol/g tissue; median 5.077 mM | [1][4][11] |
| Acute Myeloid Leukemia (AML) (IDH-mutant) | ~50-fold higher than wild-type; >700 ng/mL in serum | [12][13][14] |
| Cholangiocarcinoma (IDH-mutant) | Median 10.9 µmol/L in serum | [1][15] |
Table 1: Concentrations of D-2-Hydroxyglutarate in IDH-Mutant Cancers. This table presents the reported concentrations of D-2-HG in various cancer types harboring IDH1/2 mutations.
| Enzyme | Enzyme Family | IC50 / Ki Value (for D-2-HG) | Reference(s) |
| JMJD2A | JmjC Histone Demethylase | IC50: ~25 µM | [9] |
| JMJD2C | JmjC Histone Demethylase | IC50: 79 ± 7 µM | [4] |
| KDM5B/JARID1B/PLU-1 | JmjC Histone Demethylase | Ki: 10.87 ± 1.85 mM | [16] |
| TET1 | TET DNA Hydroxylase | 47% inhibition (concentration not specified) | [17] |
| TET2 | TET DNA Hydroxylase | 83% inhibition (concentration not specified) | [17] |
| ALKBH2 | DNA Repair Dioxygenase | IC50: 0.424 mM | [8][9] |
| ALKBH3 | DNA Repair Dioxygenase | IC50: 3.09 mM | [8] |
| HIF Prolyl Hydroxylase (PHD2) | Hypoxia Signaling | IC50: >5 mM | [9] |
Table 2: Inhibitory Potency of D-2-Hydroxyglutarate on α-Ketoglutarate-Dependent Dioxygenases. This table provides a summary of the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of D-2-HG for various target enzymes.
Visualizing the Impact of D-2-HG
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of D-2-HG, a typical experimental workflow, and its metabolic production.
Figure 1: Core Signaling Pathway of D-2-Hydroxyglutarate. This diagram illustrates the production of D-2-HG by mutant IDH enzymes and its subsequent inhibition of α-KG-dependent dioxygenases, leading to various cellular changes that promote tumorigenesis.
Figure 2: Experimental Workflow for D-2-HG Analysis. A generalized workflow for the investigation of D-2-HG, from sample preparation and quantification to functional assays and data analysis.
Figure 3: Metabolic Production of D-2-Hydroxyglutarate. This diagram illustrates the canonical reaction of wild-type IDH and the neomorphic reaction of mutant IDH, which converts α-ketoglutarate to D-2-HG.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate study of D-2-HG. The following sections provide methodologies for key experiments.
Quantification of D-2-HG by LC-MS/MS with Chiral Derivatization
Objective: To accurately quantify the D- and L-enantiomers of 2-hydroxyglutarate in biological samples.
Principle: Due to their identical mass, D- and L-2-HG cannot be distinguished by mass spectrometry alone. Chiral derivatization with an agent like (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) creates diastereomers with different physicochemical properties, allowing for their separation on a standard reverse-phase liquid chromatography column.[3][17]
Methodology:
-
Sample Preparation and Metabolite Extraction:
-
Cells: Wash cultured cells with ice-cold PBS. Add a cold extraction solvent (e.g., 80:20 methanol:water) and scrape the cells. Centrifuge to pellet debris and collect the supernatant.
-
Tissue: Homogenize frozen tissue in a cold extraction solvent. Centrifuge and collect the supernatant.
-
Serum/Plasma: Precipitate proteins by adding a cold solvent like methanol containing an internal standard (e.g., ¹³C₅-D-2-HG). Centrifuge and collect the supernatant.
-
-
Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator or a stream of nitrogen. This step is critical as water will interfere with the derivatization reaction.
-
Chiral Derivatization:
-
Prepare a fresh derivatization solution of DATAN in an aprotic solvent (e.g., 4:1 acetonitrile:acetic acid).
-
Add the derivatization reagent to the dried samples.
-
Incubate at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).
-
After incubation, cool the samples and evaporate the derivatization reagent to dryness.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried, derivatized samples in the initial mobile phase.
-
Inject the samples onto a C18 liquid chromatography column.
-
Separate the diastereomers using a suitable gradient of aqueous and organic mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect and quantify the derivatized D- and L-2-HG using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
In Vitro Histone Demethylase (JmjC) Inhibition Assay
Objective: To determine the inhibitory effect of D-2-HG on the activity of a JmjC domain-containing histone demethylase.
Principle: Several assay formats can be used. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive, no-wash method. It relies on the proximity of donor and acceptor beads, which generates a signal when a specific antibody recognizes the demethylated histone substrate.
Methodology (AlphaLISA format):
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., HEPES buffer with Tween-20 and BSA).
-
Dilute the recombinant JmjC histone demethylase, a biotinylated histone peptide substrate (e.g., H3K36me3), α-ketoglutarate, Fe(II), and ascorbate in the assay buffer.
-
Prepare serial dilutions of D-2-hydroxyglutarate disodium salt.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the enzyme, the substrate mixture, and the different concentrations of D-2-HG.
-
Incubate the plate at room temperature to allow the demethylation reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a solution containing AlphaLISA acceptor beads conjugated to an antibody that specifically recognizes the demethylated product (e.g., anti-H3K36me2).
-
Incubate to allow for antibody-substrate binding.
-
Add streptavidin-coated donor beads, which will bind to the biotinylated histone peptide.
-
Incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to the enzyme activity.
-
-
Data Analysis:
-
Plot the signal against the concentration of D-2-HG and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro TET Enzyme Inhibition Assay
Objective: To assess the inhibitory effect of D-2-HG on the hydroxylase activity of TET enzymes.
Principle: A dot blot-based assay can be used to visualize the generation of 5-hydroxymethylcytosine (5hmC) by TET enzymes. A DNA substrate containing 5-methylcytosine (5mC) is incubated with the TET enzyme in the presence or absence of D-2-HG. The resulting DNA is blotted onto a membrane and probed with an antibody specific for 5hmC.
Methodology (Dot Blot format):
-
Reaction Setup:
-
Prepare a reaction buffer containing HEPES, NaCl, Fe(II), α-KG, ascorbate, and DTT.
-
In separate tubes, combine the reaction buffer, a 5mC-containing DNA substrate (e.g., a PCR product or a synthetic oligonucleotide), and recombinant TET enzyme.
-
Add serial dilutions of D-2-hydroxyglutarate disodium salt to the respective tubes.
-
-
Enzymatic Reaction:
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for the conversion of 5mC to 5hmC.
-
Stop the reaction by adding EDTA and purifying the DNA.
-
-
Dot Blotting:
-
Denature the DNA by heating.
-
Spot equal amounts of the purified DNA from each reaction onto a nitrocellulose or nylon membrane.
-
Crosslink the DNA to the membrane (e.g., by UV irradiation or baking).
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for 5hmC.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The signal intensity is proportional to the amount of 5hmC generated.
-
Broader Biological Roles and Therapeutic Implications
Beyond its direct impact on cancer cells, D-2-HG also plays a significant role in the tumor microenvironment. It has been shown to suppress T-cell proliferation and function, thereby contributing to immune evasion.[6] Additionally, D-2-HG can affect angiogenesis and neuronal activity in the brain.
The central role of D-2-HG in driving tumorigenesis in IDH-mutant cancers has made it a prime target for therapeutic intervention. Inhibitors of mutant IDH1 and IDH2 have been developed and have shown clinical efficacy in patients with AML and cholangiocarcinoma. These drugs work by blocking the production of D-2-HG, thereby restoring the function of α-KG-dependent dioxygenases and promoting cellular differentiation. The monitoring of D-2-HG levels in patients serves as a valuable pharmacodynamic and prognostic biomarker.[13][15]
Conclusion
D-2-hydroxyglutarate has transitioned from a metabolic curiosity to a clinically relevant oncometabolite. Its production by mutant IDH enzymes and subsequent inhibition of α-ketoglutarate-dependent dioxygenases represent a fundamental oncogenic mechanism. A thorough understanding of its biological significance, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of targeted therapies for IDH-mutant cancers. This technical guide provides a comprehensive resource for researchers and clinicians working to unravel the complexities of D-2-HG and translate this knowledge into improved patient outcomes.
References
- 1. Circulating oncometabolite 2-hydroxyglutarate is a potential surrogate biomarker in patients with isocitrate dehydrogenase-mutant intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unclineberger.org [unclineberger.org]
- 9. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncometabolites d- and l-2-Hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Circulating oncometabolite D-2-hydroxyglutarate enantiomer is a surrogate marker of isocitrate dehydrogenase-mutated intrahepatic cholangiocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the enantiomers of Disodium 2-hydroxypentanedioate
An In-Depth Technical Guide to the Enantiomers of Disodium 2-hydroxypentanedioate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, the salt of 2-hydroxyglutaric acid (2-HG), is a chiral molecule existing as D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG) enantiomers. While structurally similar to the central metabolite α-ketoglutarate (α-KG), these enantiomers exhibit profoundly different biological activities and have emerged as critical players in pathophysiology, particularly in cancer and rare metabolic disorders.[1] Gain-of-function mutations in isocitrate dehydrogenase (IDH) 1 and 2 lead to the neomorphic production of D-2-HG, which acts as an oncometabolite by competitively inhibiting α-KG-dependent dioxygenases, resulting in widespread epigenetic dysregulation.[2][3][4] L-2-HG, produced under hypoxic conditions, also functions as an oncometabolite and signaling molecule.[5][6] The accurate chiral separation and quantification of these enantiomers are paramount for both basic research and clinical diagnostics. This guide provides a comprehensive overview of the synthesis, analytical methodologies, and distinct biological roles of the 2-HG enantiomers, complete with detailed experimental protocols and pathway visualizations.
Introduction: The Significance of Chirality
2-Hydroxyglutaric acid is a five-carbon dicarboxylic acid featuring a chiral center at the second carbon, giving rise to two distinct stereoisomers: (R)-2-hydroxyglutarate (D-2-HG) and (S)-2-hydroxyglutarate (L-2-HG).[1] These enantiomers, while possessing identical physical properties in an achiral environment, are metabolized through separate enzymatic pathways and have vastly different physiological and pathological consequences.[5] Their structural similarity to α-ketoglutarate allows them to act as competitive inhibitors of a wide range of enzymes, most notably the α-KG-dependent dioxygenases, which include critical regulators of the epigenome such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[4][7]
The discovery that mutations in IDH1 and IDH2 lead to massive accumulation of D-2-HG established this molecule as a key "oncometabolite," a metabolite whose accumulation drives cancerous growth.[7][8] Both D- and L-2-HG are also implicated in the rare inherited metabolic diseases D- and L-2-hydroxyglutaric aciduria, respectively, characterized by severe neurological impairment.[1][5] This central role in disease necessitates robust and precise analytical methods to resolve and quantify these enantiomers independently.
Biosynthesis and Metabolism of 2-HG Enantiomers
The two enantiomers of 2-HG arise from distinct metabolic pathways.
-
(R)-2-Hydroxyglutarate (D-2-HG): In healthy cells, D-2-HG levels are typically very low. However, in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, somatic gain-of-function mutations occur in the active site of IDH1 or IDH2.[3][7] These mutations eliminate the enzyme's normal ability to convert isocitrate to α-KG and confer a new function: the NADPH-dependent reduction of α-KG to D-2-HG.[4][9] D-2-HG is cleared from cells via oxidation back to α-KG by the FAD-dependent mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH).[2][6]
-
(S)-2-Hydroxyglutarate (L-2-HG): L-2-HG is produced at low levels from the "promiscuous" activity of enzymes like malate dehydrogenase (MDH) and lactate dehydrogenase (LDH), which can reduce α-KG, particularly under conditions of hypoxia or acidic pH.[1][5] L-2-HG also accumulates in certain cancers, such as clear cell renal cell carcinoma, often due to the loss of its specific mitochondrial clearance enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH).[6]
Analytical Methodologies for Enantiomeric Resolution
The identical mass and similar physicochemical properties of D- and L-2-HG make their separation challenging. The primary analytical strategies involve chromatography coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR), using a chiral selector to differentiate the enantiomers.[10][11] This can be achieved through a chiral stationary phase, a chiral mobile phase additive, or chiral derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common platform for 2-HG analysis. Several approaches exist for chiral separation.
-
Direct Separation with Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a column containing a chiral selector. Ristocetin A glycopeptide-based columns are effective for this purpose.[8][12] Similarly, chiral anion-exchange columns based on Cinchona alkaloids have been used to achieve baseline separation.[13]
-
Chiral Mobile Phase Additives: An alternative direct method involves adding a chiral selector to the mobile phase. This selector forms transient, diastereomeric complexes with the 2-HG enantiomers, which can then be resolved on a standard achiral column (e.g., ODS, C18).[14]
-
Indirect Separation via Chiral Derivatization: In this approach, the 2-HG enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be easily separated on a standard achiral column. A common agent for this is (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN).[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and resolution but requires that the analytes be volatile and thermally stable. For 2-HG, this necessitates a derivatization step to cap the polar carboxyl and hydroxyl groups. Chiral resolution can be achieved by using a chiral GC column or by employing a chiral derivatization agent, such as l-menthol, followed by separation on a standard achiral column.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can also be used to distinguish and quantify 2-HG enantiomers. This method relies on chiral derivatization, typically with DATAN, to form diastereomers.[16] The resulting diastereomers have distinct chemical shifts in the NMR spectrum, allowing for their resolution and quantification without the need for chromatographic separation.[10]
Data Presentation and Experimental Protocols
Table 1: Comparison of Chiral LC-MS Methodologies for 2-HG Analysis
| Method | Stationary Phase | Mobile Phase / Derivatizing Agent | D-Enantiomer (L-Enantiomer) Retention Time | Resolution (Rs) | Reference |
| Chiral Mobile Phase Additive | ODS (C18) | 1 mM Copper(II) acetate, 2 mM N,N-dimethyl-L-phenylalanine in 10% aq. methanol | Not specified, but separated in <15 min | 1.93 | [14] |
| Chiral Stationary Phase | Ristocetin A | Polar ionic mobile phase | ~4.95 min (~5.5 min) | Baseline | [8][12] |
| Chiral Derivatization | C18 | (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) | Varies based on gradient | >0.9 (R²) | [15] |
Detailed Experimental Protocols
This protocol is adapted from J-Stage (2018).[14]
-
Mobile Phase Preparation: Prepare a solution of 1 mM copper(II) acetate and 2 mM N,N-dimethyl-L-phenylalanine in a water/methanol mixture (90/10, v/v).
-
Chromatographic System: Use a standard High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
-
Stationary Phase: Employ a standard octadecylsilane (ODS) column.
-
LC Conditions:
-
Flow Rate: 1.0 mL/min (typical, requires optimization).
-
Column Temperature: 20 °C.
-
Injection Volume: 10 µL.
-
-
MS Detection: Utilize electrospray ionization (ESI) in negative ion mode, monitoring for the m/z transition of 2-HG.
-
Procedure: Equilibrate the column with the mobile phase. Inject the prepared sample (e.g., deproteinized plasma or urine extract). The chiral additives form diastereomeric complexes with the 2-HG enantiomers in-line, allowing for their separation on the achiral ODS column. Baseline separation is typically achieved within 15 minutes.[14]
This protocol is adapted from Agilent Technologies (2018) and Oldham et al. (2016).[15][18]
-
Sample Preparation: Extract metabolites from biological samples (e.g., plasma, cell culture) using an 80% methanol solution. Evaporate the extract to dryness.
-
Derivatization:
-
Reconstitute the dried extract in a solution containing the derivatizing agent, (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN). The reaction is often facilitated by a catalyst like pyridine or by adding lactate.[16][18]
-
Incubate the mixture to allow the reaction to proceed to completion, forming diastereomeric esters.
-
-
Chromatographic System: Use a standard HPLC or UPLC system with a mass spectrometer.
-
Stationary Phase: Employ a standard C18 reversed-phase column.
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient from high aqueous to high organic to elute the derivatized compounds.
-
-
MS Detection: Use ESI in negative or positive ion mode to monitor for the specific m/z transitions of the DATAN-derivatized D- and L-2-HG.
-
Quantification: Generate standard curves using racemic and pure enantiomer standards subjected to the same derivatization procedure.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. portlandpress.com [portlandpress.com]
- 2. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 3. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 8. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 9. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. agilent.com [agilent.com]
- 16. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Oncometabolite Disodium 2-Hydroxypentanedioate: A Technical Guide to its Role in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disodium 2-hydroxypentanedioate, more commonly known as 2-hydroxyglutarate (2-HG), has emerged as a critical oncometabolite, directly linking aberrant metabolism to tumorigenesis. The discovery of its accumulation in various cancers, primarily those with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, has reshaped our understanding of cancer biology. This technical guide provides an in-depth overview of the core mechanisms by which 2-HG drives cancer, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development.
Introduction: The Genesis of an Oncometabolite
Mutations in the metabolic enzymes IDH1 and IDH2 are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG), which can accumulate to millimolar concentrations within tumor cells.[1][2] While D-2-HG is the more studied enantiomer, L-2-hydroxyglutarate (L-2-HG) has also been implicated as an oncometabolite, particularly in clear cell renal cell carcinoma.[3] The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of a wide range of α-KG-dependent dioxygenases, leading to profound downstream effects on cellular epigenetics, DNA repair, and signaling pathways.[1][2][3]
Quantitative Data: The Impact of 2-HG on Cellular Processes
The accumulation of 2-HG in cancer cells and its inhibitory effects on key enzymes have been quantified in numerous studies. The following tables summarize these critical data points.
Table 1: Concentrations of 2-Hydroxyglutarate in IDH-Mutant Tumors
| Tumor Type | Enantiomer | Concentration Range | Reference |
| Glioma (IDH-mutant) | D-2-HG | 5 - 35 µmol/g (mM) | |
| Glioma (IDH-mutant) | D-2-HG | Median 5.077 mM | |
| Glioma (IDH-wild-type) | D-2-HG | Median 0.000 mM | [3] |
| Acute Myeloid Leukemia (IDH1/2-mutant) | D-2-HG | Significantly elevated vs. wild-type | [4] |
| Cholangiocarcinoma (IDH-mutant) | D-2-HG | Elevated in tumor tissue and circulation | [5] |
Table 2: Inhibitory Activity (IC50) of 2-Hydroxyglutarate on α-Ketoglutarate-Dependent Dioxygenases
| Enzyme | Substrate | Enantiomer | IC50 (µM) | Reference |
| Histone Demethylases (KDMs) | ||||
| JMJD2A | H3K9me3 | D-2-HG | ~25 | [6] |
| JMJD2C | H3K9me3/H3K36me3 | D-2-HG | 79 ± 7 | [3] |
| KDM4C | H3K9me3 | R-2-HG | Potent inhibitor | [7] |
| KDM5A | H3K4me3 | R-2-HG | < 1000 | [2] |
| KDM5C | H3K4me3 | R-2-HG | < 1000 | [2] |
| KDM5D | H3K4me3 | R-2-HG | < 1000 | [2] |
| TET DNA Hydroxylases | ||||
| TET1 | 5-mC | D-2-HG | Weak inhibitor | [8] |
| TET1 | 5-mC | L-2-HG | More potent than D-2-HG | [8] |
| TET2 | 5-mC | D-2-HG | 5300 | [9] |
| TET2 | 5-mC | R-2-HG | 13 - 15 | [9] |
| TET2 | 5-mC | S-2-HG | 13 - 15 | [9] |
| Other Dioxygenases | ||||
| Prolyl Hydroxylase Domain 2 (PHD2) | HIF-1α | D-2-HG | 7300 | [10] |
| Prolyl Hydroxylase Domain 2 (PHD2) | HIF-1α | L-2-HG | 419 ± 150 | [3] |
| ALKBH2 | Alkylated DNA | D-2-HG | Significant inhibition | [9] |
| ALKBH3 | Alkylated DNA | D-2-HG | Significant inhibition | [9] |
Core Mechanisms of 2-HG-Mediated Oncogenesis
The primary mechanism by which 2-HG promotes tumorigenesis is through the competitive inhibition of α-KG-dependent dioxygenases. This inhibition leads to a cascade of downstream effects that alter the epigenetic landscape, impair DNA repair, and dysregulate cellular signaling.
Epigenetic Reprogramming
2-HG's most profound impact is on the epigenome. By inhibiting Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases (KDMs), 2-HG leads to widespread hypermethylation of both DNA and histones.[1][11]
-
DNA Hypermethylation: Inhibition of TET enzymes, which are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms, results in a global increase in DNA methylation.[12] This hypermethylation can lead to the silencing of tumor suppressor genes.
-
Histone Hypermethylation: Inhibition of JmjC-domain containing histone demethylases leads to the accumulation of repressive histone marks, such as H3K9me3 and H3K27me3, altering chromatin structure and gene expression to favor a more undifferentiated cellular state.[7][12]
Caption: 2-HG competitively inhibits α-KG-dependent dioxygenases.
Impaired DNA Repair
2-HG has been shown to impair homologous recombination (HR), a critical DNA double-strand break repair pathway, leading to a "BRCAness" phenotype. This is thought to occur through the inhibition of α-KG-dependent enzymes involved in the DNA damage response. The resulting homologous recombination deficiency (HRD) renders cancer cells more sensitive to therapies like PARP inhibitors.
Caption: 2-HG-induced homologous recombination deficiency.
Dysregulation of HIF-1α Signaling
The stability of the hypoxia-inducible factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. While some studies suggest that 2-HG can inhibit PHDs, leading to the stabilization of HIF-1α and a pseudohypoxic state, other reports indicate that D-2-HG can paradoxically stimulate PHD activity.[3][13] The precise role of 2-HG in regulating HIF-1α signaling appears to be context-dependent.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for studying the role of 2-HG in cancer. This section provides detailed protocols for key experiments.
Quantification of 2-Hydroxyglutarate by LC-MS/MS
Objective: To accurately quantify the levels of D-2-HG and L-2-HG in biological samples (tissues, cells, or biofluids).
Principle: This method utilizes liquid chromatography (LC) to separate the two enantiomers of 2-HG, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification. Chiral derivatization is often employed to enhance the separation of the enantiomers on a standard reverse-phase column.
Caption: Workflow for 2-HG quantification by LC-MS/MS.
Materials:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)
-
C18 reverse-phase column
-
(+)-o,o-diacetyl-l-tartaric anhydride (DATAN)
-
Acetonitrile, methanol, formic acid, acetic acid (LC-MS grade)
-
Internal standards (e.g., 13C-labeled D-2-HG)
-
Biological samples (e.g., tumor tissue, cell pellets)
Procedure:
-
Sample Preparation:
-
For tissues, homogenize in a suitable buffer (e.g., 80% methanol).
-
For cells, lyse the cell pellet.
-
Perform a protein precipitation step (e.g., with cold methanol).
-
Centrifuge to pellet debris and collect the supernatant.
-
Spike with the internal standard.
-
-
Derivatization:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solution of DATAN in an appropriate solvent (e.g., 50 mg/mL in methylene chloride and acetic acid, 4:1 v/v).
-
Incubate at 75°C for 30 minutes to allow the derivatization reaction to proceed.
-
Dry the sample again and reconstitute in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto the LC system.
-
Separate the diastereomers using a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile).
-
Perform MS/MS analysis in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for D-2-HG, L-2-HG, and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of D-2-HG and L-2-HG.
-
Quantify the amount of each enantiomer in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Histone Demethylase Activity Assay
Objective: To measure the inhibitory effect of 2-HG on the activity of a specific histone demethylase.
Principle: A common method is the formaldehyde dehydrogenase-coupled fluorescent assay. The histone demethylase removes a methyl group from a methylated histone substrate, producing formaldehyde. Formaldehyde dehydrogenase then oxidizes the formaldehyde, reducing NAD+ to the fluorescent NADH, which can be quantified.
Materials:
-
Recombinant histone demethylase (e.g., JMJD2A)
-
Methylated histone peptide substrate (e.g., H3K9me3 peptide)
-
Formaldehyde dehydrogenase
-
NAD+
-
2-HG (D- and/or L-enantiomer)
-
α-Ketoglutarate, Fe(II), Ascorbate
-
Fluorescence plate reader
Procedure:
-
Prepare Reaction Mix: In a microplate well, combine the assay buffer, recombinant histone demethylase, α-KG, Fe(II), and ascorbate.
-
Add Inhibitor: Add varying concentrations of 2-HG to the appropriate wells. Include a no-inhibitor control.
-
Initiate Reaction: Add the methylated histone peptide substrate to all wells to start the demethylation reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detect Formaldehyde: Add the formaldehyde detection reagent containing formaldehyde dehydrogenase and NAD+.
-
Measure Fluorescence: Incubate for a further period to allow for the conversion of formaldehyde to NADH. Measure the fluorescence of NADH (Excitation ~340 nm, Emission ~460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 2-HG compared to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
TET Enzyme Activity Assay
Objective: To determine the effect of 2-HG on the activity of TET enzymes.
Principle: This can be assessed using an ELISA-based colorimetric or fluorometric assay. A DNA substrate containing 5-methylcytosine (5mC) is immobilized on a microplate. The TET enzyme converts 5mC to 5-hydroxymethylcytosine (5hmC). The newly formed 5hmC is then detected using a specific antibody, and the signal is quantified.
Materials:
-
TET Hydroxylase Activity Quantification Kit (e.g., from Abcam)
-
Recombinant TET enzyme (e.g., TET2)
-
2-HG (D- and/or L-enantiomer)
-
Microplate reader
Procedure:
-
Prepare Reaction: In the wells of the 5mC-coated microplate, add the assay buffer, recombinant TET enzyme, and cofactors.
-
Add Inhibitor: Add different concentrations of 2-HG to the designated wells.
-
Enzymatic Reaction: Incubate the plate to allow the TET enzyme to convert 5mC to 5hmC.
-
Detection:
-
Wash the wells to remove unbound components.
-
Add a specific anti-5hmC antibody.
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate for the enzyme and measure the colorimetric or fluorescent signal.
-
-
Data Analysis: Calculate the percentage of TET activity inhibition by 2-HG and determine the IC50 value.
Assessment of Homologous Recombination Deficiency (HRD)
Objective: To evaluate the impact of 2-HG on homologous recombination repair capacity.
Principle: One common method is to assess the formation of RAD51 foci in response to DNA damage. RAD51 is a key protein in HR that forms nuclear foci at sites of DNA double-strand breaks. A reduced ability to form RAD51 foci indicates HRD.
Materials:
-
Cell line of interest (e.g., U2OS)
-
2-HG (cell-permeable form, e.g., octyl-2-HG)
-
DNA damaging agent (e.g., ionizing radiation or a PARP inhibitor)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Culture cells and treat them with a cell-permeable form of 2-HG for a specified duration (e.g., 48-72 hours).
-
Induce DNA Damage: Expose the cells to a DNA damaging agent to induce double-strand breaks.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus).
-
Compare the percentage of RAD51 foci-positive cells in the 2-HG-treated group to the control group. A significant reduction in the 2-HG-treated group indicates HRD.
-
Conclusion and Future Directions
This compound has been firmly established as a key oncometabolite, providing a direct link between altered cellular metabolism and cancer development. Its primary mechanism of action, the competitive inhibition of α-KG-dependent dioxygenases, leads to profound epigenetic and genomic instability, ultimately driving tumorigenesis. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers seeking to further unravel the complexities of 2-HG's role in cancer and to develop novel therapeutic strategies targeting this metabolic vulnerability.
Future research should focus on further elucidating the context-dependent roles of D- and L-2-HG, identifying additional downstream targets of 2-HG, and exploring the mechanisms of resistance to therapies targeting mutant IDH enzymes. A deeper understanding of the intricate interplay between 2-HG, the epigenome, and the tumor microenvironment will be crucial for the development of more effective and personalized cancer treatments.
References
- 1. Mutant IDH1-driven cellular transformation increases RAD51-mediated homologous recombination and temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchtweet.com [researchtweet.com]
- 3. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute quantification of 2‐hydroxyglutarate on tissue by matrix‐assisted laser desorption/ionization mass spectrometry imaging for rapid and precise identification of isocitrate dehydrogenase mutations in human glioma | Semantic Scholar [semanticscholar.org]
- 5. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cryoletters.org [cryoletters.org]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. agilent.com [agilent.com]
- 12. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Unraveling the Enigma: A Preliminary Investigation into the Mechanism of Action of Disodium 2-hydroxypentanedioate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 2-hydroxypentanedioate, the salt of 2-hydroxyglutarate (2-HG), has emerged as a critical modulator of cellular metabolism and epigenetic landscapes. This technical guide provides a comprehensive preliminary investigation into its mechanism of action, with a focus on its role as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. This document summarizes key quantitative data, details experimental protocols for investigating its effects, and provides visual representations of the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential and biological implications of this multifaceted oncometabolite.
Introduction
This compound delivers 2-hydroxyglutarate (2-HG), a small molecule metabolite that exists in two stereoisomers, D-2-HG and L-2-HG. While structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG), 2-HG acts as a potent competitive inhibitor of a wide range of α-KG-dependent dioxygenases.[1][2][3][4] This inhibition leads to profound downstream effects on cellular processes, including epigenetic regulation, hypoxia signaling, and DNA repair. The accumulation of 2-HG has been identified as a key driver in the pathogenesis of various cancers and certain metabolic disorders.[5] This guide will delve into the molecular mechanisms underpinning the biological activity of 2-HG.
Core Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases
The primary mechanism of action of 2-hydroxyglutarate is its ability to competitively inhibit α-ketoglutarate-dependent dioxygenases.[1][2][3][4] These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation. By binding to the active site of these enzymes, 2-HG prevents the binding of α-KG, thereby inhibiting their catalytic activity.
This competitive inhibition has been demonstrated for several key families of α-KG-dependent dioxygenases, including:
-
TET (Ten-Eleven Translocation) family of DNA hydroxylases: These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a crucial step in active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to a global increase in DNA methylation.[5]
-
Jumonji C (JmjC) domain-containing histone demethylases: This family of enzymes removes methyl groups from histone proteins, playing a critical role in regulating gene expression. 2-HG-mediated inhibition of JmjC demethylases results in histone hypermethylation.[5]
-
Prolyl hydroxylases (PHDs): These enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation under normoxic conditions. Inhibition of PHDs by 2-HG can lead to the stabilization of HIF-1α.[6]
The inhibitory potency of 2-HG can vary between different α-KG-dependent dioxygenases.
Quantitative Data on Enzyme Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of D-2-hydroxyglutarate for various α-ketoglutarate-dependent dioxygenases.
| Enzyme Family | Specific Enzyme | D-2-HG IC50 (µM) | Reference |
| Histone Demethylases | JMJD2A | ~25 | [5] |
| JMJD2C | 79 ± 7 | [5] | |
| Hypoxia-Inducible Factor (HIF) Hydroxylases | Prolyl Hydroxylase Domain 2 (PHD2) | >5000 | [5] |
Key Signaling Pathways Modulated by 2-Hydroxyglutarate
The inhibition of α-KG-dependent dioxygenases by 2-HG initiates a cascade of downstream effects, significantly impacting cellular signaling and function.
Epigenetic Reprogramming
By inhibiting TET enzymes and JmjC histone demethylases, 2-HG induces a state of global DNA and histone hypermethylation. This epigenetic reprogramming can lead to the silencing of tumor suppressor genes and altered gene expression profiles that promote cellular transformation and tumorigenesis.
Modulation of the Hypoxia Response Pathway
The stability of the transcription factor HIF-1α is tightly regulated by prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. By inhibiting PHDs, 2-HG can stabilize HIF-1α, even in the presence of oxygen, leading to the activation of hypoxia-responsive genes involved in angiogenesis, glycolysis, and cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Competitive Enzyme Inhibition Assay for α-KG-Dependent Dioxygenases
This protocol describes an in vitro assay to determine the inhibitory effect of 2-hydroxyglutarate on a purified α-KG-dependent dioxygenase.
Materials:
-
Purified recombinant α-KG-dependent dioxygenase (e.g., JMJD2A, TET2 catalytic domain)
-
Substrate for the enzyme (e.g., methylated histone peptide for JMJD2A, methylated DNA oligonucleotide for TET2)
-
α-Ketoglutarate (α-KG)
-
This compound (or D/L-2-hydroxyglutarate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM Ascorbate, 1 mM Fe(NH4)2(SO4)2)
-
Detection reagent (specific to the assay, e.g., antibody for demethylated product, formaldehyde detection kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the purified enzyme, and the substrate.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding a fixed concentration of α-KG (typically at its Km value).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Add the detection reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details a method to confirm the direct binding of 2-hydroxyglutarate to its target proteins in a cellular context.[1][7][8]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein (e.g., anti-JMJD2A, anti-TET2)
-
Secondary antibody
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using the primary antibody against the target protein.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the treated samples compared to the control indicates target engagement.
Analysis of Histone and DNA Methylation
This section outlines methods to quantify the changes in global histone and DNA methylation induced by 2-hydroxyglutarate.
4.3.1. Western Blot for Global Histone Methylation:
-
Procedure:
-
Treat cells with this compound.
-
Extract histones from the cell nuclei.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).
-
Use a primary antibody against a total histone (e.g., anti-H3) as a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine the relative changes in histone methylation.[9]
-
4.3.2. LC-MS/MS for Global DNA Methylation:
-
Procedure:
-
Treat cells with this compound.
-
Isolate genomic DNA.
-
Digest the DNA to single nucleosides.
-
Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC).
-
Calculate the ratio of 5mC to total cytosine and 5hmC to total cytosine to determine the global DNA methylation and hydroxymethylation levels.
-
HIF-1α Stabilization Assay
This protocol describes a method to assess the effect of 2-hydroxyglutarate on the stability of HIF-1α protein.[6]
Materials:
-
Cell line (e.g., HEK293T, U2OS)
-
Cell culture medium
-
This compound
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin)
-
Secondary antibody
Procedure:
-
Seed cells in culture plates.
-
Treat the cells with different concentrations of this compound under normoxic conditions. Include a positive control treated with a hypoxia-inducing agent.
-
After the treatment period, lyse the cells.
-
Determine the protein concentration of the lysates.
-
Analyze the protein lysates by SDS-PAGE and Western blotting using an anti-HIF-1α antibody.
-
Re-probe the membrane with an antibody for a loading control.
-
Quantify the band intensities to determine the relative levels of HIF-1α protein stabilization.
Conclusion
The preliminary investigation into the mechanism of action of this compound reveals its active component, 2-hydroxyglutarate, as a potent modulator of cellular epigenetics and signaling pathways. Its primary mode of action through the competitive inhibition of α-ketoglutarate-dependent dioxygenases provides a clear framework for understanding its diverse biological effects. The experimental protocols detailed in this guide offer a robust starting point for researchers to further elucidate the intricate roles of this oncometabolite in health and disease. Continued investigation in this area holds significant promise for the development of novel therapeutic strategies targeting the metabolic vulnerabilities of various pathological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence Determinants in Hypoxia-inducible Factor-1α for Hydroxylation by the Prolyl Hydroxylases PHD1, PHD2, and PHD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Registered report: Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Disodium 2-hydroxypentanedioate: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory synthesis of disodium 2-hydroxypentanedioate, also known as disodium α-hydroxyglutarate. The synthesis is a two-step process commencing with the selective reduction of α-ketoglutaric acid to 2-hydroxypentanedioic acid, followed by its conversion to the corresponding disodium salt. This protocol is designed to be clear, concise, and reproducible for researchers in the fields of chemistry, biochemistry, and drug development.
I. Principle of the Synthesis
The synthesis proceeds in two main stages:
-
Reduction of α-Ketoglutaric Acid: The ketone functional group of α-ketoglutaric acid is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄). Sodium borohydride is a mild reducing agent that, under controlled conditions, does not reduce the carboxylic acid moieties. The reaction is typically performed in a protic solvent such as methanol or ethanol.
-
Formation of the Disodium Salt: The resulting 2-hydroxypentanedioic acid is a dicarboxylic acid. Treatment with two equivalents of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), deprotonates both carboxylic acid groups to yield the final product, this compound.
II. Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| α-Ketoglutaric acid | C₅H₆O₅ | 146.10 | ≥98% |
| Sodium borohydride | NaBH₄ | 37.83 | ≥98% |
| Sodium hydroxide | NaOH | 40.00 | ≥97% |
| Methanol | CH₃OH | 32.04 | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | 1 M solution |
| Deionized water | H₂O | 18.02 | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Glassware for filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step 1: Synthesis of 2-Hydroxypentanedioic Acid
This procedure details the reduction of α-ketoglutaric acid to 2-hydroxypentanedioic acid.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 14.6 g (0.1 mol) of α-ketoglutaric acid in 100 mL of methanol.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding 20 mL of 1 M hydrochloric acid to decompose the excess sodium borohydride. Continue stirring until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous residue contains the 2-hydroxypentanedioic acid. This solution can be used directly in the next step or the product can be isolated by extraction.
Work-up and Purification of 2-Hydroxypentanedioic Acid (Optional):
-
Saturate the aqueous solution with sodium chloride to decrease the solubility of the product.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield 2-hydroxypentanedioic acid as a viscous oil or a white solid.
Step 2: Synthesis of this compound
This procedure describes the conversion of 2-hydroxypentanedioic acid to its disodium salt.
Procedure:
-
Dissolve the crude 2-hydroxypentanedioic acid from Step 1 (approximately 0.1 mol) in 50 mL of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a 4 M solution of sodium hydroxide (approximately 50 mL, 0.2 mol) dropwise while monitoring the pH. Adjust the pH to 7.0-7.5.
-
Once the desired pH is reached, the reaction is complete.
-
The resulting aqueous solution contains this compound.
Purification and Isolation of this compound:
-
The product can be isolated by lyophilization (freeze-drying) of the aqueous solution to obtain a white solid.
-
Alternatively, the water can be removed under reduced pressure. The resulting solid can be recrystallized from a minimal amount of hot water or an ethanol/water mixture.
-
Wash the crystals with cold ethanol and dry under vacuum to yield pure this compound.
III. Data Presentation
Table 1: Summary of Reagent Quantities and Expected Yield
| Step | Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Theoretical Yield (g) |
| 1 | α-Ketoglutaric acid | 146.10 | 14.6 | 0.1 | - |
| 1 | Sodium borohydride | 37.83 | 1.9 | 0.05 | - |
| 1 | 2-Hydroxypentanedioic acid | 148.11 | - | - | 14.8 |
| 2 | Sodium hydroxide | 40.00 | 8.0 | 0.2 | - |
| 2 | This compound | 192.07 | - | - | 19.2 |
Note: Actual yields may vary depending on experimental conditions and purification efficiency.
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
V. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Application Notes and Protocols for Disodium 2-hydroxypentanedioate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 2-hydroxypentanedioate, more commonly known as Disodium 2-hydroxyglutarate (2-HG), is the disodium salt of 2-hydroxyglutaric acid. It exists as two stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). Under normal physiological conditions, 2-HG is present at low levels in cells. However, the accumulation of D-2-HG is a hallmark of certain cancers with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes, where it is considered an oncometabolite.[1][2][3] Both enantiomers are known to influence cellular metabolism and epigenetic regulation, making Disodium 2-hydroxyglutarate a critical molecule of interest in cancer biology, neurobiology, and metabolic studies.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cellular processes.
Mechanism of Action
Disodium 2-hydroxyglutarate acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[4] This family of enzymes includes histone demethylases (KDMs) and the TET family of DNA hydroxylases, which are crucial for epigenetic regulation.[5] By inhibiting these enzymes, 2-HG can lead to alterations in histone and DNA methylation, thereby affecting gene expression.[5] Furthermore, 2-HG has been shown to impact cellular metabolism by affecting the TCA cycle, increasing reactive oxygen species (ROS) production, and inhibiting ATP synthase and the mTOR signaling pathway.[4][6]
Diagram of the Core Mechanism of Action of 2-Hydroxyglutarate
Caption: Core mechanisms of this compound action in cells.
Data Presentation
Table 1: Reported Effective Concentrations of 2-Hydroxyglutarate in Cell Culture
| Cell Line/System | Enantiomer | Concentration | Observed Effect | Reference |
| SH-SY5Y Neuroblastoma | D-2-HG | 0.1 mM | Suppressed basal respiration | [7] |
| SH-SY5Y Neuroblastoma | L-2-HG & D-2-HG | 0.1 mM | Decreased maximal respiration | [7] |
| CD8+ T Cells | D-2-HG | 20 mM | Impaired proliferation and cytotoxicity | [8] |
| Mesenchymal Stem Cells | D-2-HG | 5 mM | Blocked osteoblast differentiation | [9] |
| HeLa Cells | R-2-HG (D-2-HG) | ~25 µM (IC50) | Inhibition of JMJD2A histone demethylase | [10][11] |
| U-87 MG Glioblastoma | (R)-2-HG (D-2-HG) | Not specified | Increased H3K9 and H3K79 dimethylation | [12] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines. Optimization for specific cell types and experimental goals is recommended.
Materials:
-
Adherent cell line of interest (e.g., SH-SY5Y, U-87 MG, HCT116)
-
Complete cell culture medium (e.g., DMEM/F12 for SH-SY5Y)[13]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (D- or L-enantiomer, or racemic mixture)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water or PBS for stock solution preparation
-
Sterile cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate flasks until they reach 80-90% confluency.
-
Trypsinize and seed cells into desired culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density appropriate for the duration of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Prepare a sterile stock solution of this compound (e.g., 100 mM) by dissolving the powder in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Treatment:
-
On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of the solvent used for the stock solution, e.g., water or PBS).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Experimental Workflow for Cell Treatment
Caption: Workflow for treating cultured cells with this compound.
Protocol 2: Analysis of Cellular Metabolism
This protocol outlines a method to assess the impact of this compound on cellular respiration using high-resolution respirometry.
Materials:
-
Cells treated as described in Protocol 1
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Respiration medium (e.g., MiR05)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Treat SH-SY5Y or other cells of interest with this compound (e.g., 0.1 mM) for 24 hours.[7]
-
After incubation, detach the cells using trypsin, neutralize with complete medium, and centrifuge to pellet the cells.
-
Wash the cell pellet with PBS and resuspend in respiration medium at a density of 1 x 10^6 cells/mL.[7]
-
-
Respirometry Measurement:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add the cell suspension to the respirometer chambers.
-
Measure the basal respiration rate.
-
To determine maximal respiration, a substrate-uncoupler-inhibitor titration (SUIT) protocol can be employed, involving the sequential addition of mitochondrial inhibitors and uncouplers (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
-
Data Analysis:
-
Calculate the oxygen consumption rate (OCR) and normalize it to the cell number.
-
Compare the basal and maximal respiration rates between control and treated cells.
-
Protocol 3: In-Cell Histone Demethylase Activity Assay
This protocol describes how to assess the inhibitory effect of this compound on histone demethylase activity within cells using Western blotting.
Materials:
-
Cells treated as described in Protocol 1
-
Histone extraction buffer
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone methyl marks (e.g., H3K9me2, H3K27me3) and a loading control (e.g., total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
After treatment, harvest the cells and extract histones using a commercial kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of the specific histone methylation mark to the total histone H3 loading control.
-
Compare the levels of histone methylation between control and treated cells. An increase in a specific methylation mark suggests inhibition of the corresponding demethylase.
-
Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
DCFH-DA stock solution (in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Probe Loading:
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[15] Alternatively, visualize the cells under a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Compare the ROS levels in treated cells to the control cells.
-
Protocol 5: Analysis of mTOR Signaling Pathway
This protocol uses Western blotting to assess the phosphorylation status of key proteins in the mTOR pathway.
Materials:
-
Cells treated as described in Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
Primary antibodies against phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 3, using antibodies specific for the mTOR pathway proteins.
-
-
Data Analysis:
-
Quantify the band intensities. For each target protein, calculate the ratio of the phosphorylated form to the total form.
-
Normalize these ratios to the loading control.
-
Compare the phosphorylation status of mTOR pathway proteins between control and treated cells. A decrease in the phosphorylation of mTOR targets indicates inhibition of the pathway.
-
Signaling Pathway of 2-HG-mediated mTOR Inhibition
Caption: Simplified pathway of mTOR signaling inhibition by 2-HG.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 6. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Rotenone Stereospecifically Increases (S)-2-Hydroxyglutarate in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Disodium 2-hydroxypentanedioate in Tissue Samples
Introduction
Disodium 2-hydroxypentanedioate, the salt of 2-hydroxyglutaric acid (2-HG), is a critical metabolite in various physiological and pathological processes. In biological systems, it exists as two enantiomers, D-2-HG and L-2-HG. Notably, the accumulation of D-2-HG is a hallmark of several cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2] Consequently, the accurate quantification of 2-HG in tissue samples is paramount for both basic research and clinical diagnostics. These application notes provide detailed protocols for the primary analytical methods used to quantify 2-HG in tissue samples, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
I. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 2-HG enantiomers.[3] A common approach involves derivatization to distinguish between the D and L forms, followed by detection using a triple quadrupole mass spectrometer.
Experimental Protocol: Chiral Derivatization LC-MS/MS
This protocol is adapted from methodologies utilizing diacetyl-L-tartaric anhydride (DATAN) for derivatization, which allows for the separation of the resulting diastereomers on a standard C18 column.[2][4][5][6]
1. Materials and Reagents
-
Frozen tissue samples
-
Liquid nitrogen
-
80% Methanol (ice-cold)
-
Internal Standard (ISTD): 2,3,3-d3-2-hydroxyglutarate
-
Diacetyl-L-tartaric anhydride (DATAN)
-
Acetonitrile
-
Acetic acid
-
Water, LC-MS grade
2. Sample Preparation and Metabolite Extraction
-
Weigh approximately 10-50 mg of frozen tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryo-homogenizer.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard to every 10 mg of tissue powder.[3]
-
Homogenize the sample on ice.
-
Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.[3]
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.[3][5]
3. Derivatization
-
Prepare the derivatization reagent by dissolving DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid to a final concentration of 50 mg/mL.[5]
-
Add 50 µL of the DATAN solution to the dried metabolite extract.[5]
-
Heat the samples at 70°C for 2 hours.[5]
-
Cool the samples to room temperature.
-
Dilute the derivatized samples with 50 µL of a 4:1 (v/v) mixture of acetonitrile and acetic acid.[5]
4. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent[6]
-
Column: ZIC-HILIC or a standard C18 column[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimize for the separation of D- and L-2-HG diastereomers.
-
Mass Spectrometer: Agilent 6490 triple quadrupole LC/MS or equivalent[6]
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
MRM Transitions: Monitor the specific mass transitions for the derivatized 2-HG and the internal standard. A common transition for underivatized 2-HG is m/z 147 > 129.[5]
5. Data Analysis
-
Integrate the peak areas for the D- and L-2-HG diastereomers and the internal standard.
-
Calculate the peak area ratio of each 2-HG enantiomer to the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of D- and L-2-HG.
-
Determine the concentration of each enantiomer in the tissue samples by interpolating from the calibration curve.
-
Normalize the concentration to the initial tissue weight.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Value | Reference |
| Linearity Range | 0.8 - 104 nmol/mL | [4] |
| Intra-day CV% | ≤ 8.0% | [4] |
| Inter-day CV% | ≤ 6.3% | [4] |
| Relative Error % | ≤ 2.7% | [4] |
// Node Colors node_process [fillcolor="#F1F3F4", fontcolor="#202124"]; node_sample [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_instrument [fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_data [fillcolor="#FBBC05", fontcolor="#202124"]; node_result [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes tissue [label="Tissue Sample", shape=ellipse, class="node_sample"]; extraction [label="Metabolite Extraction\n(80% Methanol)", class="node_process"]; drying [label="Evaporation to Dryness", class="node_process"]; derivatization [label="Derivatization with DATAN", class="node_process"]; lcms [label="LC-MS/MS Analysis", class="node_instrument"]; data_analysis [label="Data Analysis", class="node_data"]; quantification [label="Quantification of\nD- and L-2-HG", class="node_result"];
// Edges tissue -> extraction; extraction -> drying; drying -> derivatization; derivatization -> lcms; lcms -> data_analysis; data_analysis -> quantification; }
Caption: Workflow for 2-HG quantification by GC-MS.
III. Enzymatic Assay for D-2-Hydroxyglutarate
Enzymatic assays offer a rapid, cost-effective, and sensitive method for the specific quantification of D-2-HG. [1][7]The assay is based on the conversion of D-2-HG to α-ketoglutarate (α-KG) by D-2-hydroxyglutarate dehydrogenase (HGDH), with the concomitant reduction of NAD+ to NADH, which can be detected spectrophotometrically or fluorometrically. [1] Experimental Protocol: Enzymatic D-2-HG Assay
1. Materials and Reagents
-
Metabolite extract from tissue samples (prepared as described previously, but can be in an aqueous buffer)
-
D-2-hydroxyglutarate dehydrogenase (HGDH)
-
NAD+
-
Assay Buffer (e.g., Tris-HCl with appropriate cofactors)
-
96-well microplate
-
Microplate reader
2. Assay Procedure
-
Prepare a standard curve of D-2-HG in the assay buffer.
-
Add 0-45 µL of the metabolite extract supernatant to duplicate wells of a 96-well plate. [3]3. Adjust the volume in all wells (standards and samples) to 50 µL with the assay buffer. [3]4. Prepare a reaction mix containing the assay buffer, HGDH, and NAD+.
-
Add 50 µL of the reaction mix to each well. [3]6. Incubate the plate at 37°C for 60 minutes, protected from light. [3]7. Measure the absorbance or fluorescence of NADH at the appropriate wavelength (e.g., 340 nm for absorbance).
3. Data Analysis
-
Subtract the background reading (from a blank well with no D-2-HG) from all measurements.
-
Plot the standard curve of NADH signal versus D-2-HG concentration.
-
Determine the concentration of D-2-HG in the tissue samples from the standard curve.
-
Normalize the concentration to the initial tissue weight.
Quantitative Data Summary (Enzymatic Assay)
| Parameter | Value | Reference |
| Quantification Limit in Tumor Tissue | 0.44 µM | [1][7] |
| Quantification Limit in Serum | 2.77 µM | [1][7] |
Signaling Pathway: IDH Mutation and 2-HG Production
Caption: Production of D-2-HG by mutant IDH enzymes.
The choice of analytical method for quantifying this compound (as 2-hydroxyglutarate) in tissue samples depends on the specific research question, available instrumentation, and the need to differentiate between the D and L enantiomers. LC-MS/MS and GC-MS offer high sensitivity and the ability to perform chiral analysis, making them suitable for detailed metabolic studies. Enzymatic assays provide a high-throughput and cost-effective alternative for the specific measurement of D-2-HG, which is often sufficient for cancer-related research. Proper sample preparation is crucial for all methods to ensure accurate and reproducible results.
References
- 1. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Disodium 2-hydroxypentanedioate as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutarate (2-HG), has emerged as a critical molecule in the study of epigenetics and cancer metabolism. 2-HG is structurally analogous to the Krebs cycle intermediate α-ketoglutarate (α-KG) and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[1][2][3][4][5] These enzymes play vital roles in cellular processes, including histone demethylation and DNA modification.[1][2] This application note provides detailed protocols for assessing the inhibitory activity of this compound on two key α-KG-dependent dioxygenases: Ten-eleven translocation 2 (TET2) and Histone Lysine Demethylase 4C (KDM4C, also known as JMJD2C).
Mutations in isocitrate dehydrogenase (IDH) 1 and 2 are frequently observed in various cancers and lead to the neomorphic production of high levels of 2-hydroxyglutarate.[1][2] The accumulation of this "oncometabolite" competitively inhibits α-KG-dependent enzymes, leading to epigenetic alterations that contribute to tumorigenesis.[1][2][5] The protocols described herein are essential for researchers studying the impact of 2-HG on epigenetic modifying enzymes and for the development of novel therapeutic agents targeting these pathways.
Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases
This compound, upon dissolution, releases the 2-hydroxyglutarate anion, which mimics the endogenous substrate, α-ketoglutarate. 2-HG binds to the active site of α-KG-dependent dioxygenases, preventing the binding of α-KG and thereby inhibiting the enzyme's catalytic activity. This inhibition affects a wide range of enzymes, including the TET family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases.
Quantitative Data Summary
The inhibitory potency of 2-hydroxyglutarate is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize published IC50 values for the R and S enantiomers of 2-hydroxyglutarate against TET and KDM enzymes.
Table 1: Inhibitory Activity of 2-Hydroxyglutarate against TET Enzymes
| Enzyme | Inhibitor | IC50 (µM) |
| TET1 | (R)-2-HG | ~800 |
| TET1 | (S)-2-HG | ~800 |
| TET2 | (R)-2-HG | 13-15 |
| TET2 | (S)-2-HG | 13-15 |
| TET3 | (R)-2-HG | ~100 |
| TET3 | (S)-2-HG | ~100 |
| Data sourced from focused screening studies.[6] |
Table 2: Inhibitory Activity of 2-Hydroxyglutarate against Histone Demethylases
| Enzyme | Inhibitor | IC50 (µM) |
| JMJD2A | (R)-2-HG | ~25 |
| JMJD2C (KDM4C) | (R)-2-HG | 79 ± 7 |
| PHD2 | (R)-2-HG | >5000 |
| PHD2 | (S)-2-HG | 419 ± 150 |
| Data compiled from various biochemical assays.[7][8] |
Experimental Protocols
The following are detailed protocols for performing enzyme inhibition assays for TET2 and KDM4C with this compound.
Protocol 1: TET2 Inhibition Assay (AlphaScreen-Based)
This protocol is adapted from established high-throughput screening methods for TET inhibitors.[6][9]
1. Materials and Reagents:
-
Recombinant human TET2 catalytic domain (TET2-CD)
-
This compound (or individual R/S enantiomers)
-
α-Ketoglutarate (2OG)
-
Biotinylated single-stranded DNA substrate containing 5-methylcytosine (5mC)
-
AlphaLISA® Acceptor beads conjugated to an anti-5-hydroxymethylcytosine (5hmC) antibody
-
Streptavidin-coated Donor beads
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM L-ascorbic acid, 0.01% Tween-20, 0.1% BSA
-
384-well white microplates
-
Plate reader capable of AlphaScreen® detection
2. Experimental Workflow:
3. Detailed Procedure:
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound in nuclease-free water. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Plate Preparation: To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control (water).
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing TET2 enzyme in assay buffer. Add 2.5 µL of this mix to each well. The final enzyme concentration should be in the low nanomolar range, predetermined to be in the linear range of the assay.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Prepare a substrate master mix containing the 5mC-DNA substrate and α-KG in assay buffer. Initiate the enzymatic reaction by adding 5 µL of this mix to each well. The final concentration of the 5mC-DNA substrate should be at its Km, and the α-KG concentration should be near its Km (e.g., 10 µM) to allow for competitive inhibition.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Prepare a detection mix containing AlphaLISA® Acceptor beads and Streptavidin Donor beads in the appropriate buffer.
-
Stop the reaction by adding 10 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate using an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of 5hmC produced.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: KDM4C (JMJD2C) Inhibition Assay (Chemiluminescent)
This protocol is based on a commercially available assay kit format and can be adapted for use with this compound.
1. Materials and Reagents:
-
Recombinant human KDM4C (JMJD2C)
-
This compound
-
α-Ketoglutarate (2OG)
-
Histone H3 peptide substrate (e.g., biotinylated H3K9me3)
-
Primary antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM L-ascorbic acid, 0.01% Tween-20, 0.1% BSA
-
96-well high-binding microplates
-
Luminometer
2. Experimental Workflow:
3. Detailed Procedure:
-
Plate Coating: Coat a 96-well high-binding plate with the biotinylated H3K9me3 peptide substrate overnight at 4°C. Wash the plate with a suitable wash buffer (e.g., TBST).
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Enzymatic Reaction:
-
To each well, add 50 µL of assay buffer containing the desired concentration of the inhibitor or vehicle control.
-
Add 25 µL of a solution containing KDM4C enzyme in assay buffer.
-
Initiate the reaction by adding 25 µL of a solution containing α-KG in assay buffer. The final α-KG concentration should be near its Km.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted primary antibody (anti-H3K9me2) to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on key epigenetic modifying enzymes. The detailed methodologies for TET2 and KDM4C inhibition assays, along with the summarized quantitative data, will facilitate further research into the role of 2-hydroxyglutarate in health and disease and aid in the discovery of novel therapeutic interventions targeting these pathways. Adherence to these protocols will enable the generation of robust and reproducible data for the characterization of enzyme inhibitors.
References
- 1. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 6. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application of Disodium 2-hydroxypentanedioate in Metabolomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutaric acid (2-HG), has emerged as a critical metabolite in the field of metabolomics, with profound implications for cancer biology, inborn errors of metabolism, and cellular signaling. 2-HG exists as two distinct stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG), each with unique biological origins and functions.[1] The accumulation of these enantiomers is associated with specific pathological conditions, making their accurate quantification a valuable tool for diagnostics, prognostics, and therapeutic monitoring.
D-2-hydroxyglutarate is now widely recognized as an oncometabolite.[1] Its accumulation is a hallmark of cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes, such as gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-ketoglutarate (α-KG) to D-2-HG.[2] Elevated D-2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET enzymes), leading to widespread epigenetic alterations that contribute to tumorigenesis.[4][5][6]
L-2-hydroxyglutarate , on the other hand, can accumulate in certain metabolic disorders, such as L-2-hydroxyglutaric aciduria, a rare inherited neurometabolic disorder.[7][8] It can also be produced under specific conditions like hypoxia.[9] Similar to its D-enantiomer, L-2-HG can also inhibit α-KG-dependent dioxygenases, impacting cellular metabolism and signaling.[10]
This document provides detailed application notes and experimental protocols for the use of this compound (and its enantiomeric forms) in metabolomics research.
Key Applications in Metabolomics
-
Biomarker for IDH-mutant Cancers: Quantification of D-2-HG in tumor tissue, plasma, urine, and cerebrospinal fluid serves as a highly specific biomarker for the presence of IDH1/2 mutations in various cancers.[3] This is crucial for diagnosis, patient stratification, and monitoring response to IDH-targeted therapies.
-
Diagnosis of Inborn Errors of Metabolism: The differential quantification of D- and L-2-HG in urine is the definitive diagnostic method for D-2-hydroxyglutaric aciduria, L-2-hydroxyglutaric aciduria, and combined D,L-2-hydroxyglutaric aciduria.[8][11]
-
Research in Cancer Metabolism and Epigenetics: Studying the dynamics of D- and L-2-HG provides insights into cancer cell metabolism, epigenetic regulation, and the tumor microenvironment.[12]
-
Drug Development: Monitoring 2-HG levels is essential for the development and clinical evaluation of inhibitors targeting mutant IDH enzymes.[13]
-
Internal Standard for Mass Spectrometry: Stable isotope-labeled forms of this compound are used as internal standards for accurate and precise quantification of 2-HG enantiomers in biological samples by LC-MS/MS.
Data Presentation: Quantitative Levels of D- and L-2-Hydroxyglutarate
The following tables summarize typical concentrations of D- and L-2-hydroxyglutarate in various biological matrices under normal and pathological conditions. These values are compiled from multiple research publications and should be considered as reference ranges.
Table 1: D-2-Hydroxyglutarate Concentrations
| Biological Matrix | Condition | Concentration Range | Reference(s) |
| Glioma Tissue | IDH-mutant | 1 - 30 µmol/g tissue | [1][14][15] |
| IDH-wild-type | 0.01 - 0.02 µmol/g tissue | [14] | |
| Plasma | Healthy Controls | 97 ± 44.1 ng/mL | [16] |
| Glioma (IDH-mutant) | 97.2 ± 60.4 ng/mL | [16] | |
| Serum | Healthy Controls | < 2.77 µM (quantification limit) | [13] |
| AML (IDH-mutant) | Significantly elevated | [13] | |
| Urine | Healthy Controls | 23 µmol/mmol creatinine | [9] |
| D-2-hydroxyglutaric aciduria | 60- to 100-fold higher than normal | [9] | |
| Glioma (IDH-mutant) | 4.6 ± 2 µg/mg creatinine | [16] | |
| Glioma (IDH-wild-type) | 7.3 ± 4.4 µg/mg creatinine | [16] | |
| Cerebrospinal Fluid | Glioma (IDH-mutant) | Elevated | [3] |
Table 2: L-2-Hydroxyglutarate Concentrations
| Biological Matrix | Condition | Concentration Range | Reference(s) |
| Urine | Healthy Controls | 23 µmol/mmol creatinine | [9] |
| L-2-hydroxyglutaric aciduria | 10- to 300-fold higher than normal | [8] | |
| L-2-hydroxyglutaric aciduria | 11- to 25-fold higher than normal | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of D-2-Hydroxyglutarate in IDH-Mutant Cancer
References
- 1. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 5. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyglutaric aciduria - Wikipedia [en.wikipedia.org]
- 8. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Altered cancer cell metabolism in gliomas with mutant IDH1 or IDH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling the diffusion of D-2-hydroxyglutarate from IDH1 mutant gliomas in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnostic Value of Plasma and Urinary 2-Hydroxyglutarate to Identify Patients With Isocitrate Dehydrogenase-Mutated Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation and Quantification of D- and L-2-Hydroxypentanedioate Disodium Salt by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of D- and L-2-hydroxypentanedioate (also known as 2-hydroxyglutarate or 2-HG) disodium salt. The accurate measurement of these enantiomers is crucial in various research fields, particularly in cancer biology and the study of inborn errors of metabolism, where their accumulation can serve as a critical biomarker.[1][2] This protocol employs a chiral derivatization strategy using (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN), which allows for the separation of the resulting diastereomers on a standard achiral reversed-phase column.[3][4] This method provides excellent chromatographic resolution and is suitable for researchers and drug development professionals requiring precise quantification of D- and L-2-HG in biological matrices.
Introduction
2-Hydroxypentanedioate (2-hydroxyglutarate, 2-HG) is a metabolite that exists as two stereoisomers, D-2-HG and L-2-HG. In healthy individuals, these enantiomers are present at low levels. However, mutations in the isocitrate dehydrogenase (IDH1 and IDH2) enzymes, commonly found in certain cancers like gliomas and acute myeloid leukemia, lead to the abnormal accumulation of D-2-HG.[1][4] This oncometabolite can competitively inhibit α-ketoglutarate-dependent enzymes, leading to epigenetic dysregulation and tumorigenesis.[4] L-2-HG accumulation is associated with a rare neurometabolic disorder known as L-2-hydroxyglutaric aciduria.[1] Therefore, the ability to distinguish and accurately quantify D- and L-2-HG is essential for both clinical research and the development of targeted therapies.[1]
This application note provides a detailed protocol for the simultaneous determination of D- and L-2-HG using a widely accessible LC-MS/MS platform. The method involves a derivatization step with DATAN to form diastereomeric esters, which are then readily separated and quantified.[3][4]
Experimental Workflow
Caption: Experimental workflow for the chiral separation of D- and L-2-hydroxypentanedioate.
Materials and Reagents
-
D-2-hydroxyglutaric acid disodium salt
-
L-2-hydroxyglutaric acid disodium salt
-
D-α-hydroxyglutaric acid-¹³C₅ disodium salt (Internal Standard, IS)[3]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
96-well plates
-
Centrifuge
-
Evaporator (e.g., SpeedVac)
Protocols
Standard and Internal Standard Preparation
-
Prepare stock solutions of D-2-HG, L-2-HG, and the internal standard (¹³C₅-D-2-HG) at a concentration of 10 mM in LC-MS grade water.[4]
-
Create a series of calibration standards by serially diluting the stock solutions to the desired concentration range (e.g., 0.1 µM to 100 µM) in the appropriate matrix (e.g., plasma, PBS).
Sample Preparation
-
For plasma or serum samples, perform a protein precipitation step by adding 3 volumes of ice-cold methanol containing the internal standard to 1 volume of sample.
-
Vortex the mixture and incubate at -20°C for 30 minutes to facilitate protein precipitation.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube for drying.
-
For cell or tissue samples, homogenization and subsequent extraction with a suitable solvent system (e.g., 80% methanol) should be performed prior to the drying step.
Derivatization Procedure
-
Evaporate the sample extracts and standards to complete dryness using an evaporator.
-
Add 50 µL of the DATAN reagent (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile or a mixture of acetonitrile and acetic acid) to each dry sample tube.[3][5]
-
Incubate the samples at 70°C for 30 minutes.[3]
-
After incubation, cool the samples to room temperature.
-
Evaporate the derivatization reagent to dryness.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[3]
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent[4] |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column[6] |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate[6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole LC/MS or equivalent[4] |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Derivatized Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized D/L-2-HG | 363.057 | 147.030 / 129.019[5][7] |
| Derivatized ¹³C₅-D-2-HG (IS) | 368.074 | 152.047 / 134.036[3] |
Note: The exact m/z values may vary slightly depending on the instrument and derivatization efficiency. Optimization of collision energies is recommended.
Data Analysis and Expected Results
The derivatization with DATAN creates diastereomers that can be chromatographically resolved on a standard C18 column. The D-2-HG and L-2-HG diastereomers will have distinct retention times, allowing for their individual quantification.
Table 4: Typical Method Performance
| Parameter | Value |
| Linear Range | 0.34–135.04 µM[4] |
| Correlation Coefficient (R²) | >0.99[2][4] |
| Intra-day Precision (%CV) | ≤ 8.0%[2] |
| Inter-day Precision (%CV) | ≤ 12.33%[2][6] |
| Accuracy (%RE) | -10.44% to 13.90%[2][6] |
Quantification is achieved by integrating the peak areas of the MRM transitions for each enantiomer and its corresponding internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of D- and L-2-HG in unknown samples is then interpolated from this curve.
Conclusion
The described LC-MS/MS method, utilizing chiral derivatization with DATAN, provides a reliable and sensitive approach for the separation and quantification of D- and L-2-hydroxypentanedioate disodium salt. This protocol is readily adaptable to standard LC-MS/MS systems and is suitable for high-throughput analysis in both research and clinical settings. The ability to accurately measure these critical enantiomers will aid in the study of metabolic diseases and the development of novel cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of D and L Enantiomers of 2-Hydroxyglutarate by UHPLC–MS/MS Method in Human Biological Fluid… [ouci.dntb.gov.ua]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Cancer Metabolism with Disodium 2-hydroxypentanedioate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutarate (2-HG), has emerged as a critical oncometabolite in the field of cancer research.[1][2] Produced at high levels by cancer cells harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes, 2-HG plays a pivotal role in tumorigenesis.[3] It competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic and metabolic reprogramming that drives cancer progression.[4][5] These application notes provide a comprehensive guide for utilizing this compound in the study of cancer metabolism, offering detailed protocols and data interpretation guidelines for researchers in academia and industry.
Data Presentation
Table 1: Concentrations of 2-Hydroxyglutarate (2-HG) in Cancer
| Cancer Type | Sample Type | Condition | 2-HG Concentration | Reference |
| Grade II/III Glioma | Tissue | IDH1/2 Mutant | 1 - 30 mM | [2] |
| Glioblastoma | Tissue | IDH1-R132H Mutant | 5-35 µmol/g | [6] |
| Glioblastoma | Tissue | IDH1 Wild-Type | >100-fold lower than mutant | [6] |
| Acute Myeloid Leukemia (AML) | Serum | IDH1/2 Mutant | Median: 1863 ng/mL | [6] |
| Acute Myeloid Leukemia (AML) | Serum | IDH1/2 Wild-Type | Median: 87 ng/mL | [6] |
| Acute Myeloid Leukemia (AML) | Urine | IDH1/2 Mutant | Median: 34,100 ng/mL | [6] |
| Acute Myeloid Leukemia (AML) | Urine | IDH1/2 Wild-Type | Median: 5,525 ng/mL | [6] |
| Breast Carcinoma | Tissue | IDH1/2 Wild-Type | 0.01 - 0.1 mM | [7][8] |
| Chondrosarcoma | Serum | IDH-mutant | Median: 364.7 ng/mL | |
| Chondrosarcoma | Serum | IDH-wild-type | Median: 288.3 ng/mL | |
| Non-cancerous Cells | Various | - | 10⁻⁸ M | [7][8] |
Table 2: Inhibitory Activity (IC₅₀) of 2-Hydroxyglutarate (2-HG) on α-Ketoglutarate-Dependent Dioxygenases
| Enzyme Family | Enzyme | 2-HG Enantiomer | IC₅₀ (µM) | Reference |
| JmjC Histone Demethylases | JMJD2A | R-2HG | ~25 | [2][9] |
| KDM4A | Not specified | Not specified | [5] | |
| KDM4C | R-2HG | More potent inhibitor than S-2HG | [4] | |
| KDM4C | S-2HG | Less potent inhibitor than R-2HG | [4] | |
| TET DNA Hydroxylases | TET1CD | R-2HG & S-2HG | ~800 | [10] |
| TET2CD | R-2HG & S-2HG | 13 - 15 | [10] | |
| TET3CD | R-2HG & S-2HG | ~100 | [10] | |
| Prolyl Hydroxylases | PHD2 (EGLN1) | R-2HG | >5000 | [2][9] |
| PHD2 (EGLN1) | L-2HG | 419 ± 150 | [3][11] |
Experimental Protocols
Protocol 1: Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol provides a robust method for the accurate quantification of D- and L-2-HG enantiomers in biological samples.
1. Sample Preparation:
-
Cells: Wash 1-5 million cells with ice-cold PBS. Add 1 mL of ice-cold 80% methanol. Vortex vigorously and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Tissues: Snap-freeze tissue in liquid nitrogen. Grind the frozen tissue to a fine powder. Add 1 mL of ice-cold 80% methanol per 50 mg of tissue. Homogenize and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Serum/Plasma: Precipitate proteins by adding 4 volumes of ice-cold methanol to 1 volume of serum/plasma. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
2. Derivatization (for chiral separation):
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent and derivatize using a chiral derivatizing agent such as diacetyl-L-tartaric anhydride (DATAN).
3. LC-MS/MS Analysis:
-
LC Column: Use a chiral column (e.g., Astec® CHIROBIOTIC® R) for enantiomeric separation or a HILIC column for total 2-HG.
-
Mobile Phase: A typical mobile phase for HILIC separation consists of a gradient of acetonitrile and water with an acidic modifier like formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for 2-HG.
-
Quantification: Generate a standard curve using known concentrations of D- and L-2-HG. Normalize the results to the initial cell number, tissue weight, or sample volume.
Protocol 2: Colorimetric/Fluorometric Assay for D-2-Hydroxyglutarate (D-2-HG)
This high-throughput method is suitable for rapid screening and relative quantification of D-2-HG.
1. Sample Preparation:
-
Prepare cell or tissue lysates as described in Protocol 1 (Sample Preparation).
-
For serum or plasma, proteins may need to be removed using a 10 kDa spin filter.
2. Assay Procedure (based on a typical commercial kit):
-
Prepare a standard curve using the provided D-2-HG standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing D-2-HG dehydrogenase and a probe (resazurin or similar).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
3. Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the concentration of D-2-HG in the samples.
-
Normalize the results to protein concentration, cell number, or sample volume.
Protocol 3: Western Blot for Histone Methylation
This protocol allows for the analysis of global changes in histone methylation induced by 2-HG.
1. Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
-
Resuspend the histone pellet in water and determine the protein concentration.
2. Western Blotting:
-
Separate 5-15 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[12]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., H3K4me3, H3K9me3, H3K27me3) overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control such as total Histone H3 or Coomassie blue staining of the gel.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying changes in the expression of specific genes in response to 2-HG treatment.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
2. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
Use at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, 18S).
3. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the gene of interest to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
Mandatory Visualizations
Caption: 2-HG signaling in cancer.
References
- 1. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 4. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: In Vitro Studies of 2-Oxoglutarate Analogues, Including Disodium 2-hydroxypentanedioate, on Histone Demethylase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression. The dynamic nature of this process is maintained by the balanced action of histone methyltransferases and histone demethylases. The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are a major class of enzymes that remove methyl groups from lysine residues on histones.[1][2] These enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases, making them susceptible to inhibition by structural analogues of 2-OG.[3][4]
One such class of analogues are oncometabolites like 2-hydroxyglutarate (2-HG), which accumulate in certain cancers due to mutations in isocitrate dehydrogenase (IDH) enzymes.[5][6] 2-HG has been shown to competitively inhibit multiple 2-OG-dependent oxygenases, including the JmjC histone demethylases, leading to alterations in histone methylation and gene expression.[5][7]
While direct in vitro studies on Disodium 2-hydroxypentanedioate are not extensively documented in publicly available literature, its structural similarity to 2-hydroxyglutarate suggests it may exert similar inhibitory effects on histone demethylases. These application notes provide a summary of the known effects of the analogue 2-hydroxyglutarate on various histone demethylases and offer detailed protocols for in vitro assays that can be employed to investigate the inhibitory potential of this compound and other novel 2-oxoglutarate analogues.
Data Presentation: Inhibitory Activity of 2-Hydroxyglutarate (2-HG) on Histone Demethylases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 2-hydroxyglutarate against a panel of JmjC domain-containing histone demethylases. This data is compiled from various in vitro studies and demonstrates the variable potency of 2-HG against different demethylase enzymes.
| Histone Demethylase | Substrate | Assay Type | (R)-2-HG IC50 (µM) | (S)-2-HG IC50 (µM) | Reference |
| JMJD2A (KDM4A) | H3K9me3 peptide | Mass Spectrometry | ~25 | >5000 | [5] |
| KDM4A | H3K9me3 peptide | Not Specified | Efficient Inhibition | Less Efficient Inhibition | [3] |
| KDM4B | H3K9me3 peptide | Not Specified | Efficient Inhibition | Less Efficient Inhibition | [3] |
| KDM5B | H3K4me3 peptide | Not Specified | Resistant to Inhibition | Not Specified | [3] |
| KDM6A | H3K27me3 peptide | Not Specified | Most Efficient Inhibition | Less Efficient Inhibition | [3] |
| KDM6B | H3K27me3 peptide | Not Specified | Inhibited | Not Specified | [3] |
| Rph1 (yeast homolog of KDM4) | H3K36me3 peptide | In vitro demethylation assay | ~1500 | Not Specified | [8] |
| Gis1 (yeast) | H3K36me3 peptide | In vitro demethylation assay | ~5000 | Not Specified | [8] |
| Jhd2 (yeast) | H3K4me3 peptide | In vitro demethylation assay | ~2200 | Not Specified | [8] |
Experimental Protocols
The following are detailed protocols for common in vitro histone demethylase activity assays. These can be adapted to screen and characterize the inhibitory effects of compounds like this compound.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is adapted from methodologies used for high-throughput screening of histone demethylase inhibitors.[9]
Principle: This assay measures the demethylation of a biotinylated histone peptide substrate. A Europium cryptate-labeled antibody specific to the demethylated state of the peptide and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant histone demethylase (e.g., KDM4A)
-
Biotinylated histone peptide substrate (e.g., Biotin-H3K9me3)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20)
-
Europium cryptate-labeled anti-demethylated histone antibody
-
Streptavidin-XL665
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include wells with buffer only (negative control) and a known inhibitor (positive control).
-
Add 4 µL of the histone demethylase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the demethylation reaction by adding 4 µL of the biotinylated histone peptide substrate.
-
Incubate the reaction for 1-2 hours at 37°C.
-
Stop the reaction by adding 5 µL of the detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value for the test compound.
Protocol 2: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This protocol provides an alternative high-throughput method for measuring histone demethylase activity.[9]
Principle: This bead-based assay measures the demethylation of a biotinylated histone substrate. Upon demethylation, an antibody specific to the demethylated mark, which is conjugated to an AlphaLISA acceptor bead, binds to the substrate. The biotinylated substrate is captured by a streptavidin-coated donor bead. When the donor and acceptor beads are in proximity, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm.
Materials:
-
Recombinant histone demethylase
-
Biotinylated histone peptide substrate
-
This compound or other test compounds
-
AlphaLISA assay buffer
-
AlphaLISA Acceptor beads conjugated to an anti-demethylated histone antibody
-
Streptavidin-coated Donor beads
-
384-well white OptiPlates
-
AlphaLISA-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the biotinylated histone peptide substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 5 µL of the AlphaLISA Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the signal against the compound concentration to determine the IC50 value.
Protocol 3: Mass Spectrometry-Based Assay
This method provides a direct and label-free approach to measure histone demethylase activity.[10]
Principle: The activity of the histone demethylase is monitored by directly measuring the conversion of the methylated substrate to its demethylated product using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The change in mass upon removal of the methyl group(s) is quantified.
Materials:
-
Recombinant histone demethylase
-
Histone peptide substrate (e.g., H3K9me3)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare reaction mixtures containing the assay buffer, histone demethylase, and varying concentrations of the test compound.
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding the histone peptide substrate.
-
Incubate the reactions for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Spot 1 µL of the quenched reaction mixture onto a MALDI plate and allow it to air dry.
-
Overlay the spot with 1 µL of the MALDI matrix solution and allow it to co-crystallize.
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.
-
Quantify the peak intensities of the substrate and product peptides.
-
Calculate the percentage of substrate conversion and determine the IC50 value of the inhibitor.
Visualizations
Signaling Pathway```dot
Caption: A typical workflow for an HTRF-based histone demethylase assay.
Experimental Workflow: Mass Spectrometry Assay
Caption: Workflow for a mass spectrometry-based histone demethylase assay.
References
- 1. Control of Histone H3 Lysine 9 (H3K9) Methylation State via Cooperative Two-step Demethylation by Jumonji Domain Containing 1A (JMJD1A) Homodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jumonji histone demethylases as emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer-associated 2-oxoglutarate analogues modify histone methylation by inhibiting histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 6. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 8. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring Disodium 2-hydroxypentanedioate Uptake in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 2-hydroxypentanedioate, the salt form of 2-hydroxyglutarate (2-HG), is a critical oncometabolite, particularly in cancers with mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2).[1] These mutations confer a neomorphic enzymatic activity, leading to the accumulation of D-2-hydroxyglutarate (D-2-HG) from α-ketoglutarate (α-KG).[2] The buildup of 2-HG is implicated in tumorigenesis through epigenetic dysregulation.[2] Understanding the mechanisms and kinetics of 2-HG cellular uptake is crucial for elucidating its biological functions and for the development of therapeutic strategies that target cancer metabolism. While the transport mechanism of 2-HG is not fully understood, it is known to be taken up by cells.[3]
These application notes provide detailed protocols for quantifying the uptake of exogenously supplied this compound in cultured cells. The primary methods covered are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high specificity and sensitivity, and colorimetric/fluorometric enzymatic assays for high-throughput applications.
Core Techniques for Measuring Cellular Uptake
The quantification of this compound uptake relies on the accurate measurement of its intracellular concentration following incubation of cells with the compound. The two most common and robust methods are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately identifying and quantifying specific metabolites. It offers high sensitivity and specificity, allowing for the differentiation between the D- and L-enantiomers of 2-HG if required.[4]
-
Enzymatic Assays (Colorimetric/Fluorometric): These assays are based on the enzymatic conversion of 2-HG, which leads to the production of a detectable signal (color or fluorescence). They are well-suited for high-throughput screening.[5][6]
Data Presentation
The following table summarizes representative quantitative data related to 2-HG measurements in cellular and in vivo models. This data can serve as a reference for expected concentration ranges.
| Model System | Condition | Method | 2-HG Concentration | Reference |
| IDH1 R132H mutant-transfected 293T cells | Baseline | Not specified | High (inhibited by IHMT-IDH1-053 with IC50 of 28 nM) | [2] |
| Human gliomas with IDH1 R132H mutation | In vivo | 1H MRS | 2.53 ± 0.75 μmol/g | [7] |
| Human gliomas with IDH2 R172K mutation | In vivo | 1H MRS | 9.06 ± 0.87 μmol/g | [7] |
| Serum from AML patients with IDH mutations | Clinical samples | Not specified | 2 - 600 µmol/L | [3] |
Signaling Pathways and Experimental Workflows
Signaling Context of 2-Hydroxyglutarate
Caption: Simplified metabolic pathway showing the production of D-2-HG.
Experimental Workflow for Measuring Cellular Uptake
Caption: Workflow for a this compound cellular uptake experiment.
Experimental Protocols
Protocol 1: Cellular Uptake Measurement by LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying intracellular 2-hydroxypentanedioate.
Materials:
-
Cultured cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C
-
Internal Standard (IS): Isotope-labeled 2-HG (e.g., ¹³C₅-2-HG)
-
Reagent-grade water, acetonitrile, and formic acid for mobile phases
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well or 12-well plates and grow to desired confluency (typically 80-90%).
-
Prepare a stock solution of this compound in water or PBS.
-
Aspirate the culture medium and replace it with a medium containing various concentrations of this compound. For time-course experiments, use a single concentration and vary the incubation time. Include untreated control wells.
-
Incubate the cells for the desired period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Sample Collection and Metabolite Extraction:
-
To terminate uptake, rapidly aspirate the treatment medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Add 500 µL of pre-chilled (-80°C) Extraction Solvent containing the internal standard to each well.
-
Scrape the cells from the well plate on ice and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously.
-
Incubate at -20°C for 30 minutes to precipitate proteins.[5]
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new tube. A small aliquot can be saved for protein quantification (e.g., BCA assay) for normalization.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]
-
-
LC-MS/MS Analysis:
-
Establish the appropriate mobile phases and gradient conditions for optimal separation of 2-HG.
-
Develop a multiple reaction monitoring (MRM) method for the specific mass transitions of 2-HG and the internal standard.[1]
-
Inject the reconstituted samples and a series of calibration standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for 2-HG and the internal standard.
-
Calculate the peak area ratio of 2-HG to the internal standard.
-
Generate a standard curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 2-HG in the samples from the standard curve.
-
Normalize the 2-HG concentration to the protein concentration or cell number of the corresponding sample.
-
Protocol 2: Cellular Uptake Measurement by Colorimetric Assay
This protocol is adapted from commercially available D-2-Hydroxyglutarate Assay Kits and is suitable for higher throughput.[5]
Materials:
-
Cultured cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
D-2-Hydroxyglutarate Assay Kit (containing Assay Buffer, Enzyme, Substrate Mix, and Standard)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, Step 1, typically using a 96-well plate for cell culture and treatment.
-
-
Sample Preparation:
-
Rapidly wash cells with ice-cold PBS.
-
Lyse the cells directly in the wells by adding the volume of D2HG Assay Buffer specified in the kit manual.
-
Transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed for 10-15 minutes to pellet insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a D-2-HG standard curve according to the kit manufacturer's instructions. Typically, this involves serial dilutions of a provided standard to generate concentrations from 0 to 10 nmol/well.[5]
-
-
Assay Procedure:
-
Add a specified volume (e.g., 0-45 µL) of the cell lysate supernatant to duplicate wells of a 96-well plate.[5]
-
Adjust the volume in each well to 50 µL with D2HG Assay Buffer.[5]
-
Prepare a reaction mix according to the kit protocol, which usually contains the D2HG Assay Buffer, D2HG Enzyme, and D2HG Substrate Mix.
-
Add 50 µL of the reaction mix to each standard and sample well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the 0 nmol/well standard reading from all other readings to correct for background.[5]
-
Plot the standard curve of absorbance versus the amount of D-2-HG.
-
Determine the amount of 2-HG in the samples from the standard curve.[5]
-
Normalize the 2-HG amount to the protein concentration or cell number from the original lysate.
-
Conclusion
The choice between LC-MS/MS and enzymatic assays for measuring this compound uptake depends on the specific requirements of the experiment. LC-MS/MS offers unparalleled specificity and is ideal for detailed kinetic studies and enantiomer differentiation. Enzymatic assays provide a convenient, high-throughput alternative for screening and comparative studies. Both methods, when coupled with a robust experimental design for cellular uptake, can yield valuable insights into the transport and metabolism of this key oncometabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive quantification of 2-hydroxyglutarate in human gliomas with IDH1 and IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Disodium 2-hydroxypentanedioate in Cancer Cell Line Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Disodium 2-hydroxypentanedioate (also known as 2-hydroxyglutarate or 2-HG) in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research?
This compound is the disodium salt of 2-hydroxyglutaric acid. In cancer research, it serves as a cell-permeable source of the oncometabolite D-2-hydroxyglutarate (D-2-HG). D-2-HG is structurally similar to α-ketoglutarate (α-KG) and can competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to epigenetic alterations and a block in cellular differentiation, which can contribute to tumorigenesis. It is commonly used in cell culture experiments to mimic the effects of mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes, which lead to the accumulation of D-2-HG in certain cancers like gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas.
Q2: What is the optimal concentration of this compound to use in my cell line experiments?
The optimal concentration can vary significantly depending on the cell line and the specific biological question being investigated. However, a common starting point for many cancer cell lines is in the range of 0.5 mM to 5 mM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How long should I treat my cells with this compound?
The duration of treatment will depend on the endpoint being measured. For studies on acute metabolic effects, a shorter treatment of 24 to 72 hours may be sufficient. For experiments investigating long-term effects on epigenetic modifications and cell differentiation, a longer treatment period of several days to weeks may be necessary.
Q4: What are the expected effects of this compound on cancer cells?
The effects can be pleiotropic and include:
-
Epigenetic alterations: Increased histone and DNA methylation due to the inhibition of demethylases.
-
Blocked cellular differentiation: Inhibition of differentiation in cancer stem-like cells.
-
Altered metabolism: Changes in cellular metabolism beyond the direct inhibition of α-KG-dependent enzymes.
-
Increased sensitivity to certain therapies: For example, some studies have shown that 2-HG can sensitize cells to PARP inhibitors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | Concentration may be too low for your cell line. | Perform a dose-response curve with a broader range of concentrations (e.g., 0.1 mM to 10 mM). |
| Treatment duration may be too short. | Extend the treatment period, especially for endpoints related to epigenetic changes. | |
| The cell line may not be sensitive to 2-HG. | Use a positive control cell line known to be responsive to 2-HG (e.g., an IDH1-mutant line). | |
| High levels of cell death or toxicity. | The concentration of this compound is too high. | Lower the concentration used in your experiments. |
| The vehicle control is causing toxicity. | Ensure the vehicle control (e.g., PBS) is at a non-toxic concentration. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell passage number, confluency). | Standardize your cell culture protocols. Use cells within a consistent passage number range. |
| Instability of this compound in solution. | Prepare fresh solutions of this compound for each experiment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10 mM) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Visualizations
Caption: A generalized workflow for in vitro cancer cell line studies.
Caption: The signaling pathway of D-2-hydroxyglutarate in cancer.
Improving the stability of Disodium 2-hydroxypentanedioate in aqueous solutions
Welcome to the Technical Support Center for Disodium 2-hydroxypentanedioate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of alpha-hydroxy acids (AHAs) like this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1] Acidic or basic conditions can catalyze hydrolysis, while elevated temperatures can accelerate degradation reactions.[1][2] Exposure to UV light can also lead to photolytic degradation.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, alpha-hydroxy acids can undergo oxidation and hydrolysis. For instance, similar compounds have shown susceptibility to hydrolysis of ester or amide bonds at extreme pH levels and oxidation at neutral or slightly basic pH.[2]
Q3: How does pH affect the stability and activity of this compound solutions?
A3: The pH of the solution is a critical factor. Generally, for alpha-hydroxy acids, a lower pH increases the concentration of the free acid form, which is often the more biologically active form. However, this acidic environment can also potentially accelerate degradation. Conversely, a higher pH may improve chemical stability by favoring the salt form but can decrease its intended biological activity.[3][4][5] Therefore, a balance must be struck depending on the specific application.
Q4: What are some common signs of degradation in my this compound solution?
A4: Visual signs of degradation can include a change in color, the formation of precipitates, or a change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately assess the stability and purity of your solution.
Q5: What excipients can be used to improve the stability of this compound in aqueous formulations?
A5: The choice of excipients is critical for enhancing stability. Common strategies for stabilizing formulations include the use of:
-
Buffers: To maintain the pH within a desired range.
-
Antioxidants: To prevent oxidative degradation.
-
Chelating Agents: To bind metal ions that can catalyze degradation.
-
Cryoprotectants and Lyoprotectants: For frozen or lyophilized formulations, sugars like sucrose and trehalose, and polyols like mannitol and sorbitol can provide stability.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly low potency of the solution. | Degradation due to improper pH. | Verify the pH of your solution and adjust using a suitable buffer system. For many alpha-hydroxy acids, a pH between 3.5 and 5.0 is a common target to balance activity and stability. |
| Degradation due to high temperature. | Store stock solutions and formulations at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), and protected from light. Avoid repeated freeze-thaw cycles. | |
| Change in solution color or formation of precipitate. | Oxidative degradation or pH shift. | Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon to minimize oxygen exposure. Use of antioxidants may be beneficial. Confirm the pH has not shifted. |
| Contamination. | Ensure all glassware and solvents are clean and of high purity. Filter the solution through a 0.22 µm filter to remove any particulate matter. | |
| Inconsistent results in bioassays. | Instability of the compound under assay conditions. | Evaluate the stability of this compound in your specific assay medium and conditions (e.g., temperature, incubation time). It may be necessary to prepare fresh solutions immediately before each experiment. |
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides an illustrative example of how such data could be presented. This data is hypothetical and should be confirmed by experimental studies.
Table 1: Illustrative Example of this compound Stability Under Various Conditions (Hypothetical Data)
| Condition | Timepoint | % Remaining of Initial Concentration | Appearance |
| pH 4.0 @ 25°C | 0 hours | 100% | Clear, colorless solution |
| 24 hours | 98.5% | Clear, colorless solution | |
| 7 days | 95.2% | Clear, colorless solution | |
| pH 7.0 @ 25°C | 0 hours | 100% | Clear, colorless solution |
| 24 hours | 99.8% | Clear, colorless solution | |
| 7 days | 98.9% | Clear, colorless solution | |
| pH 9.0 @ 25°C | 0 hours | 100% | Clear, colorless solution |
| 24 hours | 97.1% | Slight yellow tint | |
| 7 days | 91.5% | Yellow solution | |
| 40°C | 0 hours | 100% | Clear, colorless solution |
| 24 hours | 96.3% | Clear, colorless solution | |
| 7 days | 88.7% | Clear, colorless solution | |
| Exposure to UV Light | 0 hours | 100% | Clear, colorless solution |
| 6 hours | 92.4% | Clear, colorless solution |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][7][8]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C for 7 days.
-
Also, store a sample of the stock solution at 80°C for 24 hours.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance and drug product over time.[9][10]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and any process-related impurities.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or MS detector.
-
Columns with different selectivities (e.g., C18, Phenyl, Cyano) for screening.
Method Development Steps:
-
Analyte Information: Gather all available information on the physicochemical properties of this compound (e.g., pKa, solubility, UV spectrum).
-
Initial Column and Mobile Phase Screening:
-
Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a suitable buffer (e.g., phosphate, acetate) at different pH values (e.g., 3.0, 5.0, 7.0).
-
Use a gradient elution to separate compounds with a wide range of polarities.
-
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study to challenge the separation capability of the method.
-
Method Optimization:
-
Fine-tune the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
The PDA detector can be used for peak purity analysis to ensure that the parent peak is free from any co-eluting impurities.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Decision Tree for Instability Issues.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. scispace.com [scispace.com]
- 3. Acidic pH Is a Metabolic Switch for 2-Hydroxyglutarate Generation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low pH Facilitates Heterodimerization of Mutant Isocitrate Dehydrogenase IDH1-R132H and Promotes Production of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-types-of-formulation-excipients-and-how-they-impact-biologics-stability [resources.nanotempertech.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
How to resolve co-elution of 2-hydroxyglutarate enantiomers in HPLC
Welcome to the technical support center for the chromatographic analysis of 2-hydroxyglutarate (2-HG) enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of D- and L-2-hydroxyglutarate by HPLC.
Frequently Asked Questions (FAQs)
Q1: What is 2-hydroxyglutarate (2-HG) and why is the separation of its enantiomers important?
2-hydroxyglutarate (2-HG) is a metabolite that exists as two distinct enantiomers, D-2-HG and L-2-HG.[1][2] These enantiomers have different biological origins and implications. The accumulation of D-2-HG is a recognized oncometabolite and a hallmark of cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, particularly gliomas and acute myeloid leukemia.[3][4][5] Conversely, L-2-HG accumulation is associated with other metabolic disorders, such as 2-hydroxyglutaric aciduria, and can occur under hypoxic conditions.[3][6] Therefore, accurately distinguishing between and quantifying the D- and L-enantiomers is critical for cancer research, clinical diagnostics, and understanding metabolic pathways.[3]
Q2: What are the primary challenges in separating 2-HG enantiomers?
The primary challenge is that enantiomers possess identical physical and chemical properties, making them difficult to separate using standard (achiral) HPLC methods.[4][7] Their separation requires a chiral environment to create distinguishable diastereomeric interactions. Additionally, 2-HG lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging and often necessitating the use of mass spectrometry (MS) or derivatization with a UV-active tag.
Q3: What are the main strategies for resolving 2-HG enantiomers in HPLC?
There are three primary strategies to achieve chiral separation of 2-HG:
-
Direct Separation with a Chiral Stationary Phase (CSP): This involves using an HPLC column where the stationary phase is chiral. The enantiomers interact differently with the CSP, leading to different retention times.
-
Indirect Separation via Chiral Derivatization: This method involves reacting the 2-HG enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[7][8][9]
-
Direct Separation with a Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the 2-HG enantiomers, which can then be resolved on an achiral column.[7][9]
Troubleshooting Guide: Co-elution of D/L 2-HG
This guide provides a systematic approach to resolving the co-elution of D- and L-2-hydroxyglutarate peaks.
Issue: My D- and L-2-HG enantiomers are co-eluting or show poor resolution (Resolution < 1.5). What should I do?
Co-elution is the most common problem in chiral separations. The solution depends on the analytical approach you are using. Below is a workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for poor 2-HG enantiomer resolution.
Strategy 1: Optimizing Separation on a Chiral Stationary Phase (CSP)
Q: I am using a chiral column, but the peaks are not separating. What are the next steps?
A: If you have selected an appropriate CSP, the mobile phase composition, temperature, and flow rate are the most critical parameters to adjust.[10][11]
-
Verify CSP Selection: Columns based on macrocyclic glycopeptides like ristocetin or vancomycin are effective for separating polar molecules like 2-HG.[12][13] Ensure the chosen column is suitable for this application.
-
Optimize the Mobile Phase:
-
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol, ethanol, acetonitrile) in the mobile phase.[10] For a Ristocetin A column, a mobile phase of 75% EtOH/MeOH (3/1) and 25% Water has been shown to be effective.[12]
-
Additives/pH: The ionic state of 2-HG is critical. Use an additive to control the pH. A common choice is triethylammonium acetate (TEAA) or ammonium formate at a specific pH (e.g., 4.5).[12] Adjusting the pH can significantly impact selectivity.[10]
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of chiral recognition.[10]
-
Reduce the Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for interactions between the analytes and the CSP. Try reducing the flow rate from 0.4 mL/min to 0.2 mL/min.
Data Table: Example CSP Conditions for 2-HG Separation
| Parameter | Condition 1 |
| Chiral Column | Astec® CHIROBIOTIC® R (Ristocetin A), 25 cm x 4.6 mm, 5 µm[12] |
| Mobile Phase | 75% (Ethanol/Methanol, 3:1) / 25% Water with 0.1% TEAA, pH 4.5[12] |
| Flow Rate | 0.4 mL/min[12] |
| Temperature | 20°C[12] |
| Detection | Mass Spectrometry (MS)[12] |
Strategy 2: Troubleshooting Indirect Separation via Chiral Derivatization
Q: I derivatized my samples but am still seeing a single peak on my C18 column. What went wrong?
A: In this case, the issue could be an incomplete derivatization reaction or a non-optimized achiral separation.
Caption: Workflow for the indirect analysis of 2-HG enantiomers.
-
Verify the Derivatization Reaction:
-
Reagent Quality: Ensure your chiral derivatizing agent, such as (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) or N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), is of high purity and has not degraded.[3][4]
-
Reaction Conditions: Confirm that the incubation time, temperature, and pH are optimal. For DATAN, incubation at 70°C for 30 minutes is a common starting point.[3] For TSPC, incubation at 40°C is used.[4] The reaction must be carried out in anhydrous conditions.
-
-
Optimize the Achiral Separation: The resulting diastereomers are distinct compounds but may still be challenging to separate.
-
Gradient Elution: A gradient elution is typically required. Start with a low percentage of organic solvent (e.g., 5% acetonitrile with 0.1% formic acid) and ramp up to a high percentage (e.g., 95%).[3] Adjust the gradient slope to improve resolution.
-
Solvent Choice: While acetonitrile is common, methanol can offer different selectivity and may resolve the diastereomers more effectively.
-
Experimental Protocol: Chiral Derivatization of 2-HG with DATAN
This protocol provides a method for derivatizing 2-HG enantiomers with (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) for analysis on a standard C18 column.[3][6]
-
Sample Preparation (from Plasma/Serum):
-
To 50 µL of plasma or serum, add 200 µL of cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) to precipitate proteins.[3]
-
Vortex the mixture and incubate at -20°C for 30 minutes.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization Procedure:
-
Prepare the DATAN reagent by dissolving it in a suitable solvent like pyridine or a mixture of methylene chloride and acetic anhydride.
-
Add 50 µL of the DATAN reagent to each dried sample tube.[3]
-
Incubate the samples at 70°C for 30 minutes.[3]
-
After incubation, cool the samples to room temperature.[3]
-
Evaporate the derivatization reagent to dryness.[3]
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]
-
Inject the sample into the LC-MS/MS system equipped with a C18 column.
-
Data Table: Example Derivatization & LC-MS/MS Conditions
| Parameter | Condition 1 |
| Derivatizing Agent | (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN)[3][6] |
| Column | Standard C18 (achiral) |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | Start at 5% B, ramp to 95% B (optimization required)[3] |
| Detection | Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM)[3] |
Strategy 3: Optimizing Separation with a Chiral Mobile Phase Additive (CMPA)
Q: I am using a chiral additive in my mobile phase with a C18 column, but the resolution is poor. How can I improve it?
A: With this method, the concentrations of the additive and organic modifier, along with temperature, are key to achieving separation.
-
Optimize CMPA and Metal Ion Concentration: The formation of the diastereomeric complex depends on the concentration of the chiral additive (e.g., N,N-dimethyl-L-phenylalanine) and the metal ion (e.g., copper(II) acetate).[7] Systematically vary the concentration of each to find the optimal ratio that maximizes resolution. A starting point is 1 mM copper(II) acetate and 2 mM N,N-dimethyl-L-phenylalanine.[7]
-
Adjust Organic Modifier Percentage: The amount of organic solvent (e.g., methanol) affects the stability of the diastereomeric complexes and analyte retention. A study found that 10% methanol provided better resolution than 5%.[7] Test methanol concentrations between 5% and 15%.
-
Optimize Column Temperature: As with CSPs, lower temperatures often lead to better resolution by enhancing complex stability. A temperature of 20°C was found to be optimal in one study.[7]
Data Table: Example CMPA Conditions for 2-HG Separation
| Parameter | Condition 1 |
| Column | ODS (C18, achiral)[7] |
| Mobile Phase | 1 mM copper(II) acetate and 2 mM N,N-dimethyl-L-phenylalanine in water/methanol (90/10 v/v)[7] |
| Flow Rate | Not specified, typically 0.5-1.0 mL/min |
| Temperature | 20°C[7] |
| Resolution Achieved | 1.93[7] |
References
- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 13. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Disodium 2-hydroxypentanedioate
Welcome to the technical support center for the synthesis of Disodium 2-hydroxypentanedioate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a common two-step chemical synthesis route: α-bromination of glutaric acid followed by hydrolysis and salt formation.
Q1: Low yield of 2-bromo-pentanedioic acid in the α-bromination step.
A1: Low yields in the α-bromination of glutaric acid are a frequent issue. Several factors could be contributing to this problem. Please refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).- Temperature: Check that the reaction temperature is maintained at the optimal level as specified in the protocol. |
| Reagent Purity/Activity | - Brominating Agent: Use a fresh, high-purity brominating agent (e.g., N-bromosuccinimide or bromine). The activity of these reagents can degrade over time.- Catalyst: If a catalyst is used (e.g., phosphorus tribromide), ensure it is active and added in the correct stoichiometric amount. |
| Side Reactions | - Over-bromination: Excessive amounts of the brominating agent or prolonged reaction times can lead to the formation of di-brominated byproducts. Use the correct stoichiometry of the brominating agent.- Degradation: High reaction temperatures can lead to the degradation of the starting material or product. |
Q2: Difficulty in separating 2-bromo-pentanedioic acid from the reaction mixture.
A2: The separation of 2-bromo-pentanedioic acid can be challenging due to its polarity and potential for co-crystallization with the starting material.
| Potential Cause | Recommended Solution |
| Similar Polarity of Compounds | - Crystallization: Attempt fractional crystallization from a suitable solvent system. Experiment with different solvents to find one that selectively precipitates the desired product.- Chromatography: If crystallization is ineffective, column chromatography on silica gel using a suitable solvent gradient may be necessary. |
| Emulsion Formation during Workup | - Brine Wash: During the aqueous workup, wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions.- Centrifugation: For persistent emulsions, centrifugation can aid in phase separation. |
Q3: Incomplete hydrolysis of 2-bromo-pentanedioic acid.
A3: The hydrolysis of the bromo-intermediate is a critical step. Incomplete conversion will result in a mixture of the starting material and the desired 2-hydroxypentanedioic acid.
| Potential Cause | Recommended Solution |
| Insufficient Hydrolysis Reagent | - Stoichiometry: Ensure that at least a stoichiometric amount of the hydrolysis reagent (e.g., sodium hydroxide) is used. An excess is often required to drive the reaction to completion. |
| Reaction Conditions | - Temperature and Time: The hydrolysis may require elevated temperatures and/or extended reaction times. Monitor the reaction progress to determine the optimal conditions. |
| Poor Solubility | - Co-solvent: If the 2-bromo-pentanedioic acid has low solubility in the aqueous hydrolysis medium, the addition of a co-solvent (e.g., ethanol) may improve the reaction rate. |
Q4: The final product, this compound, has a low purity.
A4: Impurities in the final product can arise from various stages of the synthesis.
| Potential Cause | Recommended Solution |
| Incomplete Reactions | - Reaction Monitoring: Ensure each step of the synthesis has gone to completion before proceeding to the next. |
| Ineffective Purification | - Recrystallization: Recrystallize the final product from a suitable solvent to remove impurities. Water or a water/ethanol mixture is often a good starting point for salts.- Activated Carbon: Treatment with activated carbon can help to remove colored impurities. |
| Contamination | - Glassware and Reagents: Ensure all glassware is thoroughly cleaned and dried, and that all reagents and solvents are of high purity. |
Frequently Asked Questions (FAQs)
Q5: What is a common synthetic route for this compound?
A5: A frequently employed method involves a two-step chemical synthesis. The first step is the α-bromination of glutaric acid to form 2-bromo-pentanedioic acid. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst like phosphorus tribromide. The second step is the hydrolysis of the resulting 2-bromo-pentanedioic acid to 2-hydroxypentanedioic acid, followed by neutralization with two equivalents of sodium hydroxide to yield the disodium salt.
Q6: Are there alternative, "greener" synthesis methods available?
A6: Yes, enzymatic synthesis is a promising alternative. This method utilizes enzymes, such as dehydrogenases, to stereoselectively produce the desired hydroxy acid from a keto-acid precursor. This approach often proceeds under milder reaction conditions and can offer high enantioselectivity, which is crucial for pharmaceutical applications.
Q7: How can I monitor the progress of the reactions?
A7: The progress of the reactions can be monitored by a variety of analytical techniques. Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be employed. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for tracking the conversion of starting materials to products.
Q8: What are the key safety precautions to consider during this synthesis?
A8: Safety is paramount in any chemical synthesis. When working with brominating agents like bromine or N-bromosuccinimide, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Bromine is highly corrosive and toxic. Phosphorus tribromide is also corrosive and reacts violently with water. The hydrolysis step often involves the use of strong bases, which are also corrosive. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound via α-Bromination and Hydrolysis
Step 1: α-Bromination of Glutaric Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glutaric acid and a catalytic amount of red phosphorus.
-
Slowly add bromine to the flask at room temperature.
-
Heat the reaction mixture to the temperature specified in your validated protocol (e.g., 80-90 °C) and maintain for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the excess bromine by carefully adding a solution of sodium bisulfite.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-bromo-pentanedioic acid.
-
Purify the product by crystallization or column chromatography.
Step 2: Hydrolysis and Salt Formation
-
Dissolve the purified 2-bromo-pentanedioic acid in an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
If necessary, adjust the pH to neutral with a dilute acid.
-
The product, this compound, can be isolated by removing the water under reduced pressure or by precipitation upon addition of a less polar solvent like ethanol.
-
Further purify the product by recrystallization.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis pitfalls.
Enhancing the yield and purity of Disodium 2-hydroxypentanedioate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield and purity of Disodium 2-hydroxypentanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective laboratory-scale synthesis involves a two-step process. The first step is the reduction of a commercially available precursor, α-ketoglutaric acid or its diethyl ester, to form 2-hydroxypentanedioic acid. The second step is the conversion of the resulting diacid to its disodium salt, this compound.
Q2: What are the critical parameters to control for maximizing the yield of 2-hydroxypentanedioic acid?
To maximize the yield of 2-hydroxypentanedioic acid during the reduction of α-ketoglutaric acid, it is crucial to control the stoichiometry of the reducing agent, the reaction temperature, and the pH during the workup. An excess of the reducing agent, such as sodium borohydride, is typically used to ensure complete conversion of the ketone. The reaction is often carried out at a low temperature to minimize side reactions. Careful acidification during the workup is necessary to neutralize any excess reducing agent and to protonate the carboxylate groups without causing degradation of the product.
Q3: How can I confirm the purity of my synthesized this compound?
The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying the product and detecting any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the compound and identify any residual starting materials or byproducts. Fourier-Transform Infrared (FTIR) spectroscopy can be used to verify the presence of the characteristic functional groups (hydroxyl and carboxylate).
Q4: What are the potential impurities I might encounter in my final product?
Potential impurities can include unreacted α-ketoglutaric acid, residual solvents from the purification process, and inorganic salts from the neutralization step. If starting from the diethyl ester of α-ketoglutaric acid, incomplete hydrolysis could result in the presence of the monoester or diester of 2-hydroxypentanedioic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of 2-hydroxypentanedioic acid | 1. Incomplete reaction: Insufficient reducing agent or reaction time. 2. Decomposition of product: Harsh workup conditions (e.g., strong acid, high temperature). 3. Loss during extraction: Inefficient extraction of the product from the aqueous phase. | 1. Increase the molar excess of the reducing agent (e.g., from 1.5 to 2.0 equivalents). Extend the reaction time and monitor the progress by TLC or LC-MS. 2. Perform the acidification step slowly at a low temperature (e.g., 0 °C). Use a milder acid for neutralization if possible. 3. Increase the number of extractions with an appropriate organic solvent (e.g., ethyl acetate). Ensure the aqueous phase is saturated with NaCl to decrease the solubility of the product in water. |
| Product is difficult to purify/crystallize | 1. Presence of impurities: Unreacted starting material or byproducts are inhibiting crystallization. 2. Inappropriate solvent system: The chosen solvent system is not suitable for crystallization. | 1. Analyze the crude product by HPLC or NMR to identify the impurities. Consider a chromatographic purification step (e.g., column chromatography on silica gel) before crystallization. 2. Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent is often effective. For example, dissolving the product in a minimal amount of a polar solvent like ethanol and then slowly adding a non-polar solvent like hexane can induce crystallization. |
| Final product is not a white powder | 1. Residual colored impurities: Contaminants from the starting materials or side reactions. 2. Decomposition during drying: The product may be sensitive to high temperatures. | 1. Treat a solution of the product with activated carbon to remove colored impurities. Recrystallize the product after this treatment. 2. Dry the final product under vacuum at a lower temperature for a longer period. |
| Incorrect or broad melting point of 2-hydroxypentanedioic acid | 1. Presence of impurities: Impurities can depress and broaden the melting point range. 2. Residual solvent: Trapped solvent molecules can affect the melting point. | 1. Recrystallize the product until a sharp and consistent melting point is obtained. 2. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
| Low yield of this compound | 1. Incomplete neutralization: Insufficient sodium hydroxide added to deprotonate both carboxylic acid groups. 2. Product loss during precipitation: The product may have some solubility in the precipitation solvent. | 1. Carefully monitor the pH during the addition of sodium hydroxide to ensure it reaches a stable value indicating complete salt formation (typically pH 8-9). 2. Cool the solution in an ice bath to minimize the solubility of the salt during precipitation. Add the precipitation solvent (e.g., ethanol) slowly to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxypentanedioic acid via Reduction of α-Ketoglutaric Acid
This protocol details the reduction of α-ketoglutaric acid using sodium borohydride.
Materials:
-
α-Ketoglutaric acid
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium chloride (NaCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-ketoglutaric acid (1.0 eq) in deionized water. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Acidification: Once the reaction is complete, slowly add 2M HCl to the reaction mixture to neutralize the excess NaBH₄ and adjust the pH to approximately 2. This should be done carefully at 0 °C.
-
Extraction: Saturate the aqueous layer with NaCl. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-hydroxypentanedioic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis of this compound
This protocol describes the conversion of 2-hydroxypentanedioic acid to its disodium salt.
Materials:
-
2-hydroxypentanedioic acid
-
Sodium hydroxide (NaOH), 1M solution
-
Ethanol
Procedure:
-
Dissolution: Dissolve the purified 2-hydroxypentanedioic acid (1.0 eq) in deionized water.
-
Neutralization: Slowly add 1M NaOH solution (2.0 eq) to the stirred solution at room temperature. Monitor the pH of the solution, and stop the addition when the pH reaches and stabilizes at 8-9.
-
Precipitation: To the resulting solution, slowly add cold ethanol with vigorous stirring to precipitate the disodium salt.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold ethanol.
-
Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight to yield this compound as a white powder.
Visualizations
Best practices for storing and handling Disodium 2-hydroxypentanedioate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Disodium 2-hydroxypentanedioate, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to provide solutions to specific problems that may arise during the use of this compound in a laboratory setting.
Q1: I am having difficulty dissolving the compound. What is the recommended solvent?
A1: this compound is soluble in water up to 100 mM and in PBS (pH 7.2) at approximately 10 mg/ml.[1][2] It is reported to be insoluble in DMSO and ethanol.[3] If you are experiencing solubility issues, ensure you are using a fresh, high-purity aqueous solvent. Warming the solution gently may aid dissolution, for instance, in water at 50°C.[3]
Q2: My experimental results are inconsistent. Could the stability of the compound in solution be a factor?
A2: Yes, this is a critical factor to consider. Aqueous solutions of this compound are not recommended to be stored for more than one day.[1][4] For optimal and reproducible results, it is best practice to prepare fresh solutions for each experiment. If you are performing long-term experiments, consider preparing a fresh stock solution at appropriate intervals. Stock solutions, when stored at -80°C, should be used within 6 months, and at -20°C, within 1 month.[2]
Q3: I observe unexpected biological effects in my cell culture experiments. What could be the cause?
A3: this compound is an oncometabolite that can influence cellular metabolism and signaling pathways.[5][6][7][8][9] It is known to inhibit α-ketoglutarate-dependent dioxygenases, ATP synthase, and mTOR signaling.[2][3][5][7][8] These effects can lead to changes in cell growth, differentiation, and metabolism.[3][10] Ensure that the concentration you are using is appropriate for your experimental model and that you have included the necessary controls to account for these metabolic effects.
Q4: How should I handle a spill of this compound powder?
A4: In case of a spill, avoid creating dust.[5] You should sweep up the powder and place it in a suitable, closed container for disposal.[5] Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, during cleanup.
Frequently Asked Questions (FAQs)
Storage
-
What is the optimal long-term storage temperature? For long-term stability, this compound should be stored at -20°C.[1][4][5][6]
-
Can I store it at 4°C for a short period? Some suppliers suggest that for short-term storage, 2-8°C is acceptable.[5] However, for consistency and to minimize degradation, adhering to the -20°C recommendation is best practice.
-
Is the compound sensitive to moisture? Yes, this compound is hygroscopic.[8] It is important to keep the container tightly closed in a dry and well-ventilated place to prevent moisture absorption.[5]
Handling
-
What personal protective equipment (PPE) should I use? Standard laboratory PPE is required. This includes safety glasses with side shields, gloves, and a lab coat.[5]
-
What are the inhalation and ingestion risks? You should avoid inhaling the powder or ingesting the compound.[5] Handle the solid form in a well-ventilated area or under a fume hood to minimize the risk of inhalation.
-
How should I dispose of the compound and its containers? Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Stability
-
How stable is the solid compound? When stored correctly at -20°C in a tightly sealed container, the solid compound is stable for at least four years.[4]
-
How long are prepared solutions stable? Aqueous solutions should be used on the same day they are prepared.[1][4] Long-term storage of solutions is not recommended due to potential degradation. For stock solutions, it is advised to use them within one month when stored at -20°C and within six months at -80°C.[2]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Long-Term Storage Temperature | -20°C | [1][4][5][6] |
| Short-Term Storage Temperature | 2-8°C | [5] |
| Aqueous Solution Stability | ≤ 1 day | [1][4] |
| Stock Solution Stability (-20°C) | 1 month | [2] |
| Stock Solution Stability (-80°C) | 6 months | [2] |
| Solubility in Water | up to 100 mM | [6] |
| Solubility in PBS (pH 7.2) | ~10 mg/ml | [1][2] |
Experimental Protocols
Protocol: Preparation of a Stock Solution
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, high-purity water or PBS (pH 7.2) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Use the solution immediately. If short-term storage is unavoidable, aliquot and store at -20°C or -80°C for the recommended duration. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Inhibition of mTOR signaling pathway by this compound.
Caption: General experimental workflow for the measurement of 2-HG levels.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling. [escholarship.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. apexbt.com [apexbt.com]
How to address poor peak shape in LC-MS analysis of Disodium 2-hydroxypentanedioate
Welcome to the technical support center for the LC-MS analysis of Disodium 2-hydroxypentanedioate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly poor peak shape, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or split peaks) for this compound in LC-MS analysis?
Poor peak shape for polar, acidic compounds like this compound can stem from several factors:
-
Secondary Interactions: Unwanted interactions between the analyte's hydroxyl and carboxyl groups and active sites on the stationary phase, such as residual silanols on silica-based columns, can cause peak tailing.
-
Chelation Effects: As a dicarboxylic acid, 2-hydroxypentanedioate can chelate with metal ions present in the LC system (e.g., from stainless steel frits, tubing, or even the column packing itself). This interaction can lead to severe peak tailing, broadening, or even complete signal loss.[1][2][3][4][5]
-
Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent significantly stronger (e.g., higher aqueous content in reversed-phase or higher organic content in HILIC) than the initial mobile phase can cause peak distortion, including fronting or splitting.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can lead to inconsistent ionization and peak tailing. For dicarboxylic acids, maintaining a consistent charge state is crucial for good peak shape.[6]
-
Presence of Sodium Ions: The disodium salt form of the analyte and the potential for sodium adduct formation in the MS source can sometimes complicate spectra and affect peak shape, particularly if sodium concentration varies between samples and standards.[7][8]
Q2: My peaks for this compound are tailing. What are the first troubleshooting steps I should take?
When encountering peak tailing, a systematic approach is recommended. Below is a workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for peak tailing.
Q3: How can I mitigate metal chelation effects?
Metal chelation is a significant issue for compounds like this compound.[1][2][3][4][5] Here are several strategies to address this:
-
Use a Bio-Inert or Metal-Free LC System: These systems replace standard stainless steel components with materials like PEEK or have specially coated surfaces to minimize metal-analyte interactions.[1][2][3]
-
Employ Columns with Inert Hardware: Some columns are designed with PEEK-lined hardware or other inert materials to reduce on-column chelation.
-
Mobile Phase Additives: Adding a weak, MS-friendly chelating agent like medronic acid or even a higher concentration of a competing ion pair reagent to the mobile phase can help to saturate the active metal sites in the system.
-
Passivation: Flushing the HPLC system with a strong chelating agent like EDTA (Note: this is not MS-friendly and the system must be thoroughly flushed with an appropriate solvent afterward) can help to remove metal contaminants.[9]
Q4: Would derivatization improve the peak shape of this compound?
Yes, derivatization is a highly effective strategy. By converting the polar carboxyl and hydroxyl groups into less polar, non-chelating moieties, you can significantly improve peak shape, enhance retention in reversed-phase chromatography, and increase ionization efficiency in the MS source.[10]
A common approach for 2-hydroxyglutarate (a close analog) is esterification using reagents like (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN).[10][11] This not only improves chromatography but also allows for the separation of D and L enantiomers.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | Increase the ionic strength of the mobile phase or adjust the pH. | Protocol: Prepare mobile phases with increasing concentrations of ammonium formate or ammonium acetate (e.g., 10 mM, 20 mM, 50 mM).[6] A lower pH (e.g., 2.9-3.5) can suppress the ionization of silanol groups.[6] |
| Metal Chelation | Use a bio-inert LC system and/or column. Alternatively, add a competitive chelator to the mobile phase. | Protocol: If a bio-inert system is unavailable, prepare a mobile phase containing a low concentration (e.g., 1-5 mM) of a weak, MS-friendly chelating agent. Ensure the additive is compatible with your MS ionization method. |
| Column Contamination | Flush the column with a strong solvent wash sequence. | Protocol: Disconnect the column from the detector and flush to waste. Use a sequence of solvents from high aqueous to high organic, and consider an intermediate flush with a solvent of different polarity (e.g., isopropanol). |
Guide 2: Addressing Peak Fronting
| Potential Cause | Recommended Solution | Experimental Protocol |
| Column Overload | Reduce the sample concentration or injection volume. | Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. Observe if the peak shape becomes more symmetrical at lower concentrations. |
| Injection Solvent Mismatch | Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase. | Protocol: If using reversed-phase with a high aqueous starting condition, reconstitute your dried extract in the initial mobile phase (e.g., 95:5 Water:Acetonitrile). For HILIC, the sample solvent should have a high organic content, similar to the starting mobile phase.[12] |
Experimental Protocols
Protocol 1: Chiral Derivatization for Improved Peak Shape and Enantiomeric Separation
This protocol is adapted from methods used for 2-hydroxyglutarate.[10][11]
-
Sample Preparation: To 50 µL of plasma or serum, add 200 µL of cold methanol containing the internal standard to precipitate proteins. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Prepare a fresh solution of (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) in a suitable solvent (e.g., acetonitrile/acetic acid).
-
Add 50 µL of the DATAN reagent to each dry sample tube.
-
Incubate at 70°C for 30 minutes.
-
-
Final Preparation: After incubation, cool the samples to room temperature. Evaporate the derivatization reagent to dryness. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]
Protocol 2: HILIC Method for Underivatized Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like this compound.
Caption: General workflow for HILIC-MS analysis.
Quantitative Data Summary
The following table summarizes typical LC-MS parameters found in the literature for the analysis of 2-hydroxyglutarate, which can be used as a starting point for method development for this compound.
| Parameter | Reversed-Phase (with Derivatization) [11] | HILIC (Underivatized) [12] |
| Column | C18 (e.g., Agilent Zorbax RRHD Eclipse Plus C18) | ZIC-HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water | 10% (200 mM Formic Acid, pH 3.25 with NH4OH) in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | 10% (200 mM Formic Acid, pH 3.25 with NH4OH) in Acetonitrile |
| Gradient | Start at low %B, ramp to high %B | Isocratic (e.g., 85% B) or shallow gradient to higher %A |
| Flow Rate | 0.2 - 0.5 mL/min | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL | 5 µL |
| MS Ionization Mode | ESI Negative or Positive (depends on derivative) | ESI Negative |
| MRM Transitions (Underivatized) | N/A | Precursor: 147 m/z, Products: 129, 101 m/z |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. silcotek.com [silcotek.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Enzymatic Assays with Disodium 2-hydroxypentanedioate
Welcome to the technical support center for the application of Disodium 2-hydroxypentanedioate in enzymatic assays. This resource is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and reproducibility of their experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common sources of variability in enzymatic assays.
Troubleshooting Guide
General Troubleshooting Workflow for High Assay Variability
High replicate variability, often measured by the coefficient of variation (CV), is a common challenge in enzymatic assays.[1] A systematic approach to troubleshooting can help identify the root cause of the inconsistency. The following workflow provides a step-by-step guide to diagnosing and resolving high assay variability.
Caption: A logical workflow for troubleshooting high variability in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in enzymatic assays?
A1: Variability in enzymatic assays can arise from several factors, including:
-
Pipetting errors: Inaccurate or inconsistent liquid handling is a primary source of variability.[1][2] Regular pipette calibration and proper technique are crucial.
-
Temperature fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the assay plate or between experiments can lead to significant variations.
-
Reagent instability: Degradation of the enzyme, substrate, or cofactors can lead to a loss of activity and inconsistent results. It is important to store reagents properly and prepare fresh solutions as needed.
-
Inconsistent mixing: Inadequate mixing of reagents in the assay wells can result in localized concentration differences and variable reaction rates.
-
Plate effects: "Edge effects," caused by increased evaporation in the outer wells of a microplate, can concentrate reactants and alter enzyme activity.
-
Variable metal ion concentrations: Many enzymes require divalent metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺) as cofactors. Fluctuations in the concentration of these ions can lead to variability in enzyme activity. Conversely, contaminating metal ions can act as inhibitors for some enzymes.
Q2: How can this compound help in minimizing assay variability?
A2: this compound, an alpha-hydroxy acid, can act as a chelating agent for divalent metal ions.[3] By including it in the assay buffer, it can help to:
-
Buffer metal ion concentrations: It can bind to and release divalent metal ions, thereby maintaining a more constant free metal ion concentration, which is critical for metalloenzymes.
-
Sequester inhibitory metal ions: If trace amounts of inhibitory heavy metal ions (e.g., Cu²⁺, Pb²⁺) are present as contaminants in reagents, this compound can sequester them, preventing them from interfering with the enzyme.
Q3: When should I consider using this compound in my assay?
A3: Consider incorporating this compound into your assay buffer when:
-
You are working with a metalloenzyme and suspect that variability in the concentration of the required metal cofactor is contributing to assay inconsistency.
-
You observe unexplained inhibition of your enzyme and suspect contamination with inhibitory metal ions.
-
You are striving for the highest level of precision and want to control for minor fluctuations in divalent cation concentrations.
Q4: Are there any potential downsides to using this compound?
A4: Yes, as with any assay component, it is important to consider the following:
-
Chelation of essential cofactors: If your enzyme requires a specific divalent metal ion for activity, adding a strong chelator could strip this ion from the enzyme's active site, leading to inhibition. It is crucial to determine the optimal concentration of both the chelator and the metal cofactor.
-
pH changes: this compound is the salt of a weak acid. While it is expected to have a minimal effect on pH, it is always good practice to verify and, if necessary, adjust the final pH of your assay buffer after its addition.
Proposed Mechanism of Action
This compound can minimize variability in enzymatic assays primarily through its action as a chelating agent for divalent metal ions. This is a common property of alpha-hydroxy acids.[3] The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound in stabilizing enzyme activity.
Data Presentation
The following table presents hypothetical data illustrating the potential impact of this compound on the precision of an enzymatic assay.
| Assay Condition | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Replicate 4 (Absorbance) | Mean Absorbance | Standard Deviation | Coefficient of Variation (CV%) |
| Standard Buffer | 0.452 | 0.510 | 0.435 | 0.531 | 0.482 | 0.044 | 9.1% |
| Buffer + 1 mM this compound | 0.495 | 0.501 | 0.491 | 0.505 | 0.498 | 0.006 | 1.2% |
This data is for illustrative purposes only and is intended to demonstrate the potential improvement in assay precision.
Experimental Protocols
General Protocol for a Colorimetric Enzymatic Assay
This protocol provides a general framework for a colorimetric enzymatic assay in a 96-well plate format, incorporating this compound to potentially reduce variability.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
Stop solution (if required)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Preparation of Assay Buffer with this compound:
-
Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add this compound to a final concentration of 1 mM.
-
Adjust the pH of the final buffer solution to the desired value.
-
Filter the buffer through a 0.22 µm filter.
-
-
Reagent Preparation:
-
Dilute the enzyme stock solution to the desired working concentration in the assay buffer containing this compound. Keep the enzyme on ice.
-
Dilute the substrate stock solution to the desired working concentration in the same assay buffer.
-
-
Assay Setup:
-
Add the appropriate volume of assay buffer to all wells.
-
Add the enzyme solution to the sample wells. For "no enzyme" control wells, add an equal volume of assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
Measure the absorbance at the appropriate wavelength for the chromogenic product at regular time intervals (for a kinetic assay) or at a single endpoint after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the sample wells.
-
For a kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
For an endpoint assay, calculate the net absorbance change.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for replicate samples.
-
References
Calibration curve issues in Disodium 2-hydroxypentanedioate quantification and how to fix them
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantitative analysis of Disodium 2-hydroxypentanedioate, also known as Disodium 2-hydroxyglutarate (2-HG). Accurate quantification of this oncometabolite is critical for research in cancer metabolism and inherited metabolic disorders.[1][2] This guide focuses on resolving calibration curve issues to ensure data accuracy and reliability.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format that you may encounter during the analysis of 2-HG.
Q1: Why is my calibration curve non-linear (R² < 0.99)?
A non-linear calibration curve is a common issue that can arise from several sources.[3][4] Identifying the cause is the first step toward fixing the problem.
-
Possible Causes & Solutions:
-
Detector Saturation: At high concentrations, the mass spectrometer detector's response may no longer be proportional to the analyte concentration.
-
Solution: Narrow the calibration range by removing the highest concentration points. If samples are expected to have high concentrations, they should be diluted to fall within the linear range of the curve.[5]
-
-
Improper Standard Preparation: Errors in serial dilutions, incorrect stock solution concentration, or degradation of standards can lead to a poor curve fit.[1]
-
Solution: Prepare fresh calibration standards using recently calibrated pipettes. Ensure each standard is thoroughly mixed before the next dilution.[1]
-
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, cell lysate) can suppress or enhance the ionization of 2-HG, leading to a non-linear response.[3][4]
-
Solution: Improve sample cleanup procedures. More importantly, use matrix-matched standards (prepared in the same biological matrix as the samples) or, ideally, a stable isotope-labeled internal standard (SIL-IS) to compensate for these effects.[5]
-
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear.
-
Solution: If non-linearity is reproducible and cannot be resolved through other means, consider using a non-linear regression model, such as a quadratic fit. However, this should be justified and carefully evaluated.[3]
-
-
Q2: My quality control (QC) samples are inaccurate, but the calibration curve looks good. What's wrong?
This often points to a discrepancy between how the standards and the samples are being treated or affected by the analytical system.
-
Possible Causes & Solutions:
-
Matrix Effects: This is a primary suspect. Calibration standards are often prepared in a clean solvent, while QC samples and actual samples are in a complex biological matrix.
-
Solution: The most effective solution is to use a SIL-IS, such as D/L-2-HG-d3. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[6] Alternatively, prepare both calibrators and QCs in a surrogate matrix that is free of endogenous 2-HG.[7]
-
-
Inconsistent Sample Preparation: Variability in extraction recovery between the standards and the samples can lead to inaccurate quantification.
-
Solution: Ensure the sample preparation protocol, such as protein precipitation or liquid-liquid extraction, is robust and consistently applied to all samples, standards, and QCs.[8] Using an internal standard is also crucial for correcting recovery inconsistencies.
-
-
Analyte Stability: 2-HG may be degrading in the processed samples during storage in the autosampler.
-
Solution: Evaluate the stability of 2-HG in the final extraction solvent under autosampler conditions. If degradation is observed, samples may need to be analyzed immediately after preparation or stored at a lower temperature.
-
-
Q3: How can I improve the precision (%RSD) of my calibration standards and QC samples?
Poor precision, or high relative standard deviation (%RSD), indicates random error in the analytical process.
-
Possible Causes & Solutions:
-
Inconsistent Pipetting: Small volume inconsistencies during the preparation of standards and QCs can lead to significant concentration errors.
-
Solution: Use calibrated precision pipettes and ensure proper, consistent pipetting technique.[1]
-
-
Instrument Variability: Fluctuations in the LC system's injection volume or the MS detector's response can decrease precision.[5]
-
Solution: Perform regular instrument maintenance and system suitability checks before running a batch. An internal standard is highly effective at correcting for minor instrument variations.[5]
-
-
Poor Chromatography: Broad or tailing peaks are more difficult for software to integrate consistently, leading to higher variability.
-
Solution: Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column temperature) to achieve sharp, symmetrical peaks.
-
-
Q4: What is the best internal standard (IS) for 2-HG quantification?
-
Recommendation:
-
A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS analysis. For 2-HG, this would be a deuterated or ¹³C-labeled version, such as D/L-2-hydroxyglutarate-d3 (2-HG-d3) or ¹³C₅-2-hydroxyglutarate .[6][9] These compounds have nearly identical chemical properties and chromatographic retention times to the analyte, ensuring they effectively account for variations in sample preparation, matrix effects, and instrument response.
-
Data Presentation
Effective evaluation of a calibration curve requires analyzing key parameters. The tables below summarize what constitutes an acceptable versus an unacceptable curve and provide a quick reference for troubleshooting.
Table 1: Comparison of Acceptable vs. Unacceptable Calibration Curve Parameters
| Parameter | Acceptable | Unacceptable & Concerning |
| Coefficient of Determination (R²) | ≥ 0.995 | < 0.99 |
| Regression Model | Linear (1/x or 1/x² weighting) | Linear (unweighted, if data is heteroscedastic) |
| Back-calculated Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) | >15% deviation for multiple standards |
| Precision (%RSD) of Replicates | ≤ 15% (≤ 20% at LLOQ) | > 15% for multiple standard levels |
| Residuals Plot | Randomly scattered around zero | A clear trend (e.g., U-shaped) |
Table 2: Troubleshooting Summary
| Issue | Common Cause(s) | Recommended Solution(s) |
| Non-Linearity (Low R²) | Detector Saturation, Standard Prep Error, Matrix Effects | Narrow calibration range, remake standards, use SIL-IS.[1][3][5] |
| Inaccurate QCs | Matrix Effects, Inconsistent Recovery | Use SIL-IS, use matrix-matched standards. |
| Poor Precision (%RSD) | Inconsistent Pipetting, Instrument Fluctuation | Use calibrated pipettes, perform system suitability, use SIL-IS.[1][5] |
| Peak Tailing/Splitting | Column Degradation, Incompatible Mobile Phase | Replace column, optimize mobile phase pH and composition.[1] |
Experimental Protocols
A robust analytical method is the foundation of reliable quantification. Below is a detailed protocol for a typical LC-MS/MS method for quantifying 2-HG in human plasma.
Protocol: Quantification of 2-HG in Human Plasma by LC-MS/MS
-
Materials and Reagents:
-
This compound (Analyte)
-
D/L-2-Hydroxyglutarate-d3 (Internal Standard, IS)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Human Plasma (K₂EDTA)
-
-
Preparation of Standards and Internal Standard:
-
Prepare a 1 mg/mL stock solution of 2-HG in water.
-
Prepare a 1 mg/mL stock solution of 2-HG-d3 (IS) in water.
-
Perform serial dilutions of the 2-HG stock solution in 50:50 Methanol:Water to create calibration standards ranging from 50 ng/mL to 5000 ng/mL.
-
Prepare a working IS solution of 500 ng/mL in Acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma sample, QC, or calibration standard, add 200 µL of the working IS solution (500 ng/mL in Acetonitrile).[8]
-
Vortex vigorously for 30 seconds to precipitate proteins.[8]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: A suitable HILIC or C18 reverse-phase column. Chiral columns or derivatization are needed to separate D and L enantiomers.[2][10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at high %B, ramp down to allow retention on a HILIC column, and then ramp back up to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
2-HG: 147 > 129 m/z[9]
-
2-HG-d3 (IS): 150 > 132 m/z (example, will vary based on labeling)
-
-
-
Data Analysis:
-
Integrate the peak areas for both the 2-HG and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards.
-
Apply a linear regression with a 1/x² weighting factor to fit the curve.
-
Determine the concentration of 2-HG in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.[9]
-
Mandatory Visualizations
Diagrams of Workflows and Logic
To better illustrate the processes involved in quantification and troubleshooting, the following diagrams are provided.
Caption: A typical experimental workflow for 2-HG quantification.
Caption: A troubleshooting decision tree for non-linear calibration curves.
Caption: Simplified metabolic pathway for D-2-HG production.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
The Oncometabolite D-2-Hydroxyglutarate: A Validated Biomarker for IDH-Mutant Cancers
A comprehensive guide for researchers and drug development professionals on the validation and comparison of Disodium 2-hydroxypentanedioate (D-2-HG) as a clinical biomarker for cancers harboring isocitrate dehydrogenase (IDH) mutations.
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a key molecular alteration in several cancers, including low-grade gliomas, secondary glioblastomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3] The accumulation of D-2-HG in tumor cells has profound effects on cellular metabolism and epigenetics, driving tumorigenesis. This has positioned D-2-HG as a highly specific biomarker for the presence of IDH mutations. This guide provides a comparative analysis of D-2-HG detection methodologies and its performance against other potential biomarkers.
D-2-Hydroxyglutarate as a Diagnostic Biomarker
The clinical utility of D-2-HG as a biomarker for IDH-mutant cancers has been extensively validated, primarily focusing on its concentration in various biological samples. The ratio of the R-enantiomer (produced by mutant IDH) to the S-enantiomer (R-2-HG/S-2-HG ratio or rRS) has emerged as a particularly robust indicator.
Performance of D-2-HG as a Biomarker in Glioma and Cholangiocarcinoma
| Sample Type | Cancer Type | Method | Sensitivity | Specificity | Key Findings |
| Tumor Tissue | Glioma | HPLC-MS/MS | 97% | 100% | The R-2-HG/S-2-HG ratio (rRS) in glioma tissues is a highly reliable biomarker for IDH mutation status.[2][4] |
| Serum/Plasma | Glioma | HPLC-MS/MS | Not Elevated | Not Applicable | Circulating levels of total 2-HG, R-2-HG, or the rRS are not significantly elevated in patients with IDH-mutant gliomas.[2][4][5] |
| Serum/Plasma | Cholangiocarcinoma (CCA) | HPLC-MS/MS | 90% | 96.8% | The circulating R-2-HG/S-2-HG ratio (rRS) is a sensitive and specific surrogate biomarker for IDH1/2 mutations in CCA.[1][6] |
| Cerebrospinal Fluid (CSF) | Glioma | Mass Spectrometry | High | High | A greater than 17-fold mean increase in D-2-HG was observed in the CSF of patients with IDH mutant versus wild-type gliomas.[7] |
| Urine | Glioma | Not Specified | Elevated | Not Specified | Urine 2-HG levels are elevated in patients with IDH-mutant glioma compared to those with IDH-wild-type disease.[3] |
Comparison of Detection Methodologies for D-2-Hydroxyglutarate
Several analytical techniques have been developed and validated for the detection and quantification of D-2-HG, each with its own advantages and limitations.
| Method | Principle | Sample Type(s) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Chromatographic separation followed by mass-based detection and quantification. | Tissue, Blood, CSF, Urine | High sensitivity and specificity; can differentiate between D- and L-2-HG enantiomers.[2][4] | Requires specialized equipment and extensive sample preparation.[8] |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasive in vivo detection of metabolites based on their magnetic resonance signals. | Brain Tissue (in vivo) | Non-invasive, allowing for longitudinal monitoring of treatment response.[9][10][11][12] | Lower sensitivity compared to mass spectrometry; technical challenges can lead to misclassification.[7][13] |
| Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) Mass Spectrometry | Rapid analysis of molecules after they are ionized from a matrix. | Frozen Tissue Sections | Rapid detection, requiring minimal sample preparation.[8] | Primarily qualitative or semi-quantitative. |
| Enzymatic Assays | Utilizes the D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme to produce a detectable signal (e.g., fluorescence). | Cell Culture Media, Tissue Extracts | High-throughput potential; suitable for screening applications.[14] | May be less sensitive than mass spectrometry and restricted to detecting only D-2-HG.[8] |
| Bioluminescence Imaging | Enzymatic reaction involving D2HGDH that produces light, allowing for quantitative imaging. | Snap-frozen Tissue Sections | Provides spatial resolution of D-2-HG distribution within the tissue.[15][16] | Requires specialized imaging equipment. |
Alternative and Complementary Biomarkers
While D-2-HG is a direct and highly specific biomarker, other metabolic and imaging features are also associated with IDH mutations.
| Biomarker | Method | Key Findings |
| Glutamate and N-acetylaspartate (NAA) | Magnetic Resonance Spectroscopy (MRS) | IDH-mutant gliomas often exhibit lower levels of glutamate and glutamine (Glx) and higher levels of NAA compared to IDH-wild-type tumors.[17] Inhibition of mutant IDH can lead to an increase in glutamate and NAA.[11] |
| Radiomic Features | Computed Tomography (CT) | Machine learning models based on radiomic features from preoperative native CT images have shown high accuracy in predicting IDH mutation status non-invasively.[18] |
Experimental Protocols
Quantification of D- and L-2-Hydroxyglutarate in Tissue and Blood by HPLC-MS/MS
This protocol is a summary of the methodology described by F. G. Hamza et al. in Clinical Cancer Research (2019).[2][4]
-
Sample Preparation:
-
Tumor tissue is homogenized.
-
Proteins in tissue homogenates and serum samples are precipitated.
-
The supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
An HPLC system equipped with a chiral column (e.g., CHIROBIOTIC V) is used to separate the D- and L-enantiomers of 2-HG.
-
-
Mass Spectrometry Detection:
-
A tandem mass spectrometer is used for detection and quantification of each enantiomer.
-
Stable isotope-labeled 2-HG is used as an internal standard for accurate quantification.
-
-
Data Analysis:
-
The concentrations of D-2-HG and L-2-HG are determined.
-
The R-2-HG/S-2-HG ratio (rRS) is calculated.
-
In Vivo Detection of 2-Hydroxyglutarate by Magnetic Resonance Spectroscopy (MRS)
This protocol is a generalized summary based on principles described in multiple studies.[9][10][19]
-
Patient Preparation and MRI:
-
The patient undergoes a standard MRI of the brain to localize the tumor.
-
-
Voxel Placement:
-
A region of interest (voxel) is placed over the tumor tissue, avoiding areas of necrosis, cysts, and normal brain tissue.
-
-
MRS Sequence Acquisition:
-
Spectral Processing and Analysis:
Visualizing the Landscape of IDH-Mutant Cancer Biomarkers
IDH Mutation and D-2-HG Production Pathway
Caption: The metabolic pathway of wild-type and mutant IDH enzymes.
Experimental Workflow for D-2-HG Biomarker Validation
Caption: Workflow for the validation of D-2-HG as a biomarker.
Comparison of D-2-HG Detection Methods
Caption: A comparative overview of D-2-HG detection methodologies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tissue 2-Hydroxyglutarate as a Biomarker for Isocitrate Dehydrogenase Mutations in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevation of Urinary 2-Hydroxyglutarate in IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. P10.21 2-hydroxyglutarate as a biomarker for IDH mutation in low grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VALIDATION OF 2HG-TARGETTED MR SPECTROSCOPY FOR IDENTIFYING IDH-MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic accuracy of 2-hydroxyglutarate magnetic resonance spectroscopy in newly diagnosed brain mass and suspected recurrent gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma [thno.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
- 16. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Invasive Assessment of Isocitrate Dehydrogenase-Mutant Gliomas Using Optimized Proton Magnetic Resonance Spectroscopy on a Routine Clinical 3-Tesla MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Completely non-invasive prediction of IDH mutation status based on preoperative native CT images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Tale of Two Isomers: A Comparative Analysis of D- and L-2-Hydroxypentanedioate Disodium Salt's Inhibitory Effects
For Immediate Release
A comprehensive review of existing research reveals significant differences in the inhibitory capabilities of the D- and L-enantiomers of 2-hydroxypentanedioate disodium salt, also known as 2-hydroxyglutarate (2-HG). This guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a clear comparison of their effects on various enzyme systems, supported by experimental data and detailed protocols. The accumulation of these "oncometabolites" is increasingly recognized for its role in tumorigenesis.[1][2]
Quantitative Comparison of Inhibitory Activity
The D- and L-isomers of 2-hydroxypentanedioate exhibit distinct inhibitory profiles against several α-ketoglutarate (αKG)-dependent dioxygenases. L-2-hydroxypentanedioate is often a more potent inhibitor than its D-counterpart.[3][4] The following tables summarize the key quantitative data on their inhibitory effects.
Table 1: Inhibition of AlkB Family DNA Repair Enzymes
| Enantiomer | Target Enzyme | Ki (μM) | % Inhibition (Pathologically Relevant Concentrations) |
| D-2-hydroxypentanedioate | ALKBH2 | Not explicitly stated | 73-88% |
| L-2-hydroxypentanedioate | ALKBH2 | Lower than D-2HG | 31-58% |
| D-2-hydroxypentanedioate | ALKBH3 | Not explicitly stated | 73-88% |
| L-2-hydroxypentanedioate | ALKBH3 | Lower than D-2HG | 31-58% |
Note: Inhibition percentages are based on concentrations of D-2HG (15.5 µmol/g) and L-2HG (1.15 µmol/g) found in tumor cells, with an αKG concentration of 100 µM.[1][2] Despite its lower concentration, L-2HG's higher binding affinity results in significant inhibition.[1][2]
Table 2: Inhibition of Other α-Ketoglutarate-Dependent Dioxygenases
| Enantiomer | Target Enzyme | IC50 (μM) |
| D-2-hydroxypentanedioate | JMJD2C (Histone Demethylase) | 79 ± 7 |
| D-2-hydroxypentanedioate | HIF Prolyl Hydroxylase | 1500 ± 400 |
Note: L-2-hydroxypentanedioate is reported to be a significantly more potent inhibitor of these enzymes than D-2-hydroxypentanedioate.[3]
Signaling Pathway and Mechanism of Action
Both D- and L-2-hydroxypentanedioate exert their inhibitory effects primarily by acting as competitive inhibitors of α-ketoglutarate, a crucial co-substrate for a wide range of dioxygenase enzymes.[1][3] These enzymes play critical roles in various cellular processes, including DNA repair and epigenetic regulation.
Caption: Competitive inhibition of αKG-dependent dioxygenases by D- and L-2-hydroxypentanedioate.
Experimental Protocols
The following outlines the general methodology employed in the studies to determine the inhibitory effects of D- and L-2-hydroxypentanedioate.
Kinetic Analysis of Enzyme Inhibition
This protocol is designed to determine the kinetic parameters of inhibition, such as Ki, and the mode of inhibition.
-
Enzyme and Substrate Preparation:
-
Recombinant human ALKBH2 and ALKBH3 are expressed and purified.
-
DNA oligonucleotides containing specific methylated bases (e.g., 1-methyladenine) are synthesized and used as substrates.
-
-
Inhibition Assay:
-
The reaction mixture is prepared containing the purified enzyme, the DNA substrate, α-ketoglutarate, Fe(II), and ascorbate in a suitable buffer.
-
Varying concentrations of the inhibitors (D- or L-2-hydroxypentanedioate disodium salt) are added to the reaction mixtures.
-
Reactions are initiated and incubated at a controlled temperature (e.g., 37°C).
-
-
Product Quantification:
-
The reaction is quenched at specific time points.
-
The amount of product (demethylated DNA) is quantified, often using techniques like HPLC-MS/MS or a fluorescence-based assay.
-
-
Data Analysis:
-
Initial reaction velocities are determined for each inhibitor concentration.
-
The data is fitted to enzyme kinetic models (e.g., Michaelis-Menten) to determine kinetic parameters such as kcat, KM, and Ki.
-
Caption: General workflow for determining the inhibitory kinetics of 2-hydroxypentanedioate isomers.
Concluding Remarks
The available data consistently demonstrates that both D- and L-2-hydroxypentanedioate are effective inhibitors of several α-ketoglutarate-dependent dioxygenases. Notably, the L-enantiomer frequently exhibits higher potency.[3][4] This differential activity underscores the importance of stereochemistry in drug design and the study of metabolic pathways.[5] Researchers investigating the roles of these oncometabolites in disease or developing targeted therapies should consider the distinct biological activities of each isomer. The significant inhibition of DNA repair enzymes like ALKBH2 and ALKBH3 by both D- and L-2HG suggests a potential mechanism for increased mutation rates in tumors with elevated levels of these metabolites.[1][2][3]
References
- 1. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 4. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Head-to-Head Comparison: Disodium 2-hydroxypentanedioate vs. Alpha-Ketoglutarate in Enzyme Kinetics
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between substrates and inhibitors with key enzymes is paramount. This guide provides an objective comparison of Disodium 2-hydroxypentanedioate and alpha-ketoglutarate, focusing on their roles in enzyme kinetics, supported by experimental data and detailed protocols.
Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, serves as a vital co-substrate for a large superfamily of non-heme iron enzymes known as α-KG-dependent dioxygenases.[1][2][3][4][5] These enzymes play critical roles in a multitude of cellular processes, including epigenetic regulation, collagen biosynthesis, and DNA repair.[1][2][3] this compound, the salt of 2-hydroxyglutarate (2-HG), is structurally analogous to α-KG and has emerged as a significant modulator of these enzymatic reactions.[6] This guide will delve into the comparative enzyme kinetics of these two molecules, providing a clear understanding of their interplay.
Comparative Analysis of Enzyme Kinetics
This compound, which dissociates to 2-hydroxyglutarate in solution, acts as a competitive inhibitor of α-KG-dependent dioxygenases.[6][7] Its structural similarity to α-KG allows it to bind to the active site of these enzymes, thereby preventing the binding of the natural substrate, α-KG.[6] The inhibitory potency of 2-HG can vary depending on the specific enzyme and the enantiomeric form of 2-HG (D-2-HG or L-2-HG).[6]
| Parameter | Alpha-Ketoglutarate (α-KG) | This compound (2-HG) |
| Role in Enzyme Reaction | Co-substrate | Competitive Inhibitor |
| Binding Site | Active site of α-KG-dependent dioxygenases | Active site of α-KG-dependent dioxygenases |
| Effect on Enzyme | Enables catalytic activity | Inhibits catalytic activity |
| Metabolic Origin | Intermediate of the TCA cycle | Produced from α-KG by mutant isocitrate dehydrogenase (IDH) enzymes or under hypoxic conditions.[7][8][9][10] |
| Potency | Michaelis constant (Km) values are enzyme-dependent. | Inhibition constant (IC50) values are enzyme-dependent; L-2HG is often a more potent inhibitor than D-2HG.[6] |
Experimental Data: Inhibition of α-KG-Dependent Dioxygenases by 2-HG
The following table summarizes the inhibitory concentrations (IC50) of D-2-hydroxyglutarate for various α-KG-dependent dioxygenases. This data highlights the differential sensitivity of these enzymes to 2-HG.
| Enzyme | Function | D-2-HG IC50 (µM) |
| JMJD2C | Histone Demethylase | 79 ± 7 |
| TET2 | DNA Demethylase | Data suggests inhibition, specific IC50 not provided in snippets. |
| HIF Prolyl Hydroxylase | Hypoxia-inducible factor regulation | 1500 ± 400 |
Note: Data extracted from Chowdhury et al., 2011, as cited in the search results.[6] It is important to note that a 100-fold molar excess of 2-HG over α-KG is generally required for significant inhibition, indicating that 2-HG is a relatively weak antagonist.[6]
Experimental Protocols
To determine the kinetic parameters of α-KG-dependent enzymes and the inhibitory effects of compounds like this compound, a robust in vitro hydroxylation (IVH) assay is essential. Below is a detailed methodology for a typical colorimetric assay that monitors the consumption of α-KG.
Protocol: Colorimetric Assay for α-KG Consumption
This protocol is based on the derivatization of α-ketoglutarate with 2,4-dinitrophenylhydrazine (2,4-DNPH).[11]
Materials:
-
Purified α-KG-dependent enzyme (e.g., PHD2)
-
Substrate peptide
-
Alpha-ketoglutarate (α-KG)
-
This compound (as inhibitor)
-
Ascorbate
-
FeSO4
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA)
-
2,4-dinitrophenylhydrazine (2,4-DNPH) solution
-
Sodium hydroxide (NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, substrate peptide, ascorbate, and FeSO4.
-
Inhibitor/Substrate Addition: Add varying concentrations of α-KG to determine the Km. For inhibition studies, add varying concentrations of this compound along with a fixed, subsaturating concentration of α-KG.
-
Enzyme Initiation: Initiate the reaction by adding the purified enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding a final concentration of 5% TCA to each well.[11]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.
-
Derivatization: Transfer the supernatant to a new 96-well plate. Add 2,4-DNPH solution to a final concentration of 25 mM and incubate for 20 minutes at room temperature.[11]
-
Color Development: Add NaOH to a final concentration of 2 M and incubate for 5 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 425 nm using a microplate reader.[11]
-
Data Analysis: The amount of α-KG consumed is determined by the decrease in absorbance. Kinetic parameters (Km, Vmax, Ki) can be calculated by fitting the data to the appropriate enzyme kinetic models.
Visualizing the Molecular Interactions and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Catalytic cycle of α-KG-dependent dioxygenases and competitive inhibition by 2-hydroxyglutarate.
Caption: Experimental workflow for a colorimetric enzyme kinetics assay.
Conclusion
The interplay between alpha-ketoglutarate and this compound at the active sites of α-KG-dependent dioxygenases is a critical area of study, particularly in the context of cancer metabolism and drug development. While α-KG is the essential co-substrate that drives the catalytic activity of these enzymes, this compound acts as a competitive inhibitor, effectively blocking their function. The provided experimental data and protocols offer a framework for researchers to further investigate these interactions and to screen for novel modulators of this important class of enzymes. A thorough understanding of their comparative enzyme kinetics is fundamental for the development of targeted therapeutics.
References
- 1. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. FeII/alpha-ketoglutarate-dependent hydroxylases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 7. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Disodium 2-hydroxypentanedioate detection
A Comparative Guide to Analytical Methods for the Detection of Disodium 2-hydroxypentanedioate
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust quantification of this compound, the salt of 2-hydroxyglutarate (2-HG), is critical in various research and clinical settings, particularly in the context of oncology and inborn errors of metabolism. The choice of analytical methodology is paramount for obtaining reliable data. This guide provides a comprehensive cross-validation of three common analytical methods for the detection of 2-hydroxypentanedioate: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on a balance between various performance parameters. The following table summarizes the key quantitative data for the compared methods, providing a clear overview to inform your decision-making process.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay (D-2-HG specific) |
| **Linearity (R²) ** | >0.99 | >0.99 | Not typically reported as a primary metric |
| Accuracy (% Recovery) | 95-105%[1] | 90-110% | 99.56% to 106.83%[2] |
| Precision (% RSD) | <15%[3] | <15% | <10% |
| Limit of Detection (LOD) | pg/mL to ng/mL range[4] | ng/mL range | 0.1 µM[2] |
| Limit of Quantification (LOQ) | 0.44 μM (tissue), 2.77 μM (serum)[5] | ng/mL range | 0.5 µM[2] |
| Selectivity | High (with chiral separation) | High (with chiral separation) | High (for D-enantiomer) |
| Matrix Effect | Can be significant, requires mitigation | Less prone with appropriate cleanup | Can be present, requires validation |
| Analysis Time | ~5-15 min per sample | ~10-20 min per sample | ~1-2 hours for a 96-well plate |
| Enantioselectivity | Yes (with chiral column or derivatization) | Yes (with chiral column or derivatization) | Specific to one enantiomer (typically D) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of 2-hydroxypentanedioate using LC-MS/MS, GC-MS, and an enzymatic assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Derivatization
This method offers high sensitivity and selectivity and is capable of distinguishing between the D and L enantiomers of 2-hydroxyglutarate through derivatization.
a. Sample Preparation (from plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C5-D-2-HG).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
b. Derivatization:
-
Reconstitute the dried extract in a solution of a chiral derivatizing agent, such as (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) in an appropriate solvent (e.g., acetonitrile/acetic acid).[3][6]
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to allow for the derivatization reaction to complete.[6]
-
Evaporate the solvent and reconstitute the sample in the mobile phase for injection.
c. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of the derivatized D- and L-2-HG and the internal standard.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Column
This method provides excellent chromatographic resolution for the enantiomers of 2-hydroxyglutarate without the need for chemical derivatization for chiral separation.
a. Sample Preparation (from serum):
-
Perform a liquid-liquid extraction of the serum sample using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
b. Derivatization (for volatility):
-
Derivatize the dried extract to increase volatility using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Incubate at a raised temperature to ensure complete derivatization.
c. GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column suitable for the separation of organic acid enantiomers (e.g., a cyclodextrin-based column).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the enantiomers.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
Enzymatic Assay for D-2-Hydroxyglutarate
This high-throughput method is specific for the D-enantiomer of 2-hydroxyglutarate and is based on an enzymatic reaction that produces a detectable signal.[5][8]
a. Sample Preparation:
-
Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol/water).
-
Centrifuge to remove cell debris.
-
Use the supernatant for the assay. For serum or plasma, a deproteinization step may be required.[5]
b. Assay Protocol (96-well plate format):
-
Prepare a reaction mixture containing D-2-hydroxyglutarate dehydrogenase (HGDH), NAD+, and a diaphorase.
-
Add a known volume of the prepared sample to each well.
-
Add the reaction mixture to initiate the enzymatic reaction.
-
The HGDH will oxidize D-2-HG to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH.[5]
-
The diaphorase then uses the generated NADH to reduce a probe (e.g., resazurin) to a fluorescent product (resorufin).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Quantify the D-2-HG concentration by comparing the fluorescence signal to a standard curve.
Diagrams
To visually represent the logical flow and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Signaling pathway for the enzymatic detection of D-2-HG.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Enzymatic Biosensor for the Detection of D-2-Hydroxyglutaric Acid in Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. researchgate.net [researchgate.net]
Confirming In Vivo Target Engagement of Disodium 2-hydroxypentanedioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium 2-hydroxypentanedioate, the salt of 2-hydroxyglutarate (2-HG), has emerged as a critical oncometabolite in various cancers, primarily those with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes. The accumulation of 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic alterations and driving tumorigenesis. Consequently, confirming the engagement of therapeutic agents with their intended targets in the 2-HG pathway is paramount for successful drug development. This guide provides a comparative overview of established in vivo methods for confirming target engagement of this compound, supported by experimental data and detailed protocols.
Direct and Indirect Strategies for In Vivo Target Engagement
The in vivo confirmation of target engagement for therapies related to this compound can be approached through two main strategies: direct measurement of the oncometabolite itself and quantification of its downstream molecular effects. The choice of method depends on the specific research question, the available resources, and the stage of drug development.
Key Cellular Targets of 2-Hydroxyglutarate
| Target Class | Specific Examples | Consequence of Inhibition |
| DNA Hydroxylases | TET (Ten-Eleven Translocation) family of enzymes | DNA hypermethylation |
| Histone Demethylases | JmjC domain-containing histone demethylases (KDMs) | Histone hypermethylation (e.g., H3K4, H3K9, H3K27, H3K36) |
Comparative Analysis of In Vivo Target Engagement Techniques
Here, we compare the most relevant in vivo techniques for assessing the target engagement of this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasive detection and quantification of metabolites in vivo based on their unique magnetic resonance spectra. | Non-invasive, allows for longitudinal monitoring of the same subject, provides spatial information within the tumor. | Lower sensitivity compared to other methods, may not be suitable for detecting low concentrations of 2-HG, spectral overlap with other metabolites can be a challenge.[1] | 2-HG concentration in tumor tissue (typically in the range of 1-15 mM in IDH-mutant gliomas).[2][3] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of molecules in biological samples (plasma, tissues) based on their mass-to-charge ratio. | High sensitivity and specificity, can distinguish between D- and L-enantiomers of 2-HG, well-established for biomarker quantification.[4][5][6] | Invasive (requires tissue or blood samples), does not provide spatial information. | 2-HG concentration in plasma (ng/mL to µg/mL) or tissue (µmol/g).[2][7] |
| Analysis of Downstream Biomarkers (e.g., Histone Methylation) | Quantification of changes in histone and DNA methylation marks resulting from the inhibition of α-KG-dependent dioxygenases. | Provides evidence of the functional consequence of target engagement, can be assessed in tissue biopsies. | Indirect measure of target engagement, changes may occur downstream of initial target binding. | Fold change in specific histone methylation marks (e.g., H3K27me3, H3K36me3) or global DNA methylation levels.[8][9] |
| Positron Emission Tomography (PET) Imaging | Non-invasive imaging using radiotracers that bind to specific molecular targets. | Non-invasive, provides whole-body imaging, can quantify target occupancy. | Development of specific and selective radiotracers for 2-HG or its direct targets is still in early stages.[10] | Standardized Uptake Value (SUV) indicating radiotracer accumulation in the tumor. |
Experimental Protocols
In Vivo Magnetic Resonance Spectroscopy (MRS) for 2-HG Detection
Principle: This protocol outlines the general steps for the non-invasive detection and quantification of 2-HG in brain tumors using a 3T MRI scanner with a specialized PRESS (Point RESolved Spectroscopy) sequence.
Methodology:
-
Patient Preparation: No special preparation is typically required. The patient is positioned in the MRI scanner.
-
Anatomical Imaging: High-resolution T1-weighted and T2-weighted FLAIR images are acquired to localize the tumor.
-
Voxel Placement: A region of interest (voxel) is placed over the tumor, avoiding areas of necrosis, cysts, and major blood vessels. A corresponding voxel is often placed in a contralateral, normal-appearing brain region for comparison. The voxel size is typically in the range of 2x2x2 cm³.[11]
-
MRS Acquisition: A PRESS sequence with an optimized echo time (TE) of around 97 ms is used to maximize the 2-HG signal at approximately 2.25 ppm and minimize overlapping signals from other metabolites like glutamate and glutamine.[11]
-
Data Processing: The raw MRS data is processed using software such as LCModel. This involves frequency and phase correction, water suppression, and fitting of the acquired spectrum to a basis set of known metabolite spectra, including 2-HG.
-
Quantification: The concentration of 2-HG is quantified relative to an internal reference, such as total creatine (tCr) or water.
LC-MS/MS for 2-HG Quantification in Plasma
Principle: This protocol describes the quantification of D- and L-2-HG in human plasma using a chiral derivatization method followed by LC-MS/MS analysis.
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., ¹³C₅-D-2-HG).
-
Precipitate proteins by adding 200 µL of cold methanol.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a chiral derivatizing agent, such as (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN), to convert the 2-HG enantiomers into diastereomers.
-
Incubate at an elevated temperature (e.g., 70°C) for 30 minutes.
-
Evaporate the derivatization reagent to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the diastereomers using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the derivatized 2-HG enantiomers using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Visualizing the Pathway and Experimental Workflow
Caption: Signaling Pathway of 2-Hydroxyglutarate.
Caption: Workflow for In Vivo Target Engagement.
Caption: Decision Tree for Method Selection.
References
- 1. In-Vivo Proton Magnetic Resonance Spectroscopy of 2-Hydroxyglutarate in Isocitrate Dehydrogenase-Mutated Gliomas: A Technical Review for Neuroradiologists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 6. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnostic Value of Plasma and Urinary 2-Hydroxyglutarate to Identify Patients With Isocitrate Dehydrogenase-Mutated Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. OS4.5 Magnetic resonance spectroscopy for in vivo detection of 2-hydroxyglutarate in lower-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Disodium 2-hydroxypentanedioate and AGI-5198 in glioma cells
A Tale of Two Molecules: The Oncometabolite and its Inhibitor in Glioma Pathogenesis
In the landscape of glioma research, particularly concerning tumors with isocitrate dehydrogenase (IDH) mutations, two molecules stand out for their opposing roles: Disodium 2-hydroxypentanedioate, the salt of the oncometabolite D-2-hydroxyglutarate (D-2-HG), and AGI-5198, a targeted inhibitor of the mutant IDH1 enzyme. This guide provides a head-to-head comparison of their effects on glioma cells, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in understanding their contrasting mechanisms of action.
At a Glance: Opposing Roles in Glioma Biology
| Feature | This compound (D-2-HG) | AGI-5198 |
| Primary Role | Oncometabolite; product of mutant IDH1 enzyme. | Selective inhibitor of mutant IDH1 (R132H) enzyme. |
| Mechanism of Action | Competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic and metabolic dysregulation.[1][2][3] | Blocks the neomorphic activity of mutant IDH1, preventing the production of D-2-HG.[4][5][6] |
| Effect on 2-HG Levels | Is the oncometabolite itself; exogenous application increases its intracellular and extracellular concentration. | Dose-dependently decreases intracellular 2-HG levels in IDH1-mutant glioma cells.[4][7] |
| Effect on Glioma Cell Proliferation | Complex and context-dependent; some studies show inhibition of proliferation at high concentrations, while its downstream effects are generally considered pro-tumorigenic.[8] | Inhibits the growth of IDH1-mutant glioma cells.[4][5][6] |
| Effect on Glioma Cell Differentiation | Blocks cellular differentiation, maintaining a stem-like state.[9] | Promotes gliogenic differentiation, evidenced by changes in differentiation markers.[4] |
Quantitative Data Summary
The following tables summarize the quantitative effects of AGI-5198 and D-2-hydroxyglutarate on key parameters in glioma cell models.
Table 1: Effect of AGI-5198 on 2-HG Production and Cell Proliferation in IDH1-Mutant Glioma Cells
| Cell Line | AGI-5198 Concentration | 2-HG Inhibition (%) | Proliferation Inhibition (%) | Reference |
| TS603 | 0.1 µM | ~50% | Not specified | [4] |
| TS603 | 1.0 µM | ~90% | Not specified | [4] |
| TS603 | 10 µM | >99% | Not specified | [4] |
| TS603 (in soft agar) | Not specified | Not applicable | 40-60% | [4] |
| Patient-derived IDHmt cultures | 2.5 µM | >99% | No significant effect on viability | [10] |
Table 2: Effect of AGI-5198 on Differentiation Markers in IDH1-Mutant Glioma Cells
| Cell Line | AGI-5198 Treatment | GFAP-positive cells (%) | Nestin-positive cells (%) | Reference |
| TS603 | Vehicle | ~25% | ~70% | [4] |
| TS603 | 1.5 µM for 7 days | ~60% | ~30% | [4] |
Table 3: Effect of Exogenous D-2-hydroxyglutarate on Glioma Cell Proliferation
| Cell Line | D-2-HG Concentration | Effect on Proliferation | Reference |
| IDH-wildtype glioma cells | Not specified | Reduced proliferation | [8] |
| IDH-mutant and IDH-wildtype glioma cells | 5-30 mmol/L | Inhibition of T-cell proliferation | [11] |
Signaling Pathways and Mechanisms of Action
Experimental Workflows
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound or AGI-5198 on the viability of glioma cells.
Materials:
-
Glioma cell line (e.g., U87MG, patient-derived IDH1-mutant lines)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, AGI-5198) dissolved in a suitable vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Intracellular 2-HG Measurement (LC-MS/MS)
This protocol is for the quantification of intracellular D-2-hydroxyglutarate levels following treatment with AGI-5198.
Materials:
-
Treated glioma cells from a 6-well plate or larger
-
Ice-cold PBS
-
80% methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: After treatment, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube. Evaporate the solvent to dryness using a speed vacuum or nitrogen stream.
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system to separate and quantify D-2-hydroxyglutarate.[15][16][17][18]
Immunofluorescence Staining for Differentiation Markers (GFAP & Nestin)
This protocol is for the visualization and semi-quantification of the astrocytic differentiation marker GFAP (Glial Fibrillary Acidic Protein) and the neural progenitor marker Nestin.
Materials:
-
Glioma cells grown on glass coverslips in a 24-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: rabbit anti-GFAP and mouse anti-Nestin
-
Fluorophore-conjugated secondary antibodies: anti-rabbit IgG (e.g., Alexa Fluor 488) and anti-mouse IgG (e.g., Alexa Fluor 594)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate glioma cells on glass coverslips and treat with AGI-5198 or this compound for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS and stain with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Capture images and quantify the percentage of GFAP and Nestin-positive cells.[19][20][21]
References
- 1. D-2-Hydroxyglutarate in Glioma Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2‐Hydoxyglutarate: D/Riving Pathology in gLiomaS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-2-Hydroxyglutarate in Glioma Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside [mdpi.com]
- 6. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocitrate Dehydrogenase-Wildtype Glioma Adapts Toward Mutant Phenotypes and Enhanced Therapy Sensitivity Under D-2-Hydroxyglutarate Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. Modeling the diffusion of D-2-hydroxyglutarate from IDH1 mutant gliomas in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 19. MAP-2 & GFAP Staining Protocol [protocols.io]
- 20. Immunohistochemical analysis of GFAP-δ and nestin in cerebral astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunofluorescence of GFAP and TNF-α in the Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Disodium 2-hydroxypentanedioate's interaction with TET enzymes
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are critical regulators of the epigenome. These Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases play a central role in DNA demethylation by iteratively oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] This process is fundamental for embryonic development, cell differentiation, and tumor suppression.[3][4] Given their importance, TET enzymes have emerged as significant therapeutic targets, particularly in oncology.
The discovery that certain endogenous metabolites can inhibit TET activity has opened new avenues for research and drug development. A prominent example is 2-hydroxyglutarate (2-HG), an oncometabolite that accumulates due to mutations in isocitrate dehydrogenase (IDH) genes and competitively inhibits TET enzymes.[5][6] This guide focuses on validating the specificity of TET inhibitors, with a particular focus on compounds structurally related to the natural TET co-substrate α-KG, such as Disodium 2-hydroxypentanedioate (the disodium salt of 2-hydroxyglutarate) and its analogues. We provide a comparative analysis of their performance against other known inhibitors, detailed experimental protocols, and visualizations of key pathways and workflows.
Comparative Analysis of TET Inhibitor Potency
The specificity and potency of a TET inhibitor are critical determinants of its utility as a research tool or therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. The following table summarizes the IC50 values for several molecules against the catalytic domains of human TET enzymes.
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions | Reference |
| (R)-2-Hydroxyglutarate (R-2HG) | TET1 | ~800 | AlphaScreen Assay | [7] |
| TET2 | 7.2 | AlphaScreen Assay | [7] | |
| TET3 | 110 | AlphaScreen Assay | [8] | |
| (S)-2-Hydroxyglutarate (S-2HG) | TET1 | ~800 | AlphaScreen Assay | [7] |
| TET2 | 6.0 | AlphaScreen Assay | [7] | |
| TET3 | 120 | AlphaScreen Assay | [8] | |
| 2-hydroxy-4-methylene-pentanedicarboxylic acid | TET2 | 11.0 ± 0.9 | Cell-free, at 10 µM α-KG | [9] |
| N-Oxalylglycine (NOG) | TET2 | 1.3 | Cell-free assay | [9] |
| IOX1 | TET2 | 0.08 | AlphaScreen Assay | [7] |
This table presents a summary of quantitative data on the inhibitory potency of various compounds against TET enzymes. The oncometabolite (R)-2-Hydroxyglutarate shows notably different potencies across the TET family, being a much weaker inhibitor of TET1 compared to TET2.[7][8] Structurally similar small molecules, such as 2-hydroxy-4-methylene-pentanedicarboxylic acid, also demonstrate competitive inhibition of TET2.[9]
TET Enzyme Signaling and Experimental Validation
TET enzymes initiate the DNA demethylation cascade, which is crucial for regulating gene expression. Their activity influences major signaling pathways involved in development and disease, such as the WNT signaling pathway.[4][10] Validating that a compound engages and inhibits a TET enzyme within the complex cellular environment is a critical step beyond initial biochemical assays.
References
- 1. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TET enzymes - Wikipedia [en.wikipedia.org]
- 3. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stage-specific regulation of DNA methylation by TET enzymes during human cardiac differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connections between TET proteins and aberrant DNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TET proteins and the control of cytosine demethylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SAR Insights Into TET2 Catalytic Domain Inhibition: Synthesis of 2-Hydroxy-4-Methylene-pentanedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A comparative study of the metabolic effects of Disodium 2-hydroxypentanedioate and succinate
A Comparative Analysis of the Metabolic Effects of Succinate and Disodium 2-hydroxypentanedioate
Introduction
Succinate and this compound, the latter being a salt of the oncometabolite 2-hydroxyglutarate (2-HG), are five-carbon dicarboxylic acids that play significant, yet contrasting, roles in cellular metabolism. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, central to cellular energy production. In contrast, 2-hydroxyglutarate is known to disrupt normal metabolic processes, including the TCA cycle, and is implicated in the pathogenesis of certain cancers. This guide provides a comparative overview of the metabolic effects of these two compounds, supported by experimental data and detailed methodologies for their study.
Comparative Overview of Metabolic Effects
Succinate and 2-hydroxyglutarate exert distinct and often opposing effects on cellular respiration, energy production, and key metabolic signaling pathways. Succinate serves as a primary substrate for Complex II (succinate dehydrogenase) of the electron transport chain, directly fueling ATP synthesis.[1] Conversely, 2-hydroxyglutarate acts as a competitive inhibitor of succinate dehydrogenase and other α-ketoglutarate-dependent dioxygenases, leading to impaired mitochondrial respiration and a cascade of downstream metabolic and epigenetic alterations.[2][3]
| Parameter | Succinate | This compound (2-Hydroxyglutarate) |
| Primary Metabolic Role | TCA cycle intermediate, substrate for Complex II | Oncometabolite, competitive inhibitor of α-KG-dependent enzymes |
| Effect on Oxygen Consumption Rate (OCR) | Increases OCR by providing electrons to the ETC[4] | Decreases mitochondrial respiration and OCR[5] |
| Effect on ATP Production | Promotes ATP synthesis via oxidative phosphorylation[1][6] | Inhibits ATP synthase, leading to reduced ATP levels[7][8] |
| Effect on Succinate Dehydrogenase (SDH) | Substrate, drives forward reaction | Competitive inhibitor[2] |
| Key Signaling Pathway Modulation | Stabilizes HIF-1α via inhibition of prolyl hydroxylases[9][10] | Inhibits histone and DNA demethylases, altering epigenetics[3] |
Experimental Data
The following tables summarize quantitative data from various studies, illustrating the differential metabolic impacts of succinate and 2-hydroxyglutarate.
Table 1: Effects on Mitochondrial Respiration
| Compound | Cell Type | Concentration | Effect on Basal OCR | Reference |
| Succinate | Isolated mitochondria | ≥ 300 µM | Increases leak respiration | [4] |
| 2-Hydroxyglutarate | IDH1 mutant cells | High intracellular | Reduced mitochondrial respiration | [7] |
Table 2: Inhibition of α-Ketoglutarate-Dependent Dioxygenases by 2-Hydroxyglutarate
| Enzyme Family | Specific Enzyme | (R)-2-HG IC50 (µM) | (S)-2-HG IC50 (µM) | Reference |
| Histone Lysine Demethylases (KDMs) | JMJD2A | ~25 | Not specified | [3] |
| KDM5B | 3600 | Not specified | [3] | |
| Ten-Eleven Translocation (TET) Enzymes | TET1 (catalytic domain) | ~800 | ~800 | [3] |
| TET2 (catalytic domain) | 13 - 15 | 13 - 15 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial respiration in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Compounds for injection (e.g., succinate, 2-hydroxyglutarate, oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested (e.g., succinate or 2-hydroxyglutarate), followed by mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A).
-
Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay.
-
Data Analysis: The software calculates OCR and other key parameters of mitochondrial function.
Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Tissue homogenates or isolated mitochondria
-
SDH Assay Buffer
-
SDH Substrate (Succinate)
-
Electron Acceptor Probe (e.g., 2,6-dichlorophenolindophenol - DCIP)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold SDH Assay Buffer. Centrifuge to remove debris and collect the supernatant.[11]
-
Reaction Setup: In a 96-well plate, add the sample to the assay buffer.
-
Reaction Initiation: Add the SDH substrate mix and the electron acceptor probe to initiate the reaction.[11]
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCIP) in kinetic mode for 10-30 minutes.[11]
-
Data Analysis: The rate of change in absorbance is proportional to the SDH activity. A standard curve using a known amount of the reduced probe is used for quantification.
Protocol 3: Quantification of 2-Hydroxyglutarate by LC-MS/MS
This protocol provides a sensitive and specific method for measuring 2-HG levels in biological samples.
Materials:
-
LC-MS/MS system
-
Appropriate chromatography column (e.g., chiral column for enantiomer separation)
-
Metabolite extraction solvents (e.g., methanol, acetonitrile, water)
-
Internal standard (e.g., 13C-labeled 2-HG)
-
2-HG standards for calibration curve
Procedure:
-
Sample Preparation: Extract metabolites from cells, tissues, or biofluids using a cold solvent mixture.
-
Derivatization (Optional): For chiral separation without a chiral column, derivatize 2-HG enantiomers with a chiral reagent.
-
LC-MS/MS Analysis: Inject the extracted sample onto the LC-MS/MS system. Separate the analytes using a suitable chromatographic gradient.
-
Quantification: Detect and quantify 2-HG based on its specific mass-to-charge ratio and fragmentation pattern, using the internal standard for normalization.
-
Data Analysis: Generate a standard curve from the 2-HG standards to determine the concentration in the samples.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Succinate signaling pathway leading to HIF-1α stabilization.
Caption: 2-Hydroxyglutarate's role in epigenetic dysregulation.
Caption: General experimental workflow for comparative metabolic analysis.
References
- 1. Succinate oxidation rescues mitochondrial ATP synthesis at high temperature in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tara.tcd.ie [tara.tcd.ie]
- 10. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Reproducibility of Experimental Results with Disodium 2-hydroxypentanedioate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported effects of Disodium 2-hydroxypentanedioate, also known as 2-hydroxyglutarate (2-HG), on key cellular signaling pathways. This document summarizes conflicting experimental findings, presents detailed methodologies from pivotal studies, and compares the effects of 2-HG with its structural analog, α-ketoglutarate (α-KG), to aid in the critical evaluation of its biological functions and the reproducibility of published results.
The oncometabolite this compound (2-HG) has garnered significant attention in cancer research due to its accumulation in tumors with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[1] Seminal studies have implicated 2-HG in the modulation of crucial signaling pathways, including the mTOR and NF-κB pathways, which are central to cell growth, proliferation, and inflammation. However, the literature presents a conflicting picture of the effects of 2-HG, raising questions about the reproducibility of these experimental findings. This guide aims to provide a clear and objective overview of the existing data to help researchers navigate these discrepancies.
The mTOR Signaling Controversy: Activation or Inhibition?
The mechanistic target of rapamycin (mTOR) pathway is a critical regulator of cell metabolism and growth.[2] Initial influential research suggested that 2-HG activates this pathway. Conversely, other significant studies have reported an inhibitory effect, creating a pivotal point of contention in the field.
A key study by Carbonneau et al. (2016) reported that 2-HG, produced by mutant IDH1/2, leads to the activation of mTOR.[3] Their findings suggested that this activation is mediated by the inhibition of the α-KG-dependent enzyme KDM4A.[3] In contrast, a study by Fu et al. (2015) demonstrated that both the (R) and (S) enantiomers of 2-HG, similar to α-KG, inhibit ATP synthase, leading to a decrease in mTOR signaling.[4]
Comparative Data: 2-HG vs. α-KG on mTOR Signaling
| Compound | Reported Effect on mTOR Signaling | Key Findings | References |
| This compound (2-HG) | Activation | Increased phosphorylation of mTOR (Ser2448), p70S6K (Thr389), and Akt (Ser473). | [3][5] |
| Inhibition | Decreased mTOR signaling, indicated by reduced phosphorylation of mTOR substrates. | [4] | |
| α-Ketoglutarate (α-KG) | Activation | Can activate mTOR signaling, particularly as a biosynthetic precursor for amino acids. | [6] |
| Inhibition | Can indirectly inhibit mTOR through activation of AMPK and inhibition of ATP synthase. | [6][7] |
The NF-κB Signaling Debate: Pro- or Anti-inflammatory?
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a central role in the inflammatory response and cell survival. The influence of 2-HG on this pathway is also a subject of conflicting reports.
A study by Chen et al. (2016) demonstrated that (R)-2-HG activates the NF-κB pathway in bone marrow stromal cells in an IκB kinase-independent manner, acting through a reactive oxygen species (ROS)/extracellular signal-regulated kinase (ERK)-dependent pathway.[8] However, other research indicates that 2-HG can suppress NF-κB signaling. For instance, one study showed that 2-HG inhibits microglial activation by suppressing the NF-κB pathway.[9]
Comparative Data: 2-HG vs. α-KG on NF-κB Signaling
| Compound | Reported Effect on NF-κB Signaling | Key Findings | References |
| This compound (2-HG) | Activation | Induces IKK-independent activation of NF-κB via a ROS/ERK-dependent pathway. | [8] |
| Inhibition | Suppresses LPS-induced activation of NF-κB and phosphorylation of IKKα/β, IκBα, and p65. | [9][10] | |
| α-Ketoglutarate (α-KG) | Activation | Can directly bind to and activate IKKβ, leading to NF-κB activation. | [11][12] |
| Inhibition | Can suppress the NF-κB-mediated inflammatory pathway. | [13][14] |
Experimental Protocols
To facilitate the assessment of reproducibility, this section provides detailed methodologies from the key studies cited.
Western Blot Analysis of mTOR Pathway Activation
This protocol is a composite based on methodologies described in the literature for assessing the phosphorylation status of key mTOR pathway proteins.[2][15][16][17]
1. Cell Lysis:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.
2. Protein Quantification:
-
The protein concentration of the lysate is determined using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, and Akt.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
NF-κB Luciferase Reporter Assay
This protocol is a generalized procedure based on common methodologies for measuring NF-κB transcriptional activity.[18][19][20][21][22]
1. Cell Transfection:
-
Cells are seeded in a 96-well plate and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a constitutively active Renilla luciferase plasmid (for normalization).
2. Cell Treatment:
-
After transfection, cells are treated with this compound or α-ketoglutarate at various concentrations, along with an NF-κB stimulus (e.g., TNF-α or LPS).
3. Cell Lysis:
-
Following treatment, the cells are washed with PBS and lysed using a passive lysis buffer.
4. Luciferase Activity Measurement:
-
The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold change in NF-κB activity is then calculated relative to the control group.
Signaling Pathway Diagrams
To visualize the conflicting reported mechanisms of this compound, the following diagrams illustrate the mTOR and NF-κB signaling pathways, highlighting the proposed points of intervention.
Caption: Conflicting reported effects of 2-HG and α-KG on the mTOR signaling pathway.
Caption: Conflicting reported effects of 2-HG and α-KG on the NF-κB signaling pathway.
Discussion and Conclusion
The conflicting reports on the effects of this compound on mTOR and NF-κB signaling highlight the challenges in ensuring the reproducibility of experimental results in complex biological systems. The discrepancies may arise from a variety of factors, including differences in experimental conditions, cell types used, the specific enantiomer of 2-HG studied, and its concentration.
The provided experimental protocols and comparative data tables are intended to equip researchers with the necessary information to critically evaluate the existing literature and to design experiments that can help resolve these controversies. The lack of studies directly attempting to reproduce the initial findings underscores the need for further investigation to clarify the precise roles of 2-HG in cellular signaling.
It is crucial for researchers to carefully consider the experimental context and to perform rigorous, well-controlled studies to validate the effects of this compound. The comparison with α-ketoglutarate, which also exhibits context-dependent effects, suggests that the cellular metabolic state can significantly influence the outcome of such experiments. A deeper understanding of the factors that determine the cellular response to these metabolites will be essential for the development of effective therapeutic strategies targeting IDH-mutant cancers.
References
- 1. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]
- 7. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncometabolite R-2-hydroxyglutarate activates NF-κB-dependent tumor-promoting stromal niche for acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-Ketoglutarate Identified to Directly Activate NF-κB Signaling as the Second Messenger----Institute of Biochemistry and Cell Biology, Shanghai Institute for Biological Sciences, CAS [english.cemcs.cas.cn]
- 12. researchgate.net [researchgate.net]
- 13. Alpha-ketoglutarate suppresses the NF-κB-mediated inflammatory pathway and enhances the PXR-regulated detoxification pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-ketoglutarate suppresses the NF-κB-mediated inflammatory pathway and enhances the PXR-regulated detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bowdish.ca [bowdish.ca]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. resources.amsbio.com [resources.amsbio.com]
Safety Operating Guide
Proper Disposal of Disodium 2-hydroxypentanedioate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Disodium 2-hydroxypentanedioate, ensuring compliance and laboratory safety.
This compound, also known as disodium α-hydroxyglutarate, is a chemical compound utilized in various research applications. While some safety data sheets (SDS) indicate it is not classified as a hazardous substance under OSHA's 2012 Hazard Communication Standard, other suppliers of similar compounds suggest potential hazards, including skin and eye irritation and harm if swallowed.[1] Therefore, it is prudent to handle and dispose of this chemical with a conservative approach, adhering to standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | For fine dust or aerosols, a NIOSH/MSHA-approved respirator is recommended.[1][2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound from the point of generation to final disposal.
1. Segregation and Collection:
-
At the point of use, collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, sealed, and clearly labeled waste container.
-
The container should be made of a compatible material and kept closed when not in use.
2. Waste Characterization:
-
Due to conflicting hazard information, it is best practice to treat this compound as a chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Spill and Contamination Cleanup:
-
In the event of a spill, prevent further spread.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated waste container.[2]
-
Clean the contaminated surface thoroughly with soap and water.[1]
4. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The recommended storage temperature for the pure chemical is often -20°C.[1]
5. Final Disposal:
-
The ultimate disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS).
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most complete and up-to-date information.
References
Essential Safety and Logistical Information for Handling Disodium 2-hydroxypentanedioate
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for Disodium 2-hydroxypentanedioate, including operational and disposal plans.
This compound, also known as 2-Hydroxyglutaric acid disodium salt, is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122).[1] However, it is crucial to adhere to good industrial hygiene and safety practices.[1] Some suppliers may classify related compounds as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Therefore, exercising caution and using appropriate personal protective equipment is always recommended.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification/Standard | Rationale |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 / EN 166 | To protect eyes from potential splashes or dust particles.[1][2] |
| Skin and Body Protection | Laboratory Coat and Protective Clothing | Standard | To prevent skin contact and protect personal clothing.[1] |
| Hand Protection | Protective Gloves | Nitrile or Latex | For prolonged or repeated contact to avoid skin contact.[3] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | N95 or P1 Dust Mask | Not generally required, but recommended where protection from nuisance levels of dust is desired or if irritation is experienced.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized workflow minimizes risks and ensures procedural consistency.
-
Preparation and Precaution:
-
Handling the Compound:
-
In Case of Accidental Exposure or Spill:
-
Eye Contact: Flush eyes with plenty of water as a precaution.[3]
-
Skin Contact: Wash the affected area with soap and water.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.[1][3]
-
Spills: For powder spills, cover with a plastic sheet or tarp to minimize spreading. Sweep up and place in a suitable, closed container for disposal.[1][3]
-
Disposal Plan
Proper disposal is critical to environmental safety and regulatory compliance.
-
Waste Collection: Collect unused material and contaminated items (e.g., gloves, weigh paper) in a suitable, closed container labeled for disposal.[3]
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations for chemical disposal.[3]
-
Institutional Procedures: Consult with your institution's Environmental Health & Safety (EHS) office to identify the correct hazardous waste stream and disposal protocols. While this compound is not federally regulated as hazardous, local regulations may apply.
-
Aqueous Solutions: Do not pour solutions down the drain unless permitted by local regulations and your institution's EHS office.[4] For some non-hazardous organic acid salts, neutralization and copious flushing with water may be permissible, but this must be confirmed.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Figure 1. Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
